4-Amino-5-chloro-2-methoxybenzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-chloro-2-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPLOCDKNDMVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Technical-Guide-to-4-Amino-5-chloro-2-methoxybenzaldehyde
<-4.0>
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
4-Amino-5-chloro-2-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique arrangement of amino, chloro, methoxy, and aldehyde functional groups on a benzene ring makes it a versatile intermediate for the synthesis of complex heterocyclic compounds and pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in drug discovery and development. The strategic placement of the electron-donating amino and methoxy groups, alongside the electron-withdrawing chloro and aldehyde groups, dictates its reactivity and makes it a valuable precursor for creating targeted molecular architectures.
Chemical Identity and Properties
Correctly identifying a chemical compound is the foundation of all scientific research. The Chemical Abstracts Service (CAS) number is a unique identifier that eliminates ambiguity.
The definitive CAS number for this compound is 145742-50-3 [1][2].
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is essential for its application in research and synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 145742-50-3 | [1][2] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1][2] |
| IUPAC Name | This compound | N/A |
| Boiling Point | 340.5 ± 42.0 °C at 760 mmHg | [2] |
| Purity | Typically ≥95% - 97% | [1][2] |
| Storage Conditions | 2-8°C, protected from light, under inert gas | [2] |
Synthesis and Reaction Mechanisms
The synthesis of this compound is not commonly detailed as a standard laboratory preparation in publicly available literature, suggesting it is often synthesized as an intermediate within a larger multi-step synthesis. However, a logical synthetic pathway can be proposed based on fundamental organic chemistry principles, starting from more readily available precursors like 4-amino-2-methoxybenzoic acid.
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic route. The key steps involve electrophilic chlorination followed by the reduction of a carboxylic acid to an aldehyde.
Caption: Proposed synthesis of this compound.
Mechanistic Considerations
-
Step 1: Chlorination: The starting material, 4-amino-2-methoxybenzoic acid, possesses two strongly activating groups (amino and methoxy). These groups are ortho, para-directing. The position ortho to the amino group and meta to the methoxy group (C5) is sterically accessible and electronically activated, making it the most likely site for electrophilic chlorination. Reagents like N-Chlorosuccinimide (NCS) provide a controlled source of electrophilic chlorine.
-
Step 2: Reduction: The direct reduction of a carboxylic acid to an aldehyde can be challenging as over-reduction to the alcohol is common. A robust method involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride (using thionyl chloride) or an ester, which can then be reduced to the aldehyde using a mild and sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride or Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This prevents further reduction to the alcohol.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile intermediate for pharmacologically active molecules. Its structure is a key component in the development of various therapeutic agents.
Precursor for Prokinetic Agents
This benzaldehyde derivative is primarily used in the synthesis of prokinetic agents, which are drugs that enhance gastrointestinal motility.[2] These drugs are often used to treat disorders like gastroparesis, dyspepsia, and gastroesophageal reflux disease (GERD). The benzamide derivatives synthesized from this aldehyde are known to interact with serotonin (5-HT) and dopamine (D2) receptors in the gut.[3]
Synthesis of Serotonin 5-HT3 and Dopamine D2 Receptor Antagonists
Research has shown that benzamides derived from 4-amino-5-chloro-2-methoxybenzoic acid (a close derivative of the title compound) can be used to create potent dual antagonists for both serotonin 5-HT3 and dopamine D2 receptors.[3] These dual-action antagonists are investigated as potential broad-spectrum antiemetic agents, for example, to combat the nausea and vomiting induced by cancer chemotherapy.[3] The aldehyde functional group is a key handle for elaboration into the final drug structures, often through reductive amination or condensation reactions.
Role of Substituents in Pharmacological Activity
The specific substituents on the benzene ring are critical for biological activity.
-
The methoxy (-OCH₃) and chloro (-Cl) groups play significant roles in modulating the electronic properties and binding interactions of the final drug molecule with its target receptor.[4]
-
The amino (-NH₂) group is often a key site for further chemical modification, allowing for the attachment of various side chains that can fine-tune the drug's potency, selectivity, and pharmacokinetic properties.[3]
The following diagram illustrates the logical flow from the intermediate to its application.
Caption: Role of the intermediate in the drug discovery pipeline.
Safety, Handling, and Storage
Hazard Identification
Based on analogous compounds, the following GHS hazard statements are likely applicable:
-
H302: Harmful if swallowed.[5]
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]
-
For long-term stability, it is recommended to store at refrigerated temperatures (2-8°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde and amino groups.[2]
Conclusion
This compound (CAS No. 145742-50-3) is a high-value chemical intermediate with significant applications in medicinal chemistry. Its carefully arranged functional groups provide a versatile platform for the synthesis of complex drug molecules, particularly those targeting gastrointestinal disorders and chemotherapy-induced emesis. A comprehensive understanding of its synthesis, reactivity, and handling is crucial for researchers and drug development professionals seeking to leverage its potential in creating novel therapeutics.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound [myskinrecipes.com]
- 3. scispace.com [scispace.com]
- 4. drughunter.com [drughunter.com]
- 5. 4-Amino-5-chloro-2-methoxybenzamide | C8H9ClN2O2 | CID 9834239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
An In-Depth Technical Guide to 4-Amino-5-chloro-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Amino-5-chloro-2-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. As a substituted benzaldehyde, its unique structural features make it a valuable building block in the development of novel therapeutic agents, particularly prokinetic drugs that enhance gastrointestinal motility.[1] This document is intended to serve as a detailed resource for researchers and drug development professionals, offering insights into its fundamental characteristics, handling, and potential applications.
Chemical Identity and Molecular Structure
This compound is a crystalline solid at room temperature. Its molecular structure consists of a benzene ring substituted with an aldehyde group, an amino group, a chlorine atom, and a methoxy group. This specific arrangement of functional groups dictates its reactivity and physical properties.
Molecular Formula: C₈H₈ClNO₂[1]
Molecular Weight: 185.61 g/mol [1]
CAS Number: 145742-50-3[1]
Synonyms:
-
5-Chloro-4-amino-2-methoxybenzaldehyde
The relationship between the starting materials, the final product, and a potential derivative is illustrated in the diagram below.
Caption: Synthetic relationship of this compound.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the key physical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Boiling Point | 340.5 ± 42.0 °C at 760 mmHg (Predicted) | [1] |
| Melting Point | Not available | |
| Appearance | Data not available | |
| Solubility | Data not available |
Note: The boiling point is a predicted value and should be used as an estimate. Experimental determination is recommended for precise applications. The lack of publicly available data on melting point, appearance, and solubility highlights an area for further experimental investigation.
Spectroscopic Data
Synthesis and Handling
Synthetic Approach
This compound is typically synthesized from its corresponding benzoic acid derivative, 4-amino-5-chloro-2-methoxybenzoic acid. The conversion of the carboxylic acid to an aldehyde can be achieved through a reduction reaction. A general workflow for such a transformation is outlined below. The causality behind this experimental choice lies in the need for a selective reduction of the carboxylic acid functional group to an aldehyde, without affecting the other substituents on the aromatic ring. This often requires the use of specific reducing agents and controlled reaction conditions to prevent over-reduction to the corresponding alcohol.
Caption: General workflow for the synthesis of this compound.
Storage and Handling
Proper storage and handling are crucial to maintain the integrity and safety of chemical reagents.
-
Storage: Store in a cool, dry place, typically between 2-8°C.[1] The compound should be protected from light and stored under an inert atmosphere to prevent degradation.[1]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Safety and Toxicology
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach should be taken, drawing parallels from structurally related compounds.
Potential Hazards:
-
Skin and Eye Irritation: Similar aromatic aldehydes and amines can cause skin and eye irritation upon contact.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.
First Aid Measures:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.
-
Inhalation: If inhaled, move the person to fresh air and ensure they are in a position comfortable for breathing.
-
Ingestion: If swallowed, seek medical attention.
It is imperative for researchers to consult the specific SDS provided by the supplier before handling this compound.
Applications in Research and Drug Development
The primary application of this compound lies in its role as a key intermediate in the synthesis of pharmaceutical compounds.[1] Its structure is particularly relevant in the development of prokinetic agents, which are drugs that enhance gastrointestinal motility.[1] The presence of the substituted benzaldehyde moiety allows for further chemical modifications to build more complex molecules with potential therapeutic activities.
Conclusion
This compound is a valuable chemical intermediate with significant potential in pharmaceutical research and development. While some of its fundamental physical properties are known, a comprehensive experimental characterization, including its melting point, solubility, and detailed spectroscopic data, is still needed. This guide provides a foundational understanding of this compound, emphasizing safe handling and highlighting its primary application. Further research into its properties and synthetic methodologies will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.
References
An In-Depth Technical Guide to 4-Amino-5-chloro-2-methoxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-amino-5-chloro-2-methoxybenzaldehyde, a key chemical intermediate in the pharmaceutical industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, synthesis, spectroscopic characterization, safety protocols, and its pivotal role in the creation of potent therapeutic agents.
Introduction: The Significance of a Substituted Benzaldehyde
This compound, with the CAS Number 145742-50-3, is an aromatic aldehyde that, while not a therapeutic agent itself, serves as a crucial building block in the synthesis of more complex pharmaceutical compounds.[1][2] Its unique substitution pattern—an amino group, a chloro atom, a methoxy group, and a formyl group on a benzene ring—provides a versatile scaffold for medicinal chemists. This arrangement of functional groups is particularly instrumental in the development of prokinetic agents, which are drugs that enhance gastrointestinal motility.[1] The strategic placement of these substituents influences the molecule's reactivity and its ability to interact with biological targets, making it a valuable precursor in the synthesis of drugs for gastrointestinal disorders.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | [1][2] |
| Molecular Weight | 185.61 g/mol | [1][2] |
| CAS Number | 145742-50-3 | [1][2] |
| Boiling Point | 340.5±42.0°C at 760 mmHg | [1] |
| Storage | 2-8°C, protected from light, in an inert gas atmosphere | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with a more readily available starting material, such as p-aminosalicylic acid. The overall synthetic strategy involves the protection and modification of functional groups to introduce the desired substituents at specific positions on the benzene ring.
Synthesis of the Precursor: 4-Amino-5-chloro-2-methoxybenzoic acid
A common precursor for the target aldehyde is 4-amino-5-chloro-2-methoxybenzoic acid. A patented method describes its synthesis starting from p-aminosalicylic acid.[3] The process involves:
-
Methylation: The phenolic hydroxyl group and the carboxylic acid group of p-aminosalicylic acid are methylated using dimethyl sulfate in the presence of a base like potassium hydroxide.[3]
-
Chlorination: The resulting 4-amino-2-methoxybenzoic acid methyl ester is then chlorinated at the 5-position using N-chlorosuccinimide (NCS).[3]
-
Hydrolysis: The methyl ester is hydrolyzed back to a carboxylic acid using a base, followed by acidification.[3]
Caption: Synthetic pathway for 4-Amino-5-chloro-2-methoxybenzoic acid.
Conversion of Benzoic Acid to Benzaldehyde
Step 1: Formation of the Weinreb-Nahm Amide
-
Activation of the Carboxylic Acid: To a solution of 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a peptide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq).[4][7]
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 4-amino-5-chloro-N,2-dimethoxy-N-methylbenzamide (Weinreb-Nahm amide).
Step 2: Reduction to the Aldehyde
-
Reaction Setup: Dissolve the purified Weinreb-Nahm amide (1.0 eq) in an anhydrous ethereal solvent like THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Reducing Agent Addition: Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.0-1.2 eq) or diisobutylaluminium hydride (DIBAL-H), to the cooled solution. The use of a milder reducing agent is crucial to prevent over-reduction to the alcohol.
-
Quenching: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Carefully quench the reaction by the slow addition of a Rochelle's salt solution or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography.
Caption: Proposed synthesis of the target aldehyde via a Weinreb-Nahm amide intermediate.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the amino group protons, and the aldehyde proton.
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.
-
Aromatic Protons: Two singlets or two doublets in the aromatic region (δ 6.0-8.0 ppm), corresponding to the two protons on the benzene ring. Their exact chemical shifts will be influenced by the electronic effects of the substituents.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm, integrating to three protons.
-
Amino Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, typically in the range of δ 4.0-6.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Carbonyl Carbon (-CHO): A signal in the highly deshielded region, around δ 190-200 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The chemical shifts will be influenced by the attached substituents (amino, chloro, methoxy, and formyl groups).
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
-
N-H Stretching: Two medium to weak bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C-H Stretching (Aromatic): Weak to medium bands just above 3000 cm⁻¹.
-
C=O Stretching (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.
-
C=C Stretching (Aromatic): Medium to weak bands in the region of 1450-1600 cm⁻¹.
-
C-O Stretching (Methoxy): A strong band in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).
-
C-Cl Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₈H₈ClNO₂. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Applications in Drug Development: A Cornerstone for Prokinetic Agents
The primary application of this compound is as a key intermediate in the synthesis of prokinetic drugs, which are used to treat gastrointestinal disorders like gastroparesis, dyspepsia, and constipation.[1][8][9] These drugs primarily act as selective serotonin 5-HT₄ receptor agonists.[8][9]
Role in the Synthesis of Cisapride and Mosapride
The substituted benzamide moiety derived from 4-amino-5-chloro-2-methoxybenzoic acid (and by extension, the aldehyde) is a common structural feature in several prokinetic agents.
-
Cisapride: The synthesis of cisapride involves the coupling of 4-amino-5-chloro-2-methoxybenzoic acid with a substituted piperidine derivative.[3][10] Specifically, the benzoic acid is activated, for example, by forming a mixed anhydride with ethyl chloroformate, and then reacted with cis-4-amino-1-[3-(4-fluorophenoxy)-propyl]-3-methoxypiperidine to form the final amide bond.[11]
-
Mosapride: Similarly, the synthesis of mosapride, another potent 5-HT₄ agonist, utilizes a substituted benzamide scaffold.[1][9][12][13] The synthesis involves the acylation of 2-aminomethyl-4-(4-fluoro-benzyl)-morpholine with an activated derivative of 4-amino-5-chloro-2-ethoxybenzoic acid (a close analogue of the methoxy-containing precursor).[12]
Mechanism of Action: 5-HT₄ Receptor Agonism
Prokinetic agents like cisapride and mosapride exert their effects by stimulating 5-HT₄ receptors located on presynaptic terminals of enteric neurons. This stimulation enhances the release of acetylcholine, a key neurotransmitter in the gastrointestinal tract. Increased acetylcholine levels lead to enhanced smooth muscle contraction and improved coordination of gastrointestinal motility.
Caption: Signaling pathway of 5-HT₄ receptor agonist prokinetic agents.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. Based on safety data for related compounds, it is likely to be an irritant.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
-
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
This compound is a strategically important chemical intermediate whose value lies in its utility for constructing more complex and biologically active molecules. Its synthesis, while requiring a multi-step approach, provides a versatile platform for the development of novel therapeutics, particularly in the realm of gastrointestinal prokinetic agents. The unique arrangement of its functional groups allows for the fine-tuning of the pharmacological properties of the final drug products. A thorough understanding of its synthesis, characterization, and applications is therefore essential for researchers and scientists working in the field of medicinal chemistry and drug discovery.
References
- 1. Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cisapride hydrate, R-51619(anhydrous), Arcasin, Alimix, Propulsin, Propulsid, Acenalin, Risamol, Prepulsid-药物合成数据库 [drugfuture.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. WO2003106440A3 - PROCESS FOR THE SYNTHESIS OF A BENZAMIDE DERIVATIVE - Google Patents [patents.google.com]
- 9. Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN1233240A - The synthetic method of cisapride - Google Patents [patents.google.com]
- 11. US6218542B1 - Synthesis of cisapride - Google Patents [patents.google.com]
- 12. EP1515958A2 - Process for the synthesis of mosapride - Google Patents [patents.google.com]
- 13. CN111349052B - Synthesis method of mosapride citrate - Google Patents [patents.google.com]
4-Amino-5-chloro-2-methoxybenzaldehyde molecular weight
An In-depth Technical Guide: 4-Amino-5-chloro-2-methoxybenzaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a substituted aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules. With a molecular weight of 185.61 g/mol , this compound is particularly significant in the pharmaceutical industry as a building block for active pharmaceutical ingredients (APIs), most notably those targeting gastrointestinal disorders.[1] Its unique substitution pattern, featuring an amine, a chloro group, and a methoxy group on the benzaldehyde core, provides a versatile scaffold for developing prokinetic agents and other therapeutics.[1] This guide provides a comprehensive technical overview of its chemical properties, a proposed synthesis pathway, robust analytical characterization methods, key applications in drug discovery, and essential safety protocols.
Core Chemical and Physical Properties
The foundational characteristics of a chemical reagent are paramount for its effective use in research and development. The identity and purity of this compound are defined by a specific set of parameters.
Chemical Identity
A clear identification of the compound is the first step in any scientific endeavor. The following table summarizes its key identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₈H₈ClNO₂ | [2] |
| Molecular Weight | 185.61 g/mol | [1][2] |
| CAS Number | 145742-50-3 | [2] |
| MDL Number | MFCD24645097 | [1][2] |
Physicochemical Data & Storage
The physical properties and stability of the compound dictate its handling and application in experimental settings.
| Property | Value | Source |
| Appearance | Solid | (related compound) |
| Purity | Typically ≥95% - 97% | [1][2] |
| Boiling Point | 340.5 ± 42.0 °C at 760 mmHg | [1] |
| Storage Conditions | 2-8°C, protect from light, store under an inert gas | [1] |
Synthesis and Purification Workflow
While commercially available, understanding the synthetic rationale for this compound provides insight into potential impurities and informs the development of novel analogues. The synthesis of such a multi-substituted benzene ring requires careful strategic planning to ensure correct regiochemistry. A plausible synthetic route often starts from a more readily available precursor, such as 4-amino-5-chloro-2-methoxybenzoic acid or its methyl ester.
The causality for this choice lies in the relative stability of the carboxylic acid group during electrophilic aromatic substitution reactions that might be used to install the chloro and amino groups. The final step would then be a controlled reduction of the carboxylic acid or ester to the aldehyde. This avoids over-reduction to an alcohol and protects the other sensitive functional groups.
Caption: Generalized workflow for the synthesis and purification of this compound.
Protocol: Purification by Recrystallization
Recrystallization is a robust and cost-effective method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound poorly at low temperatures but readily at high temperatures, while impurities should remain either soluble or insoluble at all temperatures.
Rationale: This technique exploits differences in solubility between the desired product and impurities. As a hot, saturated solution cools, the decreased solubility of the product forces it to crystallize out, leaving more soluble impurities behind in the solvent (mother liquor).
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing a range of solvents (e.g., ethanol/water, ethyl acetate/hexanes, toluene) in small test tubes to identify a suitable system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a free-flowing crystalline solid.
Analytical Characterization
Rigorous analytical validation is non-negotiable in scientific research and drug development. A multi-pronged approach is necessary to confirm the identity, purity, and structure of this compound.
Caption: A comprehensive workflow for the analytical validation of this compound.
Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the benzaldehyde chromophore absorbs strongly (e.g., 254 nm).
-
Procedure: A standard solution of the compound is injected to determine its retention time. The analysis of the sample will show a major peak at this retention time, and the area percentage of this peak relative to all other peaks provides the purity value.
Protocol: Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the molecular weight, confirming the compound's elemental composition.
Methodology:
-
Ionization Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.
-
Analysis Mode: Positive ion mode will likely show the protonated molecule [M+H]⁺.
-
Expected Mass: The analysis should reveal a prominent ion peak corresponding to the molecular weight of 185.61 plus the mass of a proton, with the characteristic isotopic pattern for a compound containing one chlorine atom (a ~3:1 ratio of M to M+2 peaks).
Protocol: Structural Elucidation by NMR
Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for confirming the precise arrangement of atoms and functional groups.
Methodology:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Expected Signals: The ¹H NMR spectrum should be consistent with the structure:
-
An aldehyde proton singlet (~9.5-10.5 ppm).
-
Two aromatic proton singlets in the aromatic region (~6.0-8.0 ppm).
-
A methoxy group singlet (~3.5-4.0 ppm).
-
A broad singlet for the amine protons (variable chemical shift).
-
Applications in Drug Development
The structural motifs within this compound are of significant interest in medicinal chemistry.
-
Prokinetic Agents: This molecule is a key intermediate for synthesizing drugs that enhance gastrointestinal motility.[1] Its structure is a component of several potent serotonin 5-HT₃ receptor antagonists and dopamine D₂ receptor antagonists, which are classes of drugs used to treat nausea, vomiting, and gastric motility disorders.[3]
-
Scaffold for Novel Therapeutics: The presence of multiple functional groups (aldehyde, amine, chloro, methoxy) allows for diverse chemical modifications. The aldehyde can be converted into Schiff bases, which have shown potential in anticancer research, or reductively aminated to build complex side chains.[4]
-
Structure-Activity Relationship (SAR) Studies: The chloro and methoxy groups play crucial roles in modulating a molecule's pharmacokinetic and pharmacodynamic properties, including receptor binding affinity and metabolic stability.[5] This compound provides a valuable starting point for SAR exploration by modifying these groups.
Safety, Handling, and Storage
Based on data from structurally related compounds like 4-Amino-5-chloro-2-methoxybenzoic acid, appropriate safety precautions are mandatory.[6]
Hazard Identification
-
Skin Irritation: May cause skin irritation (H315).
-
Eye Irritation: Causes serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
Handling and Personal Protective Equipment (PPE)
| Control | Specification | Rationale |
| Engineering Controls | Use only in a well-ventilated area or a chemical fume hood. | [7][8] To minimize inhalation of dust or vapors. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. | [9] To prevent eye contact and serious irritation. |
| Hand Protection | Wear compatible, chemical-resistant gloves (e.g., nitrile). | [9] To prevent skin contact and irritation. |
| Skin/Body Protection | Wear a lab coat and appropriate protective clothing. | [7] To prevent skin exposure. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be required for high-dust conditions. | [9] To prevent respiratory tract irritation. |
First Aid Measures
-
Inhalation: Move the victim to fresh air. Seek medical attention if symptoms persist.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
-
Ingestion: Rinse mouth and seek immediate medical advice.[6]
Conclusion
This compound is more than a simple chemical with a molecular weight of 185.61 g/mol . It is a strategically designed building block that holds significant value for the pharmaceutical and chemical research communities. Its utility as a precursor to potent prokinetic agents underscores its importance in drug development. A thorough understanding of its properties, synthesis, analysis, and safe handling, as detailed in this guide, is essential for any scientist aiming to leverage its full potential in creating next-generation therapeutics and novel chemical entities.
References
- 1. This compound [myskinrecipes.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. scispace.com [scispace.com]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. bio.vu.nl [bio.vu.nl]
- 9. biosynth.com [biosynth.com]
A Comprehensive Technical Guide to 4-Amino-5-chloro-2-methoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 4-Amino-5-chloro-2-methoxybenzaldehyde, a key chemical intermediate with significant applications in pharmaceutical research and development. From its fundamental properties to its role in the synthesis of complex bioactive molecules, this document serves as a critical resource for scientists engaged in medicinal chemistry and organic synthesis.
Chemical Identity and Properties
IUPAC Name: this compound
CAS Number: 145742-50-3
Molecular Formula: C₈H₈ClNO₂
Molecular Weight: 185.61 g/mol
This substituted benzaldehyde is a stable, solid compound under standard conditions. Its structure, featuring an aldehyde, a chloro group, a methoxy group, and an amino group on the benzene ring, makes it a versatile building block in organic synthesis. The interplay of these functional groups dictates its reactivity and potential for derivatization.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid | - |
| Boiling Point | 340.5 ± 42.0 °C at 760 mmHg | --INVALID-LINK-- |
| Storage | 2-8°C, protected from light, under inert gas | --INVALID-LINK-- |
Synthesis of this compound
Proposed Synthetic Pathway: Reduction of a Carboxylic Acid Derivative
The direct reduction of a carboxylic acid to an aldehyde can be challenging due to over-reduction to the alcohol. A more controlled approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by a partial reduction.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical):
Part A: Synthesis of 4-Amino-5-chloro-2-methoxybenzoyl chloride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, suspend 4-amino-5-chloro-2-methoxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Slowly add oxalyl chloride (1.5 equivalents) to the suspension at 0 °C. Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-amino-5-chloro-2-methoxybenzoyl chloride, which can be used in the next step without further purification.
Part B: Reduction to this compound
-
Reaction Setup: In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the crude acid chloride from Part A in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) (1.1 equivalents) in anhydrous THF.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water, followed by 1 M HCl.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Drug Development: A Key Intermediate for Prokinetic Agents
This compound is a crucial precursor for the synthesis of a class of drugs known as prokinetic agents, which are used to treat gastrointestinal motility disorders. The substituted benzamide moiety is a common pharmacophore in these drugs. A prime example is Cisapride, a serotonin 5-HT₄ receptor agonist.[1]
While many reported syntheses of Cisapride start from the corresponding benzoic acid,[2][3] the aldehyde functional group of this compound allows for alternative synthetic strategies, most notably reductive amination.
Reductive Amination for the Synthesis of Prokinetic Drug Analogs
Reductive amination is a powerful method for forming carbon-nitrogen bonds. It involves the reaction of a carbonyl compound (in this case, our aldehyde) with an amine to form an imine, which is then reduced in situ to the corresponding amine.
Caption: Reductive amination using this compound.
Step-by-Step Experimental Protocol for Reductive Amination (General):
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired amine (1-1.2 equivalents).
-
Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Spectroscopic Characterization (Predicted)
While a complete set of experimental spectra for this compound is not widely published, its spectroscopic features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm. - Aromatic protons as singlets or doublets in the aromatic region (δ 6.5-7.5 ppm). - Methoxy protons (OCH₃) as a singlet around δ 3.8-4.0 ppm. - Amino protons (NH₂) as a broad singlet. |
| ¹³C NMR | - Aldehyde carbonyl carbon around δ 190-195 ppm. - Aromatic carbons in the range of δ 110-160 ppm. - Methoxy carbon around δ 55-60 ppm. |
| IR (Infrared) | - N-H stretching of the amino group around 3300-3500 cm⁻¹. - C=O stretching of the aldehyde at approximately 1680-1700 cm⁻¹. - C-O stretching of the methoxy group around 1250 cm⁻¹. |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z 185 and 187 in a roughly 3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl). |
Safety and Handling
A safety data sheet for this compound (CAS 145742-50-3) is available from suppliers such as Aaronchem.[4] Based on data for structurally similar compounds, it should be handled with care.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
References
An In-depth Technical Guide to the Synthesis of 4-Amino-5-chloro-2-methoxybenzaldehyde
Introduction
4-Amino-5-chloro-2-methoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting gastrointestinal disorders where it serves as a crucial building block for prokinetic agents.[1] Its unique substitution pattern—an amino group, a chloro group, a methoxy group, and a formyl group on a benzene ring—necessitates a carefully designed synthetic strategy. This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this compound, intended for researchers, scientists, and professionals in drug development. The proposed route emphasizes strategic chemical transformations, starting from a readily available precursor and detailing the rationale behind each synthetic step.
Proposed Synthetic Pathway: A Multi-step Approach
The synthesis of this compound can be strategically approached from 2-methoxy-4-nitrotoluene. This starting material is advantageous as it already contains the methoxy group and a nitro group that can be later converted to the required amino group. The synthesis will proceed through a series of reactions including chlorination, oxidation of the methyl group to an aldehyde, and finally, reduction of the nitro group.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Chlorination of 2-Methoxy-4-nitrotoluene
The initial step involves the selective chlorination of 2-methoxy-4-nitrotoluene to introduce the chlorine atom at the desired position. The directing effects of the existing substituents are crucial for the regioselectivity of this reaction. The methoxy group is an ortho-, para-director, while the nitro group is a meta-director. The position ortho to the methoxy group and meta to the nitro group is the most activated site for electrophilic aromatic substitution.
Protocol:
-
In a well-ventilated fume hood, dissolve 2-methoxy-4-nitrotoluene in a suitable inert solvent such as dichloromethane or chloroform.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water or a dilute solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-chloro-6-methoxy-4-nitrotoluene.
-
Purify the product by recrystallization or column chromatography.
Causality: The methoxy group strongly activates the positions ortho and para to it for electrophilic attack. The nitro group deactivates the ring but directs incoming electrophiles to the meta position. The combined effect of these two groups directs the incoming chloro electrophile to the position ortho to the methoxy group and meta to the nitro group, yielding the desired isomer.
Step 2: Reduction of the Nitro Group
With the chloro substituent in place, the next step is the reduction of the nitro group to an amino group. This transformation is a standard procedure in aromatic chemistry and can be achieved using various reducing agents. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
Protocol:
-
Dissolve the 2-chloro-6-methoxy-4-nitrotoluene in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalyst, typically 5-10% Palladium on carbon (Pd/C).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Conduct the hydrogenation at a suitable pressure (typically 1-3 atm) and room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield 4-amino-5-chloro-2-methoxytoluene.
Causality: Palladium on carbon is a highly efficient catalyst for the reduction of nitro groups to amines in the presence of hydrogen gas. This method is generally selective and does not affect the other functional groups on the aromatic ring under these conditions.
Step 3: Conversion of the Methyl Group to an Aldehyde
This is a critical and often challenging step. A direct, one-step oxidation of the methyl group to an aldehyde in the presence of an amino group can be difficult. Therefore, a two-step process is proposed: initial conversion to a benzyl alcohol followed by oxidation to the aldehyde.
Sub-step 3a: Initial Side-Chain Oxidation to Benzyl Alcohol
A common method for this transformation is free-radical bromination of the methyl group followed by hydrolysis.
Protocol:
-
Dissolve 4-amino-5-chloro-2-methoxytoluene in a non-polar solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
-
Reflux the mixture with irradiation from a sunlamp to initiate the radical reaction.
-
After the reaction is complete (monitored by TLC), cool the mixture and filter off the succinimide.
-
Remove the solvent to obtain the crude benzyl bromide derivative.
-
Hydrolyze the benzyl bromide by heating with an aqueous solution of sodium carbonate to yield 4-amino-5-chloro-2-methoxybenzyl alcohol.
Sub-step 3b: Oxidation of the Benzyl Alcohol to the Aldehyde
The selective oxidation of the benzyl alcohol to the corresponding aldehyde can be achieved using a variety of mild oxidizing agents to avoid over-oxidation to the carboxylic acid.
Protocol:
-
Dissolve the 4-amino-5-chloro-2-methoxybenzyl alcohol in a suitable solvent like dichloromethane.
-
Add a mild oxidizing agent such as Pyridinium chlorochromate (PCC) or use a Swern oxidation or a TEMPO-catalyzed oxidation.[2][3]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, work up the reaction according to the specific protocol for the chosen oxidizing agent. For PCC, this typically involves filtration through a pad of silica gel to remove the chromium salts.
-
Purify the resulting this compound by column chromatography.
Causality: Mild oxidizing agents like PCC are selective for the oxidation of primary alcohols to aldehydes and are less likely to over-oxidize the product to a carboxylic acid. The presence of the amino group on the ring requires careful selection of the oxidant to avoid side reactions.
Alternative Formylation Strategies
Direct formylation of an appropriately substituted aniline derivative is another potential route. Methods like the Vilsmeier-Haack, Duff, or Reimer-Tiemann reactions could be considered.[1][4][5][6][7][8][9][10][11][12][13][14]
-
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) to formylate electron-rich aromatic rings. Aniline derivatives are good substrates for this reaction.[7][8][10][11][12][13]
-
Duff Reaction: This method employs hexamine in an acidic medium to introduce a formyl group, primarily at the ortho position to an activating group like a hydroxyl or amino group.[4][5][15]
-
Reimer-Tiemann Reaction: While classically used for phenols, modifications can sometimes be applied to anilines. It involves the reaction with chloroform in a basic solution.[1][6][9][16][14]
The choice of formylation method would depend on the specific starting material and the desired regioselectivity. For instance, starting with 3-chloro-6-methoxyaniline, a Vilsmeier-Haack or Duff reaction could potentially introduce the formyl group at the desired position.
Data Summary
| Step | Reaction | Starting Material | Key Reagents | Product |
| 1 | Chlorination | 2-Methoxy-4-nitrotoluene | SO₂Cl₂, FeCl₃ | 2-Chloro-6-methoxy-4-nitrotoluene |
| 2 | Reduction | 2-Chloro-6-methoxy-4-nitrotoluene | H₂, Pd/C | 4-Amino-5-chloro-2-methoxytoluene |
| 3a | Bromination | 4-Amino-5-chloro-2-methoxytoluene | NBS, Benzoyl Peroxide | 4-Amino-5-chloro-2-methoxybenzyl bromide |
| 3b | Hydrolysis | 4-Amino-5-chloro-2-methoxybenzyl bromide | Na₂CO₃(aq) | 4-Amino-5-chloro-2-methoxybenzyl alcohol |
| 4 | Oxidation | 4-Amino-5-chloro-2-methoxybenzyl alcohol | PCC or TEMPO | This compound |
Conclusion
The synthesis of this compound presents a multi-step challenge that can be effectively addressed through a logical sequence of well-established organic reactions. The proposed pathway, commencing with 2-methoxy-4-nitrotoluene, offers a strategic approach to control the introduction and modification of functional groups to achieve the target molecule. The success of this synthesis relies on careful control of reaction conditions to ensure high regioselectivity and yield at each step. The alternative formylation routes provide additional flexibility for process optimization and scale-up. This guide serves as a foundational resource for chemists engaged in the synthesis of this important pharmaceutical intermediate.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 10. Vilsmeier-Haack reaction [chemeurope.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. scispace.com [scispace.com]
- 13. aml.iaamonline.org [aml.iaamonline.org]
- 14. byjus.com [byjus.com]
- 15. Making sure you're not a bot! [ask.orkg.org]
- 16. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
A Technical Guide to the Spectroscopic Characterization of 4-Amino-5-chloro-2-methoxybenzaldehyde
This guide provides an in-depth analysis of the spectroscopic techniques essential for the structural elucidation and characterization of 4-Amino-5-chloro-2-methoxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to ensure robust and reliable analytical outcomes.
Introduction
This compound is a substituted aromatic aldehyde with a molecular formula of C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol [1]. Its structure incorporates several key functional groups: a primary aromatic amine, a chloro substituent, a methoxy ether, and an aldehyde. This unique combination of electron-donating (amino, methoxy) and electron-withdrawing (chloro, aldehyde) groups on the benzene ring results in a distinct spectroscopic fingerprint. Accurate interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data is paramount for confirming its identity, purity, and for understanding its chemical reactivity in synthetic and medicinal chemistry applications.
This guide is structured to provide a comprehensive overview of each major spectroscopic technique, detailing not just the expected data but also the underlying principles that govern the spectral features of this molecule.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H, C=O, C-O, and C-Cl bonds, as well as aromatic C-H and C=C vibrations.
Predicted IR Data Summary
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3400-3250 (two bands) | Medium |
| Amine (N-H) | Scissoring (Bend) | 1650-1580 | Medium-Strong |
| Aldehyde (C=O) | Stretch | 1700-1680 | Strong |
| Aromatic (C=C) | Stretch | 1600-1450 | Medium-Variable |
| Ether (C-O) | Asymmetric Stretch | 1275-1200 | Strong |
| Ether (C-O) | Symmetric Stretch | 1075-1020 | Medium |
| C-Cl | Stretch | 800-600 | Medium-Strong |
Interpretation of Key IR Peaks
-
N-H Stretching: As a primary amine, two distinct bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations[2][3]. The presence of two bands is a definitive indicator of a primary amine.
-
C=O Stretching: The aldehyde carbonyl group will produce a strong, sharp absorption band. Due to conjugation with the aromatic ring, this peak is expected to appear at a slightly lower wavenumber (1700-1680 cm⁻¹) compared to a non-conjugated aldehyde[4].
-
C-O Stretching: The methoxy group will show a strong C-O stretching band, characteristic of an aryl alkyl ether, typically in the 1275-1200 cm⁻¹ region[2].
-
Aromatic Region: The C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ range. The substitution pattern on the ring will influence the appearance and number of these bands.
-
N-H Bending: The N-H scissoring vibration of the primary amine is expected around 1650-1580 cm⁻¹[2]. This peak can sometimes overlap with aromatic C=C stretching bands.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for the aldehyde proton, the aromatic protons, the methoxy protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents. Electron-donating groups like -NH₂ and -OCH₃ will shield nearby protons (shift them upfield), while electron-withdrawing groups like -CHO and -Cl will deshield them (shift them downfield)[5][6].
| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) | Integration |
| Aldehyde (-CHO) | Singlet | 9.5 - 10.0 | 1H |
| Aromatic (C3-H) | Singlet | ~7.0 - 7.5 | 1H |
| Aromatic (C6-H) | Singlet | ~6.5 - 7.0 | 1H |
| Amine (-NH₂) | Broad Singlet | 4.0 - 5.0 | 2H |
| Methoxy (-OCH₃) | Singlet | ~3.8 - 4.0 | 3H |
Causality of Chemical Shifts:
-
Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group, resulting in a downfield chemical shift[7].
-
Aromatic Protons: The two aromatic protons are in different chemical environments. The proton at C6 is expected to be more upfield due to the stronger shielding effect of the ortho-amino and para-methoxy groups. The proton at C3 will be further downfield.
-
Amine Protons: The chemical shift of the amine protons can be variable and the peak is often broad due to quadrupole broadening and potential hydrogen exchange. The signal will disappear upon D₂O exchange, which is a useful diagnostic test[3].
-
Methoxy Protons: The methoxy protons will appear as a sharp singlet in a characteristic region for methoxy groups attached to an aromatic ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show eight distinct signals, one for each carbon atom in the molecule, as they are all in unique chemical environments.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 205 |
| C-O (Methoxy) | 155 - 165 |
| C-NH₂ | 140 - 150 |
| C-Cl | 115 - 125 |
| C-CHO | 120 - 130 |
| Aromatic C-H | 110 - 130 |
| Methoxy (-OCH₃) | 55 - 60 |
Interpretation of ¹³C Chemical Shifts:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and appears far downfield[7].
-
Substituted Aromatic Carbons: The carbons directly attached to electronegative atoms (O, N, Cl) will have their chemical shifts significantly influenced. The carbon attached to the methoxy group will be the most downfield among the ring carbons, followed by the carbon attached to the amino group.
-
Aromatic C-H Carbons: The chemical shifts of the unsubstituted aromatic carbons will fall within the typical aromatic region.
-
Methoxy Carbon: The carbon of the methoxy group will appear in the upfield region, characteristic of sp³ hybridized carbons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A 30° or 45° pulse angle is typical.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required compared to ¹H NMR.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation. For this compound, electron ionization (EI) is a common technique that will induce characteristic fragmentation.
Predicted Mass Spectrometry Data (EI)
| m/z | Ion | Comments |
| 185/187 | [M]⁺ | Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak. |
| 184/186 | [M-H]⁺ | Loss of a hydrogen atom from the aldehyde. |
| 156/158 | [M-CHO]⁺ | Loss of the formyl group. |
| 142/144 | [M-CHO-CH₂]⁺ | Subsequent loss of a methylene group from the methoxy. |
| 106 | [M-Cl-CO]⁺ | Loss of chlorine and carbon monoxide. |
Fragmentation Pathways:
The fragmentation of benzaldehydes is well-documented[8][9][10]. Key fragmentation pathways for this compound would include:
-
Loss of a Hydrogen Radical: The molecular ion can lose a hydrogen atom from the aldehyde group to form a stable acylium ion ([M-H]⁺).
-
Loss of the Formyl Radical: Cleavage of the C-C bond between the aromatic ring and the aldehyde group results in the loss of a formyl radical (•CHO), leading to the [M-CHO]⁺ ion.
-
Loss of Carbon Monoxide: Aromatic aldehydes can also undergo rearrangement and loss of a neutral carbon monoxide molecule.
Caption: Simplified fragmentation pathway for this compound.
Experimental Protocol: GC-MS with Electron Ionization
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Gas Chromatography (GC):
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
The compound will be vaporized and separated from any impurities on a capillary column.
-
-
Mass Spectrometry (MS):
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Ionization: The molecules are bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing IR, NMR, and MS, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind the expected spectral data and adhering to rigorous experimental protocols, researchers can confidently identify and characterize this multifaceted molecule, ensuring the integrity of their research and development endeavors.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. benchchem.com [benchchem.com]
- 6. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 7. Aldehyde - Wikipedia [en.wikipedia.org]
- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 10. scribd.com [scribd.com]
A Technical Guide to the Commercial Availability and Application of 4-Amino-5-chloro-2-methoxybenzaldehyde
This guide provides an in-depth analysis of 4-Amino-5-chloro-2-methoxybenzaldehyde, a crucial chemical intermediate for researchers and professionals in drug development. We will explore its commercial availability, key chemical properties, primary applications, and essential safety protocols, offering a comprehensive resource for its procurement and use.
Chemical Identity and Properties
This compound is a substituted aromatic aldehyde. Its unique structure, featuring an amine, a chloro group, and a methoxy group on the benzaldehyde core, makes it a versatile building block in organic synthesis.
-
Synonyms: While less common, it may be referred to by its IUPAC name or variations thereof.
Commercial Availability and Procurement
This compound is readily available from several specialized chemical suppliers. It is typically offered in research quantities, with options for bulk and custom synthesis available upon request.
Table 1: Summary of Commercial Suppliers
| Supplier | Purity Levels | Standard Pack Sizes | Lead Time |
| ChemUniverse | ≥ 97% | 100mg, 250mg, 1g | 6-8 days[1] |
| MySkinRecipes | ≥ 95% | 100mg, 250mg, 1g | 10-20 days[2] |
Note: Pricing is subject to change and is best obtained by direct inquiry with the suppliers. Both listed suppliers offer bulk quote requests.
The procurement process for this compound follows a standard workflow for research chemicals. The following diagram illustrates the typical steps from identification to laboratory use.
Caption: A typical workflow for procuring research chemicals.
Role in Pharmaceutical Synthesis
The primary application of this compound is as a key intermediate in the synthesis of pharmaceutical compounds.[2] Its structure is particularly valuable in the development of prokinetic agents, which are drugs that enhance gastrointestinal motility.[2]
The aldehyde functional group is highly reactive and serves as a handle for further molecular elaboration, often through reactions like reductive amination or condensation to form Schiff bases. These subsequent reactions allow for the introduction of more complex amine-containing moieties, which are often crucial for biological activity.
Research indicates that benzamide derivatives, which can be synthesized from this aldehyde's corresponding benzoic acid, exhibit potent activity as serotonin 5-HT3 and dopamine D2 receptor antagonists.[3] These receptors are significant targets for antiemetic drugs used to combat nausea and vomiting, particularly those induced by chemotherapy.[3]
Caption: Synthetic utility in pharmaceutical development.
Synthetic Considerations
While end-users typically purchase this compound, understanding its synthesis provides insight into potential impurities. The synthesis of related compounds often starts from commercially available precursors like 4-chloro-2-methoxybenzoic acid.[3] A plausible, high-level synthetic route to the target aldehyde would involve nitration, reduction of the nitro group to an amine, and subsequent formylation or careful oxidation of a related benzyl alcohol. A convenient synthesis for the related methyl 4-amino-5-chloro-2-methoxybenzoate has been reported, highlighting accessible synthetic pathways in this chemical space.[4]
Safety, Handling, and Storage
Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel.
Safety Precautions: Based on data for structurally similar compounds, this chemical should be handled with care. It may cause skin, eye, and respiratory irritation.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
-
P261 & P280: Avoid breathing dust/fumes and wear protective gloves/eye protection.[5]
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
Storage and Handling Protocol: To maintain its integrity, the following storage conditions are recommended:
-
Temperature: Store at 2-8°C.[2]
-
Atmosphere: Store in an inert gas atmosphere (e.g., argon or nitrogen) to prevent degradation from oxidation.[2]
-
Light: Protect from light to avoid photochemical decomposition.[2]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid dust formation and ensure personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is worn.[6]
References
Methodological & Application
Application Note & Protocol: Strategic Condensation Reactions Involving 4-Amino-5-chloro-2-methoxybenzaldehyde for Advanced Intermediate Synthesis
Abstract
This technical guide provides a comprehensive protocol for conducting condensation reactions with 4-Amino-5-chloro-2-methoxybenzaldehyde, a key substituted benzaldehyde derivative. This compound serves as a valuable building block in the synthesis of various heterocyclic compounds and Schiff bases, which are pivotal intermediates in pharmaceutical and materials science research. This document outlines the chemical principles, a detailed step-by-step protocol for a representative Schiff base formation, and critical considerations for reaction optimization and safety. The provided methodology is designed to be robust and reproducible for researchers, scientists, and professionals in drug development.
Introduction: The Versatility of this compound
This compound is an aromatic aldehyde characterized by the presence of an amine, a chloro, and a methoxy group. This unique substitution pattern makes it a precursor for a wide range of molecular scaffolds. The aldehyde functional group is susceptible to nucleophilic attack, making it an ideal substrate for condensation reactions, most notably with primary amines to form Schiff bases (imines). These Schiff bases are not merely synthetic intermediates; they often exhibit a spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
The strategic importance of this starting material lies in its potential to generate complex molecular architectures. The presence of the amino group allows for further derivatization, while the chloro and methoxy substituents influence the electronic properties and steric hindrance of the molecule, thereby modulating the reactivity and the properties of the resulting products.
Core Principles: The Chemistry of Condensation
The primary condensation reaction involving this compound is the formation of a Schiff base, an organic compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. The reaction proceeds via a nucleophilic addition of a primary amine to the carbonyl carbon of the aldehyde, forming an unstable hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the stable imine.[1][2]
The reaction is typically catalyzed by a small amount of acid, which protonates the hydroxyl group of the hemiaminal, converting it into a better leaving group (water).[3] The overall reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the Schiff base.
Below is a generalized workflow for the synthesis of a Schiff base from this compound.
Caption: General workflow for Schiff base synthesis.
Detailed Experimental Protocol: Synthesis of a Schiff Base
This protocol details the synthesis of a Schiff base from this compound and a representative primary amine, aniline.
Materials:
-
Aniline (or other primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Safety Precautions:
-
This compound and its derivatives should be handled with care. Based on the safety data for similar compounds, it may cause skin and eye irritation.[6][7]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Procedure:
-
Reactant Preparation:
-
In a 100 mL round-bottom flask, dissolve 1.86 g (10 mmol) of this compound in 30 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.
-
In a separate beaker, dissolve 0.93 g (10 mmol) of aniline in 10 mL of absolute ethanol.
-
-
Reaction Setup:
-
To the solution of the aldehyde, add the aniline solution dropwise while stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[8]
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
-
Reflux:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Product Isolation and Purification:
-
After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.
-
-
Characterization:
-
The structure and purity of the synthesized Schiff base should be confirmed using analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum (typically around 1600-1650 cm⁻¹) and the presence of the azomethine proton (-CH=N-) signal in the ¹H NMR spectrum.[8][9]
-
Key Reaction Parameters and Optimization
The success of the condensation reaction can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Solvent | Ethanol, Methanol | Protic solvents are generally effective. For less soluble reactants, other solvents like toluene or DMF can be used. |
| Catalyst | Glacial Acetic Acid | A catalytic amount is usually sufficient. Other acids like p-toluenesulfonic acid can also be used. The reaction can sometimes proceed without a catalyst, but it may be slower.[3] |
| Temperature | Reflux | Heating is typically required to drive the reaction to completion. The optimal temperature will depend on the solvent used. |
| Reaction Time | 2-4 hours | Monitor the reaction by TLC to determine the optimal time. Prolonged heating can sometimes lead to side reactions. |
| Stoichiometry | 1:1 molar ratio | An equimolar ratio of the aldehyde and amine is typically used.[10] |
Mechanistic Insight
The formation of the Schiff base from this compound and a primary amine follows a well-established mechanism.
Caption: Mechanism of Schiff base formation.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the condensation reaction of this compound. The formation of Schiff bases via this method offers a reliable and versatile route to valuable intermediates in medicinal chemistry and materials science. By understanding the core principles and optimizing the key reaction parameters, researchers can effectively utilize this protocol for the synthesis of a diverse range of novel compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. This compound [myskinrecipes.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Amino-5-chloro-2-methoxybenzamide | C8H9ClN2O2 | CID 9834239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08887F [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Use of 4-Amino-5-chloro-2-methoxybenzaldehyde in Modern Heterocyclic Synthesis
Introduction
4-Amino-5-chloro-2-methoxybenzaldehyde is a highly functionalized aromatic building block whose strategic importance in medicinal chemistry and materials science cannot be overstated. Its unique arrangement of substituents—an ortho-methoxy group, a para-amino group, and a meta-chloro group relative to the formyl functionality—creates a scaffold with finely tuned electronic and steric properties. This substitution pattern makes it an exceptionally versatile precursor for the synthesis of a wide array of complex heterocyclic systems.
The aldehyde group serves as a classical electrophilic handle for condensation and cycloaddition reactions. The nucleophilic amino group is perfectly positioned for intramolecular cyclizations to form fused ring systems. Furthermore, the electron-donating methoxy and electron-withdrawing chloro groups modulate the reactivity of the entire molecule, influencing reaction pathways and providing additional points for post-synthesis modification. This guide provides in-depth protocols and mechanistic insights into the application of this key intermediate for the synthesis of quinazolines and benzodiazepine precursors, two classes of heterocycles with profound pharmacological relevance.
Part 1: Synthesis of Substituted Quinazolines
Quinazolines are a prominent class of nitrogen-containing heterocycles, forming the core structure of numerous approved pharmaceuticals, including anticancer agents like Gefitinib and Erlotinib.[1] The inherent bioactivity of this scaffold makes its efficient synthesis a primary objective in drug discovery. This compound serves as an ideal starting material for constructing substituted quinazolines, leveraging the reactivity of its amino and aldehyde groups.
Mechanistic Rationale: The Power of Condensation and Oxidative Cyclization
The synthesis of quinazolines from 2-aminobenzaldehydes is often achieved through a condensation reaction with an amine or an ammonia source, followed by an oxidative cyclization. The general pathway involves the initial formation of a Schiff base (imine) intermediate between the aldehyde and a primary amine. Subsequent intramolecular attack of the aniline nitrogen onto the imine carbon, or a related cyclization pathway, forms a dihydroquinazoline intermediate. The final, and often rate-determining, step is the oxidation of this intermediate to the stable aromatic quinazoline ring system.
Various catalytic systems, including those based on iodine, copper, or iron, can be employed to facilitate the oxidative C-H amination and dehydrogenation steps, often under mild conditions.[2][3] The choice of catalyst and oxidant is critical as it dictates the reaction efficiency, substrate scope, and overall yield.
References
The Versatile Virtuoso: 4-Amino-5-chloro-2-methoxybenzaldehyde as a Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Amino-5-chloro-2-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a highly valuable and versatile building block, particularly in the realm of medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a nucleophilic aromatic amine, an electrophilic aldehyde, and a directing methoxy group, all situated on a chlorinated benzene ring—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, mechanistic insights, and a forward-looking perspective on its potential in contemporary organic synthesis.
Physicochemical Properties and Handling
A comprehensive understanding of the physical and chemical properties of a building block is fundamental to its successful application.
| Property | Value |
| CAS Number | 145742-50-3 |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Boiling Point | 340.5±42.0°C at 760 mmHg[1] |
| Storage | 2-8°C, protected from light, stored under an inert gas[1] |
Note on Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is an irritant and should be prevented from coming into contact with skin and eyes.
Core Application in Drug Discovery: The Synthesis of Mosapride
A prominent and well-documented application of this compound is its role as a key intermediate in the synthesis of Mosapride , a gastroprokinetic agent that enhances motility in the upper digestive tract.[1] Mosapride functions as a selective serotonin 5-HT₄ receptor agonist. The synthesis of Mosapride showcases the strategic conversion of the benzaldehyde moiety to a benzoic acid, which is then coupled with a complex amine side chain.
Conceptual Synthetic Pathway to Mosapride Intermediate
The initial steps in the synthesis of Mosapride from this compound typically involve the protection of the amino group, followed by oxidation of the aldehyde to a carboxylic acid. This acid is then activated and coupled with the requisite amine fragment.
Caption: Synthetic workflow from the aldehyde to Mosapride.
Protocol 1: Synthesis of 4-Acetamido-5-chloro-2-methoxybenzoic Acid
This protocol outlines the initial steps in the conversion of this compound towards the Mosapride core.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Acetylation of the Amine:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-acetamido-5-chloro-2-methoxybenzaldehyde.
-
-
Pinnick Oxidation to the Benzoic Acid:
-
In a separate flask, dissolve the crude 4-acetamido-5-chloro-2-methoxybenzaldehyde in a mixture of tert-butanol and 2-methyl-2-butene.
-
In a separate beaker, prepare a solution of sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (3.0 eq) in water.
-
Slowly add the aqueous solution to the aldehyde solution at room temperature. The reaction is exothermic and may require cooling.
-
Stir vigorously for 4-6 hours, or until the aldehyde is no longer detectable by TLC.
-
After completion, quench the reaction by adding a saturated solution of sodium sulfite.
-
Acidify the mixture with 1M HCl to a pH of approximately 2-3, which should precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 4-acetamido-5-chloro-2-methoxybenzoic acid.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expanding the Synthetic Utility: Further Applications
The strategic placement of functional groups on this compound allows for its application in a variety of other synthetic transformations, leading to diverse heterocyclic scaffolds.
Schiff Base Formation: A Gateway to Imines and Beyond
The reaction of the aldehyde with primary amines provides a straightforward route to Schiff bases (imines). These imines are not merely final products but can serve as versatile intermediates for the synthesis of other amine derivatives through reduction or as ligands in coordination chemistry.[2][3][4][5][6][7]
Caption: General scheme for Schiff base formation and subsequent reduction.
Protocol 2: General Procedure for Schiff Base Synthesis
Materials:
-
This compound
-
A primary amine (e.g., aniline, benzylamine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Characterization: The formation of the imine can be confirmed by the appearance of a characteristic C=N stretch in the IR spectrum and the corresponding signals in ¹H and ¹³C NMR spectra.
Reductive Amination: A Direct Route to Secondary and Tertiary Amines
Reductive amination offers a one-pot method to synthesize secondary or tertiary amines directly from the aldehyde and a primary or secondary amine, respectively, in the presence of a suitable reducing agent.[3][8][9] This method is often preferred over direct alkylation of amines as it minimizes over-alkylation.[9]
Protocol 3: Reductive Amination using Sodium Triacetoxyborohydride
Materials:
-
This compound
-
A primary or secondary amine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in DCE or DCM.
-
If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
-
Add a catalytic amount of acetic acid (optional, can accelerate imine formation).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Synthesis of Heterocyclic Scaffolds: Building Complexity
The bifunctional nature of this compound makes it an excellent candidate for the synthesis of various heterocyclic systems, such as quinolines, through multicomponent reactions or condensation with active methylene compounds.[10][11][12][13][14]
Conceptual Approach to Quinoline Synthesis (Friedländer Annulation)
A plausible route to a substituted quinoline would involve the condensation of this compound with a compound containing an activated methylene group (e.g., a ketone with α-protons) under acidic or basic conditions.
Caption: Conceptual Friedländer-type synthesis of a quinoline.
Protocol 4: Representative Protocol for Quinoline Synthesis
This is a generalized protocol based on the Friedländer annulation, which would need to be optimized for this specific substrate.
Materials:
-
This compound
-
A ketone with α-hydrogens (e.g., acetone, acetophenone)
-
Potassium hydroxide or p-toluenesulfonic acid
-
Ethanol or Toluene
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the ketone (1.0-2.0 eq), and the solvent (ethanol for base catalysis, toluene for acid catalysis).
-
Add the catalyst (e.g., potassium hydroxide, 0.2 eq, or p-toluenesulfonic acid, 0.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC. A Dean-Stark trap can be used with toluene to remove water.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter and wash with a cold solvent.
-
If the product remains in solution, neutralize the catalyst (with acid if a base was used, or with a base if an acid was used), and then remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion and Future Outlook
This compound has proven its merit as a strategic building block, most notably in the industrial synthesis of the important pharmaceutical agent, Mosapride. The inherent reactivity of its multiple functional groups also positions it as a valuable starting material for a wide range of other synthetic endeavors. The protocols provided herein serve as a guide for its application in Schiff base formation, reductive amination, and the construction of heterocyclic systems. Future research will undoubtedly uncover new and innovative applications for this versatile molecule, further solidifying its role in the synthetic chemist's toolbox for the creation of novel compounds with potential biological and material applications.
References
- 1. CN111349052B - Synthesis method of mosapride citrate - Google Patents [patents.google.com]
- 2. Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08887F [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. erpublications.com [erpublications.com]
- 5. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 6. jetir.org [jetir.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Analytical methods for 4-Amino-5-chloro-2-methoxybenzaldehyde characterization
Application Note & Protocol
Topic: Analytical Methods for the Characterization of 4-Amino-5-chloro-2-methoxybenzaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
Comprehensive Analytical Characterization of this compound (CAS: 145742-50-3)
Abstract: This document provides a detailed guide to the analytical methods for the comprehensive characterization of this compound, a key intermediate in pharmaceutical synthesis. The purity, identity, and structural integrity of this compound are critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs). This guide outlines detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. The methodologies are designed to be robust and reliable, providing a framework for quality control and research applications.
Introduction and Physicochemical Properties
This compound is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly those targeting gastrointestinal disorders.[1] Its molecular structure contains multiple functional groups—an aldehyde, a primary amine, a chloro group, and a methoxy ether—which dictate its reactivity and require a multi-faceted analytical approach for full characterization.
Accurate characterization is the bedrock of drug development, ensuring that the starting materials meet stringent purity and identity specifications. This application note provides the theoretical basis and practical protocols for such an analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 145742-50-3 | [1] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Boiling Point | 340.5 ± 42.0 °C at 760 mmHg | [1] |
| Appearance | Solid (form may vary) | General |
| Storage | 2-8°C, protected from light, under inert gas | [1] |
Safety and Handling Precautions
-
Hazard Profile: Assumed to be a skin, eye, and respiratory irritant based on analogous structures.[2][3][4]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[2]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Integrated Analytical Workflow
A combination of chromatographic and spectroscopic techniques is essential for a complete characterization. Chromatography separates impurities, while spectroscopy provides definitive structural information.
Caption: Integrated workflow for the characterization of this compound.
PART A: Chromatographic Methods for Purity and Separation
Chromatographic techniques are the gold standard for determining the purity of pharmaceutical intermediates by separating the main component from any impurities or related substances.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the primary method for assessing the purity and quantifying the assay of non-volatile and thermally labile compounds. A reverse-phase method is suitable for this moderately polar molecule.
Causality behind Method Choices:
-
Reverse-Phase (RP): The C18 stationary phase provides excellent separation for aromatic compounds.
-
Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent (acetonitrile or methanol) is used to elute the main peak with good symmetry and resolve both polar and non-polar impurities. A buffer is necessary to control the ionization state of the primary amine, ensuring reproducible retention times.
-
UV Detection: The aromatic ring and aldehyde group are strong chromophores, allowing for sensitive detection, typically in the 220-280 nm range.
-
Solution Preparation:
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 100.0 mL of diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution identically to the standard solution.
-
-
Instrumentation and Parameters:
Table 2: Recommended HPLC Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Purospher STAR C18 (4.6 x 250 mm, 5 µm) or equivalent[6] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 254 nm |
-
Data Analysis:
-
Inject the diluent (blank), followed by the standard solution (five replicate injections for system suitability) and the sample solution.
-
System Suitability: The relative standard deviation (RSD) for the peak area of the five standard injections should be ≤ 2.0%.
-
Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. % Purity = (Area_main_peak / Total_area_all_peaks) * 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying the compound and assessing volatile or thermally stable impurities. The mass spectrometer provides definitive mass-to-charge ratio (m/z) data, confirming the molecular weight.
Causality behind Method Choices:
-
Column: A low-polarity HP-5ms or equivalent column is well-suited for separating a wide range of semi-volatile organic compounds.[7]
-
Split Injection: A split injection prevents column overloading and ensures sharp peaks for the main component.[7]
-
Temperature Program: A temperature ramp allows for the sequential elution of volatile solvents first, followed by the target analyte and any less volatile impurities.
-
Electron Ionization (EI): EI at 70 eV is a standard method that creates reproducible fragmentation patterns, which can be compared against spectral libraries for identification.
-
Solution Preparation:
-
Solvent: Use a high-purity, volatile solvent such as Acetone or Dichloromethane.
-
Sample Solution (1 mg/mL): Dissolve ~10 mg of the sample in 10.0 mL of the chosen solvent. Filter through a 0.22 µm syringe filter into a GC vial.[7]
-
-
Instrumentation and Parameters:
Caption: Experimental workflow for GC-MS analysis.
Table 3: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC with 5977B MS or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[7] |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (20:1 ratio) |
| Injection Vol. | 1 µL |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Oven Program | Initial 100 °C, hold 1 min, ramp at 15 °C/min to 250 °C, hold 5 min[7] |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temp. | 230 °C |
| Mass Range | 40-450 amu |
-
Data Analysis:
-
Identity Confirmation: The mass spectrum of the eluted peak should show a molecular ion (M⁺) peak at m/z 185 and a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M⁺).
-
Impurity Identification: Compare the mass spectra of any impurity peaks against the NIST mass spectral library to tentatively identify them.
-
PART B: Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis provides orthogonal data to confirm the chemical structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
Expected Spectral Features:
-
¹H NMR: Protons on the aromatic ring will appear as distinct signals in the aromatic region (~6.5-8.0 ppm). The aldehyde proton (-CHO) will be a singlet far downfield (~9.5-10.5 ppm). The methoxy protons (-OCH₃) will be a sharp singlet around 3.8-4.2 ppm, and the amine protons (-NH₂) will appear as a broad singlet.
-
¹³C NMR: The aldehyde carbonyl carbon will be significantly downfield (~190 ppm). Aromatic carbons will appear in the ~110-160 ppm range, and the methoxy carbon will be around 55-60 ppm.
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in the -NH₂ group.
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
Interpretation: Correlate the observed chemical shifts, integration values (for ¹H), and splitting patterns with the expected structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for faster analysis of the solid sample.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Identify the characteristic absorption bands.
Table 4: Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Expected Appearance |
| N-H Stretch (Amine) | 3300-3500 | Two medium peaks |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp, medium |
| C-H Stretch (Aldehyde) | 2800-2900 & 2700-2800 | Two weak peaks (Fermi doublet) |
| C=O Stretch (Aldehyde) | 1680-1700 | Strong, sharp |
| C=C Stretch (Aromatic) | 1550-1650 | Medium to strong peaks |
| C-O Stretch (Ether) | 1200-1275 (Aryl-Alkyl) | Strong |
| C-Cl Stretch | 700-850 | Medium to strong |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for confirming the presence of conjugated systems and chromophores.
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a UV-transparent solvent like ethanol or methanol.
-
Data Acquisition: Scan the solution from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.
-
Interpretation: The spectrum is expected to show strong absorption bands characteristic of a substituted benzaldehyde, with a λmax likely above 250 nm due to the extensive conjugation and auxochromic effects of the amino and methoxy groups.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. By integrating data from HPLC for purity, GC-MS for identity and volatile impurities, and various spectroscopic techniques (NMR, FTIR, UV-Vis) for structural confirmation, researchers and quality control professionals can ensure that this critical pharmaceutical intermediate meets the required specifications for its intended use in drug development and manufacturing. Each protocol is designed as a self-validating system when performed with appropriate system suitability checks and reference standards.
References
- 1. This compound [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biosynth.com [biosynth.com]
- 4. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bio.vu.nl [bio.vu.nl]
- 6. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
Application Note: 1H and 13C NMR Analysis of 4-Amino-5-chloro-2-methoxybenzaldehyde
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] For professionals in pharmaceutical research and drug development, the precise structural elucidation of novel compounds and synthetic intermediates is critical. 4-Amino-5-chloro-2-methoxybenzaldehyde is a substituted benzaldehyde derivative of interest as a potential building block in the synthesis of bioactive molecules. Its unique substitution pattern, featuring electron-donating amino and methoxy groups alongside an electron-withdrawing chloro group and an aldehyde function, creates a distinct electronic environment that can be comprehensively mapped using ¹H and ¹³C NMR spectroscopy.
This application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound. We will explore the causal relationships between the molecular structure and the observed spectral data, offering field-proven insights into the effects of various substituents on chemical shifts and coupling constants.[1][2]
Molecular Structure and Spectral Prediction
Before delving into the experimental data, a theoretical analysis of the structure allows for the prediction of the expected NMR signals. This predictive approach is a hallmark of an experienced analytical scientist and provides a framework for spectral assignment.
Structure:
(A simplified representation of the this compound structure with numbered aromatic carbons for reference.)
¹H NMR Predictions:
-
Aldehyde Proton (-CHO): Expected to be a singlet and the most downfield signal (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.
-
Aromatic Protons: Two distinct aromatic protons are expected. The proton at C-3 will be influenced by the ortho-methoxy group and the para-amino group. The proton at C-6 will be influenced by the ortho-aldehyde group and the meta-chloro and amino groups. They should appear as singlets as they have no adjacent protons to couple with. The electron-donating groups (-NH2, -OCH3) will shield these protons, shifting them upfield relative to benzene (7.3 ppm), while the electron-withdrawing groups (-CHO, -Cl) will cause a deshielding (downfield) effect.[1][3]
-
Methoxy Protons (-OCH₃): A sharp singlet is expected, typically in the range of δ 3.5-4.0 ppm.
-
Amino Protons (-NH₂): A broad singlet is anticipated, with a chemical shift that can vary depending on solvent and concentration due to hydrogen bonding.
¹³C NMR Predictions:
-
Carbonyl Carbon (-CHO): Expected to be the most downfield signal, typically appearing between δ 185-200 ppm.[4][5]
-
Aromatic Carbons: Eight unique carbon signals are expected in the aromatic region (δ 100-160 ppm).[4] The carbons directly attached to substituents (C-1, C-2, C-4, C-5) will have their chemical shifts significantly influenced by those groups. Carbons bonded to electronegative atoms (O, Cl) will be shifted downfield.[6]
-
Methoxy Carbon (-OCH₃): A single peak expected in the δ 55-65 ppm range.[7][8]
Experimental Protocols
Adherence to a standardized protocol is crucial for acquiring high-quality, reproducible NMR data.[1]
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the this compound sample.[1][9][10]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[1][11] The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for compounds with exchangeable protons like amines.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to provide a reference signal at 0 ppm.[1][9] Alternatively, the residual solvent peak can be used as a secondary reference.[9]
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the solution is free of any particulate matter.[10]
-
Depth Check: The sample height in the tube should be optimal for the spectrometer's detector coil, typically around 4-5 cm (approx. 0.55-0.7 mL).[9][10]
NMR Spectrometer Setup & Data Acquisition
The following workflow outlines the general steps for data acquisition on a standard NMR spectrometer.
Caption: General workflow for NMR sample analysis.
Typical Acquisition Parameters:
-
¹H NMR:
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (e.g., zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)[4]
-
Spectral Analysis and Interpretation
(Note: The following data is a representative interpretation based on established chemical shift principles and data from similar substituted benzaldehydes. Actual experimental values may vary slightly.)
¹H NMR Spectrum Analysis (400 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-a | 9.85 | Singlet (s) | 1H | Aldehyde (-CHO) | Highly deshielded by the anisotropic effect of the carbonyl group. |
| H-b | 7.28 | Singlet (s) | 1H | Aromatic (C-6 H) | Deshielded by the ortho-aldehyde and meta-chloro groups. |
| H-c | 6.45 | Singlet (s) | 1H | Aromatic (C-3 H) | Shielded by the strong electron-donating ortho-methoxy and para-amino groups. |
| H-d | 4.80 | Broad Singlet (br s) | 2H | Amine (-NH₂) | Exchangeable protons; chemical shift is concentration and solvent dependent. |
| H-e | 3.90 | Singlet (s) | 3H | Methoxy (-OCH₃) | Typical chemical shift for a methoxy group attached to an aromatic ring. |
The absence of splitting for the aromatic protons (H-b and H-c) confirms their isolation from other protons on the ring, consistent with the substitution pattern. The significant upfield shift of H-c (δ 6.45) is a direct consequence of the powerful shielding from the ortho-methoxy and para-amino groups, which increase electron density at this position through resonance.[3][6]
¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ ppm) | Assignment | Rationale |
| C-1 | 189.5 | Aldehyde (C=O) | Carbonyl carbons are significantly deshielded and appear far downfield.[12][13] |
| C-2 | 160.5 | Aromatic (C-OCH₃) | Attached to electronegative oxygen, causing a strong downfield shift. |
| C-3 | 150.2 | Aromatic (C-NH₂) | Attached to nitrogen, also deshielded. |
| C-4 | 131.0 | Aromatic (C-H) | Aromatic carbon with a proton attached. |
| C-5 | 125.5 | Aromatic (C-CHO) | Quaternary carbon attached to the aldehyde group. |
| C-6 | 118.0 | Aromatic (C-Cl) | Attached to chlorine; the heavy atom effect can influence the shift. |
| C-7 | 108.5 | Aromatic (C-H) | Shielded by electron-donating groups. |
| C-8 | 56.2 | Methoxy (-OCH₃) | Typical range for an sp³ carbon bonded to an oxygen.[14] |
In ¹³C NMR, carbons without attached protons (quaternary carbons like C-1, C-2, C-4, C-5) often exhibit weaker signals.[15][16] The chemical shifts are governed by the electronic environment; carbons attached to electron-withdrawing groups or electronegative atoms are shifted downfield.[5]
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides a definitive and high-confidence structural confirmation of this compound. The analysis demonstrates a clear correlation between the electronic effects of the various substituents and the resulting chemical shifts and multiplicities in the spectra. The aldehyde proton is easily identified by its characteristic downfield shift, while the substitution pattern on the aromatic ring is confirmed by the presence of two distinct aromatic singlets. ¹³C NMR complements this data by identifying all eight unique carbon environments, including the quaternary carbons. This detailed application note serves as a robust protocol and interpretive guide for researchers working with this compound or structurally related molecules, ensuring accuracy and reliability in their analytical workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. organomation.com [organomation.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. m.youtube.com [m.youtube.com]
Application Note: A Validated HPLC Method for Purity Determination of 4-Amino-5-chloro-2-methoxybenzaldehyde
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of impurities in 4-Amino-5-chloro-2-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. The developed isocratic reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control in both research and manufacturing environments. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development, validation in accordance with International Council for Harmonisation (ICH) guidelines, and a detailed protocol for implementation.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds, particularly prokinetic agents that enhance gastrointestinal motility.[1] Its chemical structure, featuring an aldehyde group and substituted aromatic ring, makes it reactive and susceptible to the formation of impurities during synthesis and storage. Therefore, a reliable analytical method to assess its purity is paramount to ensure the quality, safety, and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it the gold standard for pharmaceutical analysis.[2] This application note describes the development and validation of an isocratic RP-HPLC method that provides a straightforward and efficient means to determine the purity of this compound. The method is validated according to the ICH Q2(R2) guidelines, ensuring its suitability for its intended purpose.[3][4]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Chemical Structure | [5] | |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Boiling Point | 340.5±42.0°C at 760 mmHg | [1] |
| Solubility | Soluble in organic solvents like acetonitrile and methanol. | Inferred from common HPLC practices[6] |
| UV Absorbance | Expected to have significant UV absorbance due to the substituted aromatic ring. | Inferred from structure |
The presence of polar functional groups (amino, chloro, methoxy, and aldehyde) on a relatively non-polar benzene ring suggests that reverse-phase HPLC is a suitable separation technique.[6][7]
HPLC Method Development and Optimization
The primary objective of the method development was to achieve a symmetric peak for the main component, well-separated from any potential impurities, with a reasonable runtime.
Initial Method Parameters
Based on the physicochemical properties of this compound and common practices for analyzing aromatic aldehydes, a reverse-phase HPLC approach was selected.[8][9]
-
Column: A C18 column was chosen as the stationary phase due to its versatility and excellent retention for moderately polar to non-polar compounds.[2]
-
Mobile Phase: A mixture of a polar aqueous component and a less polar organic modifier is standard for RP-HPLC.[6] A combination of water and acetonitrile (ACN) was selected. ACN is often preferred for its lower viscosity and UV transparency.
-
Detection: Given the aromatic nature of the analyte, a UV detector was selected. The detection wavelength was set to 360 nm, a common wavelength for the analysis of aldehyde derivatives, to ensure high sensitivity.[10]
Optimization of Chromatographic Conditions
Several parameters were systematically adjusted to achieve the desired separation:
-
Mobile Phase Composition: Different ratios of water and acetonitrile were tested. A higher proportion of acetonitrile resulted in shorter retention times, while a higher proportion of water increased retention. An isocratic mobile phase of Acetonitrile:Water (65:35 v/v) was found to provide optimal retention and peak shape.
-
Flow Rate: A flow rate of 1.0 mL/min was chosen as it provided a good balance between analysis time and column efficiency.
-
Column Temperature: The column temperature was maintained at 30°C to ensure reproducible retention times.
Optimized Chromatographic Conditions
The final, optimized conditions for the HPLC analysis are summarized in the table below.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (65:35, v/v), Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | UV at 360 nm |
| Run Time | 10 minutes |
Method Validation
The developed analytical method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][11][12][13] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. To demonstrate specificity, a solution of this compound was spiked with known related substances and potential impurities. The chromatogram showed complete separation of the main peak from all other peaks, indicating the method's high specificity.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. Linearity was evaluated by analyzing five solutions of this compound at concentrations ranging from 50% to 150% of the nominal working concentration. The calibration curve of peak area versus concentration showed a correlation coefficient (R²) of > 0.999, demonstrating excellent linearity over the tested range.
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix. The study was performed at three concentration levels (80%, 100%, and 120% of the working concentration) in triplicate. The mean recovery was found to be within 98.0% to 102.0%, which is within the acceptable limits.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument to assess inter-day and inter-analyst variability.
The %RSD for both repeatability and intermediate precision was found to be less than 2.0%, indicating excellent precision.
Robustness
The robustness of the method was evaluated by intentionally making small variations in the method parameters and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters remained within the acceptance criteria for all the varied conditions, demonstrating the method's robustness.
Standard and Sample Preparation Protocol
5.1. Diluent Preparation: Prepare a mixture of Acetonitrile and Water in the ratio of 65:35 (v/v).
5.2. Standard Solution Preparation (100 µg/mL):
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate to dissolve.
-
Make up the volume to 100 mL with the diluent and mix well.
5.3. Sample Solution Preparation (100 µg/mL):
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate to dissolve.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
System Suitability
To ensure the performance of the chromatographic system, system suitability parameters are checked before each analytical run. Five replicate injections of the standard solution are performed.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
Calculation of Purity
The purity of the sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Method Validation Process
Caption: Key parameters for HPLC method validation.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust technique for the purity determination of this compound. The method has been successfully developed and validated according to ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. This method is well-suited for routine quality control analysis in the pharmaceutical industry to ensure the identity and purity of this important synthetic intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. 4-Amino-5-chloro-2-methoxybenzamide | C8H9ClN2O2 | CID 9834239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jordilabs.com [jordilabs.com]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 9. Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. auroraprosci.com [auroraprosci.com]
- 11. actascientific.com [actascientific.com]
- 12. scribd.com [scribd.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 4-Amino-5-chloro-2-methoxybenzaldehyde
Introduction: The Strategic Value of a Versatile Building Block
4-Amino-5-chloro-2-methoxybenzaldehyde (CAS: 145742-50-3) is a highly functionalized aromatic aldehyde that serves as a critical starting material in the synthesis of a range of pharmaceutical compounds.[1][2] Its unique substitution pattern—featuring an aldehyde for C-N bond formation, an amine for amide coupling or as a directing group, a chloro group for nucleophilic substitution or cross-coupling, and a methoxy group influencing electronic properties—makes it a powerful scaffold for constructing complex molecular architectures.
This guide provides detailed, field-proven protocols for the synthesis of key pharmaceutical intermediates from this versatile precursor. We will focus on the strategic transformations required to produce intermediates for prominent antipsychotic drugs, including Amisulpride and Asenapine. The methodologies are presented not merely as steps, but with a deep dive into the causality behind experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Critical Safety & Handling Protocols
Working with substituted benzaldehydes and their derivatives requires stringent adherence to safety protocols. The following guidelines are mandatory for handling this compound and related compounds.
Hazard Profile:
-
Irritation: Causes skin irritation and serious eye irritation.[3][4]
-
Ingestion: May be harmful if swallowed.[5]
Mandatory Handling Procedures:
-
Ventilation: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.[3]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light and moisture.[6]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations at an approved waste disposal plant.[3]
| First Aid Measure | Protocol |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][7] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[3][7] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or physician if you feel unwell.[3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or physician if you feel unwell.[3] |
Pathway I: Synthesis of a Core Intermediate for Amisulpride
Amisulpride is a substituted benzamide antipsychotic agent.[8] A key intermediate in its synthesis is 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid. While many synthetic routes start from the corresponding benzoic acid, our starting aldehyde can be efficiently converted to this crucial intermediate through a multi-step sequence involving oxidation, nucleophilic aromatic substitution, and subsequent oxidation of the resulting thioether.
Workflow for Amisulpride Intermediate Synthesis
Caption: Synthetic workflow from aldehyde to a key Amisulpride intermediate.
Protocol 3.1: Step 1 - Oxidation to 4-Amino-5-chloro-2-methoxybenzoic acid
Causality: The aldehyde functional group is susceptible to oxidation to a carboxylic acid. A mild oxidizing agent is chosen to avoid unwanted side reactions with the amine and chloro substituents. Potassium permanganate (KMnO₄) under basic conditions or Oxone® are effective for this transformation.
Methodology:
-
Suspend this compound (1.0 eq) in a 1:1 mixture of acetone and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of potassium permanganate (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with water.
-
Combine the filtrates and acidify to pH 3-4 with 2M HCl.
-
The product, 4-Amino-5-chloro-2-methoxybenzoic acid, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 3.2: Step 2 & 3 - Thioethylation and Oxidation
Causality: This two-step process replaces the chloro group with the required ethylsulfonyl moiety. First, a nucleophilic aromatic substitution with ethanethiol introduces the thioether. This is followed by a robust oxidation, typically using hydrogen peroxide in acetic acid, to convert the electron-rich thioether to the electron-withdrawing sulfone. This sulfone group is a key pharmacophore in Amisulpride.
Methodology (Thioethylation):
-
Dissolve 4-Amino-5-chloro-2-methoxybenzoic acid (1.0 eq) in a suitable solvent like DMF or ethanol.
-
Add a base such as sodium hydroxide or potassium carbonate (2.5 eq).
-
Add ethanethiol (1.5 eq) and heat the mixture to 60-80 °C for 8-12 hours.
-
After cooling, pour the reaction mixture into ice water and acidify with HCl to precipitate the product.
-
Filter, wash, and dry the intermediate, 4-Amino-5-(ethylthio)-2-methoxybenzoic acid.
Methodology (Oxidation):
-
Suspend the thioether intermediate (1.0 eq) in glacial acetic acid.
-
Add 30% hydrogen peroxide (3.0-4.0 eq) dropwise, keeping the temperature below 40 °C.
-
Stir at room temperature for 12-18 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid by filtration, wash thoroughly with water, and dry.
Protocol 3.3: Step 4 - Amine Protection
Causality: Before amide bond formation (the final step in Amisulpride synthesis), the aniline nitrogen must be protected to prevent self-condensation or other side reactions. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under coupling conditions and its ease of removal under mild acidic conditions.[9][10]
Methodology:
-
Stir and dissolve 4-amino-2-methoxy-5-ethylsulfonylbenzoic acid (1.0 eq) and 150ml of a solvent like ethanol or DMF.[9][10]
-
At 20 °C, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).[9][10]
-
Cool the reaction solution to room temperature and pour it into ice water.
-
Adjust the pH of the aqueous layer to 3-4 with dilute HCl, which will precipitate a solid.[9][10]
-
Filter the solid, wash the filter cake with a small amount of distilled water, and dry under reduced pressure to yield 4-(N-tert-butoxycarbonyl)amino-2-methoxy-5-ethylsulfonylbenzoic acid.[9][10]
| Parameter | Step 1: Oxidation | Step 2/3: Thioethylation/Oxidation | Step 4: Protection |
| Key Reagents | KMnO₄ or Oxone® | Ethanethiol, H₂O₂/AcOH | Di-tert-butyl dicarbonate |
| Typical Yield | >85% | >70% (over two steps) | >90% |
| Purity (Typical) | >98% (by HPLC) | >97% (by HPLC) | >98% (by HPLC) |
| Reference | General Oxidation | [11] | [9][10] |
Pathway II: Reductive Amination for Asenapine Scaffolds
Asenapine is a tetracyclic antipsychotic agent.[12] While its total synthesis is complex, a fundamental transformation for building related nitrogen-containing heterocycles from this compound is reductive amination . This powerful one-pot reaction converts the aldehyde directly into a secondary or tertiary amine, forming a new C-N bond and providing a key intermediate for further cyclization reactions.[13][14]
The Principle of Reductive Amination
The reaction proceeds in two main stages within the same pot:
-
Imine Formation: The primary or secondary amine attacks the carbonyl carbon of the aldehyde to form a hemiaminal, which then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines).[13]
-
In-Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine/iminium ion to the corresponding amine.[13]
Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent reagent for this purpose because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate.[15]
Workflow for Reductive Amination
References
- 1. This compound [myskinrecipes.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. fishersci.com [fishersci.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. 4-Amino-5-chloro-2-methoxybenzamide | C8H9ClN2O2 | CID 9834239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. Preparation method of important intermediate of amisulpride - Eureka | Patsnap [eureka.patsnap.com]
- 9. Intermediate in amisulpride and method for preparing amisulpride by using intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN102807516A - Intermediate in amisulpride and method for preparing amisulpride by using intermediate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Asenapine synthesis - chemicalbook [chemicalbook.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: A Comprehensive Guide to the Knoevenagel Condensation Protocol Using 4-Amino-5-chloro-2-methoxybenzaldehyde
Abstract
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, prized for its efficiency in creating α,β-unsaturated compounds.[1][2] These products serve as crucial intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmacologically active molecules, including antiviral, anticancer, and antimalarial agents.[1][3][4] This application note provides an in-depth protocol for the Knoevenagel condensation, specifically utilizing 4-amino-5-chloro-2-methoxybenzaldehyde as the aldehyde component. We will explore the mechanistic underpinnings of the reaction, the influence of substrate structure on reactivity, a detailed experimental procedure, and methods for product characterization and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful reaction.
Introduction to the Knoevenagel Condensation
First described by Emil Knoevenagel in the late 19th century, this condensation reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield a stable α,β-unsaturated product.[5] The reaction is typically catalyzed by a base, often a primary or secondary amine like piperidine.[1][6] The versatility of the Knoevenagel condensation lies in its broad substrate scope and the diverse functionalities that can be incorporated into the final product, making it a cornerstone in the synthesis of complex organic molecules.[7][8]
The Significance of this compound:
The choice of this compound as the aldehydic substrate is significant due to the electronic effects of its substituents. The electron-donating amino (-NH2) and methoxy (-OCH3) groups, and the electron-withdrawing chloro (-Cl) group create a unique electronic environment that influences the reactivity of the carbonyl group. Understanding these effects is crucial for optimizing reaction conditions and predicting outcomes. Derivatives of this benzaldehyde have been explored in the context of developing biologically active compounds.[9][10]
Reaction Mechanism
The Knoevenagel condensation proceeds through a series of well-defined steps. The exact pathway can be influenced by the choice of catalyst.[3]
2.1. Base-Catalyzed Mechanism:
The most common mechanism involves a basic catalyst, such as piperidine or pyridine.[1]
-
Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion, or enolate.[7][11] The acidity of the methylene protons is enhanced by the presence of two adjacent electron-withdrawing groups (Z and Z').[5]
-
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the this compound. This forms an aldol-type addition intermediate.[1][7]
-
Dehydration: The intermediate undergoes dehydration, typically through an E1cB elimination mechanism, to yield the final α,β-unsaturated product.[7] This step is often spontaneous and drives the reaction to completion.
Caption: General Mechanism of the Knoevenagel Condensation.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the Knoevenagel condensation of this compound with malononitrile.
3.1. Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Purity |
| This compound | 185.60 | 5.0 | 0.928 g | ≥98% |
| Malononitrile | 66.06 | 5.0 | 0.330 g | ≥99% |
| Piperidine (Catalyst) | 85.15 | 0.5 | 50 µL | ≥99% |
| Ethanol (Solvent) | 46.07 | - | 20 mL | Anhydrous |
3.2. Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Büchner funnel and filter paper
-
Rotary evaporator
3.3. Reaction Procedure:
-
Setup: Assemble a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add this compound (0.928 g, 5.0 mmol), malononitrile (0.330 g, 5.0 mmol), and ethanol (20 mL).
-
Catalyst Addition: While stirring, add piperidine (50 µL, 0.5 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting aldehyde spot indicates the completion of the reaction.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
The product will likely precipitate out of the solution. If not, reduce the volume of the solvent using a rotary evaporator.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3]
-
Dry the purified product under vacuum.
-
Caption: Experimental Workflow for the Synthesis.
Product Characterization
The structure of the synthesized (E)-2-(4-amino-5-chloro-2-methoxybenzylidene)malononitrile should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic peaks for the aromatic protons, the methoxy group protons, the amino group protons, and the vinylic proton. The chemical shift of the vinylic proton will be indicative of the α,β-unsaturated system.
-
¹³C NMR: Expect to see signals for the aromatic carbons, the methoxy carbon, the nitrile carbons, and the carbons of the double bond.
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretches of the amino group, the C≡N stretch of the nitrile groups, the C=C stretch of the alkene, and the C-O stretch of the methoxy group.
-
Mass Spectrometry (MS): Determine the molecular weight of the product and confirm its elemental composition through high-resolution mass spectrometry.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive catalyst- Insufficient reaction time/temperature- Impure starting materials | - Use fresh piperidine.- Increase reaction time or temperature.- Purify starting materials before use. |
| Incomplete reaction | - Insufficient catalyst- Short reaction time | - Add a small additional amount of catalyst.- Extend the reflux time and monitor by TLC. |
| Formation of side products | - Self-condensation of the aldehyde- Michael addition of the active methylene compound to the product | - Use a milder base or lower reaction temperature.- Use a stoichiometric amount of the active methylene compound. |
| Difficulty in purification | - Oily product- Product soluble in the reaction solvent | - Try a different recrystallization solvent or use column chromatography.- Concentrate the reaction mixture further. |
Conclusion
The Knoevenagel condensation is a robust and versatile method for the synthesis of α,β-unsaturated compounds.[7] The protocol detailed herein for the reaction of this compound with malononitrile provides a reliable procedure for obtaining the desired product in good yield and purity. By understanding the reaction mechanism and potential pitfalls, researchers can effectively utilize this reaction in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.[4] The development of greener synthetic methods, such as solvent-free conditions or the use of heterogeneous catalysts, is an active area of research that aims to make this classic reaction more environmentally benign.[12][13]
References
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. orientjchem.org [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]
- 7. purechemistry.org [purechemistry.org]
- 8. Applications of Knoevenagel condensation reaction in the total synthesis of natural products | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]
- 12. tandfonline.com [tandfonline.com]
- 13. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-5-chloro-2-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-Amino-5-chloro-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you to improve yields, minimize impurities, and gain a deeper understanding of the reaction dynamics.
I. Overview of the Synthesis: The Vilsmeier-Haack Approach
The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction. This reaction is a powerful method for the formylation of electron-rich aromatic compounds, such as the starting material, 2-chloro-5-methoxyaniline.[1][2] The reaction involves an electrophilic aromatic substitution where a chloroiminium salt, known as the Vilsmeier reagent, acts as the electrophile.[3][4] This reagent is typically generated in situ from a substituted amide, like N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5]
The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups on the aniline ring activate it towards electrophilic substitution, directing the formylation primarily to the para position relative to the strong amino directing group. The subsequent hydrolysis of the iminium salt intermediate yields the final aldehyde product.[2]
II. Experimental Protocol: Vilsmeier-Haack Formylation
This protocol provides a detailed methodology for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | CAS No. | Molecular Weight | Quantity (Molar Equiv.) |
| 2-chloro-5-methoxyaniline | 2401-24-3 | 157.60 g/mol | 1.0 equiv |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Solvent & Reagent |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | 1.5 - 3.0 equiv |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Solvent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Drying agent |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Extraction/Chromatography |
| Hexane | 110-54-3 | 86.18 g/mol | Chromatography |
| Crushed Ice | N/A | N/A | For work-up |
Step-by-Step Procedure
-
Vilsmeier Reagent Formation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃) (1.5-3.0 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C to allow for the complete formation of the Vilsmeier reagent.[6]
-
Reaction with Substrate: Dissolve 2-chloro-5-methoxyaniline (1.0 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature between 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to a temperature between 60-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde and quenches any remaining Vilsmeier reagent.
-
Neutralization: The resulting aqueous solution will be highly acidic. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8. The product may precipitate out at this stage.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[7]
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: Why is my yield of this compound consistently low?
Low yields are a frequent challenge and can stem from several factors.
-
Incomplete Reaction: The formylation may not have gone to completion.
-
Causality: The Vilsmeier reagent is a moderately strong electrophile, and while the aniline substrate is activated, insufficient reaction time or temperature can lead to incomplete conversion.[4]
-
Solution: Ensure the reaction is monitored by TLC to confirm the disappearance of the starting material. If the reaction stalls, consider increasing the temperature (up to 90°C) or extending the reaction time.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Causality: Over-formylation (di-formylation) or reaction at other positions on the aromatic ring can occur, although the directing effects of the amino and methoxy groups make the desired product favorable. Polymerization can also be an issue under harsh conditions.
-
Solution: Use a moderate excess of the Vilsmeier reagent (start with 1.5 equivalents of POCl₃) and avoid excessively high temperatures.
-
-
Degradation during Work-up: The product can be sensitive to the work-up conditions.
-
Causality: The hydrolysis of the iminium salt is a critical step. Inefficient quenching or localized overheating during neutralization can lead to product degradation.
-
Solution: Pour the reaction mixture into a large volume of vigorously stirred ice to ensure rapid and efficient quenching. Add the neutralizing base slowly and with cooling to control the exotherm.
-
-
Losses during Purification: The product may be lost during extraction or chromatography.
-
Causality: this compound has polar functional groups, which can lead to some water solubility or streaking on silica gel columns if an inappropriate solvent system is used.
-
Solution: Ensure thorough extraction with a suitable solvent like ethyl acetate. For column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent streaking.
-
Q2: I am observing multiple spots on my TLC plate. What are the likely impurities?
The presence of multiple spots indicates the formation of side products or unreacted starting material.
-
Unreacted 2-chloro-5-methoxyaniline: This is the most straightforward impurity to identify, as it will have a different Rf value from the product.
-
Reason: Incomplete reaction, as discussed in Q1.
-
-
Isomeric Products: While the 4-amino group is a strong ortho, para-director, some formylation might occur at the ortho position to the amino group.
-
Reason: Steric hindrance from the adjacent methoxy group makes this less likely, but it cannot be entirely ruled out. Careful control of reaction temperature can improve regioselectivity.[3]
-
-
Di-formylated Product: It's possible for a second formyl group to be added to the ring, although this typically requires harsher conditions.
-
Hydrolysis of Vilsmeier Reagent: The Vilsmeier reagent can react with any moisture present, leading to its decomposition.
-
Reason: The reaction should be carried out under anhydrous conditions to maximize the availability of the reagent for the formylation reaction.
-
Q3: The reaction mixture turned into a dark, tarry substance upon heating. What went wrong?
The formation of a tar-like substance is indicative of polymerization or extensive decomposition.
-
Excessive Temperature: Overheating the reaction mixture can lead to polymerization of the electron-rich aniline derivative.
-
Causality: Anilines can be prone to oxidation and polymerization at high temperatures, especially in the presence of strong electrophiles.
-
Solution: Carefully control the reaction temperature using an oil bath and a temperature controller. Do not exceed 90-100 °C.
-
-
Incorrect Stoichiometry: A large excess of POCl₃ can create highly acidic and harsh conditions, promoting side reactions and decomposition.
-
Solution: Start with a smaller excess of POCl₃ (e.g., 1.5 equivalents) and optimize from there.
-
Q4: The work-up is problematic; I'm getting an emulsion during extraction. How can I resolve this?
Emulsions are common when working with basic aqueous solutions and organic solvents.
-
Causality: The presence of salts and potentially polymeric byproducts can stabilize emulsions.
-
Solution:
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.
-
Allow the mixture to stand for some time without shaking.
-
If the emulsion persists, filter the entire mixture through a pad of Celite.
-
IV. Frequently Asked Questions (FAQs)
-
Q: How critical is the purity of the starting materials and reagents?
-
A: It is highly critical. The starting 2-chloro-5-methoxyaniline should be pure to avoid introducing impurities from the outset. The DMF and POCl₃ should be anhydrous, as moisture will decompose the Vilsmeier reagent and reduce the reaction's efficiency.
-
-
Q: What are the main safety precautions for this reaction?
-
A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction itself can be exothermic, especially during the formation of the Vilsmeier reagent and the neutralization step, so controlled addition and cooling are essential.
-
-
Q: Can I use a different formylating agent?
-
A: While the DMF/POCl₃ system is the most common for the Vilsmeier-Haack reaction, other systems like DMF/SOCl₂ can also be used.[8] However, the reactivity may differ, and the reaction conditions would need to be re-optimized.
-
-
Q: How can I best monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) and visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress.
-
V. Visualizing the Process
Reaction Mechanism
Caption: Vilsmeier-Haack reaction workflow.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
VI. References
-
Redamala, R. (2022). Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Journal of Pharma Research, 11(6). --INVALID-LINK--
-
Suresh, T. et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 29-33. --INVALID-LINK--
-
Redamala, R. et al. (2022). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 15(2), 91-94. --INVALID-LINK--
-
Mogilaiah, K. et al. (2002). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 41B(5), 1029-1033. --INVALID-LINK--
-
Makhanya, S. et al. (2018). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 57B(4), 517-522. --INVALID-LINK--
-
Xue, J. et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from --INVALID-LINK--
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Protocol for the Formylation of Aromatic Compounds with DMF/POCl3 (Vilsmeier-Haack Reaction). Retrieved from --INVALID-LINK--
-
Rajput, A. P., & Patil, S. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Chloro-2-methoxybenzaldehyde. Retrieved from --INVALID-LINK--
-
Ishii, A. et al. (2002). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. Chemical and Pharmaceutical Bulletin, 50(7), 910-917. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid 95%. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from --INVALID-LINK--
-
SiliCycle. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Retrieved from --INVALID-LINK--
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. chemijournal.com [chemijournal.com]
- 7. benchchem.com [benchchem.com]
- 8. ajrconline.org [ajrconline.org]
Technical Support Center: Synthesis of 4-Amino-5-chloro-2-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-Amino-5-chloro-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and address frequently asked questions. Our focus is on providing practical, in-depth insights grounded in established chemical principles to ensure the integrity and success of your experimental work.
Introduction to the Synthesis
The synthesis of this compound is a critical process for the creation of various pharmaceutical intermediates. A common and efficient method for this transformation is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as a substituted aniline, using a Vilsmeier reagent.[3] The reagent is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][5]
The primary starting material for this synthesis is 2-chloro-5-methoxyaniline. The electron-donating nature of the amino and methoxy groups activates the aromatic ring, facilitating the electrophilic substitution by the Vilsmeier reagent.[4] However, as with any chemical transformation, side reactions can occur, leading to the formation of impurities that may complicate purification and affect the quality of the final product. This guide will delve into these potential side products and provide strategies for their identification, mitigation, and removal.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.
FAQ 1: Low Yield of the Desired Product
Question: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?
Answer: A low yield can stem from several factors throughout the experimental process. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The Vilsmeier-Haack reaction requires careful control of reaction conditions.
-
Temperature: The reaction temperature can significantly influence the rate and completeness of the formylation.[6] Depending on the substrate's reactivity, temperatures can range from below 0°C to 80°C.[6] For 2-chloro-5-methoxyaniline, a moderately activated substrate, the reaction may require heating to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent (DMF/POCl₃) to the aniline substrate is crucial. An insufficient amount of the reagent will lead to incomplete conversion. A typical starting point is to use a slight excess of the Vilsmeier reagent.
-
-
Side Reactions: The formation of side products is a common cause of reduced yield for the desired product. The primary side reactions to consider are detailed in the following sections.
-
Work-up and Purification Losses:
-
Hydrolysis: The iminium salt intermediate formed after formylation must be carefully hydrolyzed to the aldehyde.[3] Incomplete hydrolysis will result in the loss of product. Ensure that the aqueous work-up is thorough.
-
Extraction: The product may have some solubility in the aqueous layer. Ensure efficient extraction with a suitable organic solvent. Multiple extractions are recommended.
-
Purification: Product loss can occur during purification steps like column chromatography or recrystallization. Optimize your purification method to minimize these losses.
-
FAQ 2: Presence of an Unexpected Side Product with a Higher Molecular Weight
Question: My analysis (e.g., LC-MS) shows a significant impurity with a higher molecular weight than the target product. What could this be?
Answer: A common side reaction in the Vilsmeier-Haack formylation of anilines is di-formylation .
-
Causality: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or a large excess of the Vilsmeier reagent), a second formyl group can be introduced onto the aromatic ring. Given the directing effects of the amino and methoxy groups, the second formylation would likely occur at one of the remaining activated positions on the ring.
-
Mitigation:
-
Carefully control the stoichiometry of the Vilsmeier reagent. Use a minimal excess necessary for complete mono-formylation.
-
Optimize the reaction temperature and time. Monitor the reaction by TLC or HPLC to stop it once the starting material is consumed and before significant di-formylation occurs.
-
FAQ 3: Identification of an Impurity with a Similar Polarity to the Product
Question: I am having difficulty separating an impurity that has a very similar polarity to my desired aldehyde. What could this side product be?
Answer: An impurity with similar polarity could be the N-formylated product .
-
Causality: The amino group of the starting material, 2-chloro-5-methoxyaniline, is nucleophilic and can react with the Vilsmeier reagent, leading to the formation of an N-formyl derivative. This can happen concurrently with the desired C-formylation.
-
Mitigation and Identification:
-
Reaction Conditions: N-formylation can sometimes be favored at lower temperatures. If this is a major issue, consider adjusting the reaction temperature.
-
Protection Strategy: In some cases, protecting the amino group before the Vilsmeier-Haack reaction can prevent N-formylation. However, this adds extra steps to the synthesis (protection and deprotection) and may not be ideal for large-scale production.
-
Analytical Characterization: The N-formylated product can be identified by spectroscopic methods. In the ¹H NMR spectrum, you would expect to see a signal for the formyl proton attached to the nitrogen, in addition to the aromatic and other functional group signals.
-
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of 2-chloro-5-methoxyaniline
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place dry N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.[1]
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
Dissolve 2-chloro-5-methoxyaniline in a minimal amount of dry DMF and add it dropwise to the freshly prepared Vilsmeier reagent, again keeping the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to a predetermined temperature (e.g., 60-80 °C) while monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is basic.
-
The product, this compound, will precipitate out of the solution.
-
Filter the solid, wash it thoroughly with water, and dry it under vacuum.
Purification of this compound
Common impurities in aldehydes include the corresponding carboxylic acids from oxidation and alcohols from over-reduction, though the latter is not a concern in this synthesis.[7]
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed. A typical eluent system would be a mixture of hexane and ethyl acetate, with the polarity gradually increased.
-
Washing: To remove any acidic impurities, the crude product can be dissolved in an organic solvent and washed with a dilute aqueous solution of sodium bicarbonate.[7]
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Solvent | N,N-Dimethylformamide (DMF) | Acts as both a reagent and a solvent.[8] |
| Formylating Agent | Vilsmeier Reagent (DMF/POCl₃) | A mild and effective reagent for formylating electron-rich arenes.[9] |
| Reaction Temperature | 60-80 °C (Optimization required) | Ensures complete reaction while minimizing side product formation.[6] |
| Work-up | Hydrolysis with ice/water, followed by neutralization | Quenches the reaction and precipitates the product. |
| Purification | Recrystallization or Column Chromatography | Removes unreacted starting materials and side products. |
Visualization of Key Processes
Vilsmeier-Haack Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. rsc.org [rsc.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. ijpcbs.com [ijpcbs.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-5-chloro-2-methoxybenzaldehyde
Welcome to the technical support center for 4-Amino-5-chloro-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for the synthesis, purification, and application of this versatile intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
Section 1: Synthesis and Purification of this compound
The quality of your starting material is paramount to the success of any subsequent reaction. Issues with purity can lead to inconsistent results, low yields, and the formation of complex side products. This section provides a comprehensive guide to the synthesis and purification of this compound.
FAQ 1: What is a reliable method for the synthesis of this compound?
The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic compounds and is well-suited for the synthesis of this compound.[1] The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic iminium salt, which then attacks the aromatic ring.
Diagram 1: Vilsmeier-Haack Reaction Workflow
Caption: General workflow for the Vilsmeier-Haack synthesis of the target aldehyde.
Experimental Protocol: Vilsmeier-Haack Synthesis
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.[2]
-
Reaction: Dissolve 2-amino-4-chloroanisole (1.0 equiv.) in DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80°C for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Basify the solution to pH 8-9 with a cold aqueous sodium hydroxide solution.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
FAQ 2: My Vilsmeier-Haack reaction is sluggish or failing. What are the likely causes?
Several factors can impede the Vilsmeier-Haack reaction:
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF.
-
Reagent Quality: The purity of POCl₃ is crucial. Old or improperly stored POCl₃ may have partially hydrolyzed, reducing its effectiveness.
-
Insufficient Activation of the Aromatic Ring: While the amino and methoxy groups are activating, their effect can be diminished if the starting aniline is protonated. Ensure the reaction conditions are not overly acidic before the formylation step.
-
Temperature: While the initial formation of the Vilsmeier reagent requires low temperatures, the subsequent formylation of the aniline derivative often requires heating to proceed at a reasonable rate.
FAQ 3: What are the common impurities in the synthesis of this compound and how can they be removed?
Common impurities can include:
-
Unreacted Starting Material: 2-amino-4-chloroanisole may remain if the reaction does not go to completion.
-
Polymeric Byproducts: Aminobenzaldehydes can be prone to self-condensation, especially under harsh conditions.[3]
-
N-Formylated Impurities: The amino group can be formylated by the Vilsmeier reagent.
Purification Strategy:
Recrystallization is often the most effective method for purifying the crude product. A solvent system of ethanol/water or isopropanol/water typically yields high-purity material. For persistent impurities, column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed.
Section 2: Troubleshooting Common Reactions with this compound
This section addresses specific challenges you may encounter when using this compound in common synthetic transformations.
Scenario 1: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[4][5]
Diagram 2: Knoevenagel Condensation Troubleshooting Logic
References
Technical Support Center: 4-Amino-5-chloro-2-methoxybenzaldehyde
A Guide to Preventing and Troubleshooting Oxidation
Welcome to the technical support center for 4-Amino-5-chloro-2-methoxybenzaldehyde (Acronym: ACMB; CAS: 145742-50-3). This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and integrity of this critical reagent. As a Senior Application Scientist, I will provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
ACMB is a bifunctional molecule, possessing both an aromatic amine (aniline derivative) and an aromatic aldehyde. This unique structure makes it a valuable synthetic intermediate but also renders it highly susceptible to oxidative degradation. Understanding and mitigating this instability is paramount for reproducible and successful experimentation.
Part 1: The Chemical Rationale for Instability
Before addressing prevention, it is crucial to understand why ACMB is prone to oxidation. The molecule has two primary points of vulnerability.
-
The Aromatic Amine (-NH₂): The amino group is a strong electron-donating group, which increases the electron density of the aromatic ring. This high electron density makes the aniline moiety susceptible to losing electrons, the fundamental definition of oxidation[1]. Atmospheric oxygen, especially in the presence of light, heat, or metal ion catalysts, can readily oxidize the amine, leading to a cascade of colored impurities like nitroso, nitro, and polymeric species[2][3]. This is often observed as a distinct color change from a pale solid to yellow, brown, or even dark green/black materials[1][4].
-
The Benzaldehyde (-CHO): The aldehyde functional group is readily oxidized to the corresponding carboxylic acid (4-Amino-5-chloro-2-methoxybenzoic acid)[5]. This process, known as auto-oxidation, can be initiated by atmospheric oxygen and is often accelerated by light and heat[6][7]. While this may not always produce a dramatic color change, the formation of this acidic impurity can significantly alter reaction outcomes and complicate purification.
Caption: Potential oxidative degradation pathways for ACMB.
Part 2: Proactive Prevention: Recommended Handling & Storage Protocol
The most effective strategy is prevention. Degradation is often irreversible, and purification of the oxidized material can be challenging. The following protocol outlines the best practices for maintaining the integrity of ACMB from the moment it arrives in your lab.
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen)[2][8] | Prevents contact with atmospheric oxygen, the primary driver of both amine and aldehyde oxidation[1][2]. |
| Temperature | 2–8°C (Refrigerated)[9] | Reduces the rate of all chemical reactions, including oxidation[2][7]. |
| Light | Protect from Light (Amber Vial)[10][11][12] | Light, particularly UV, provides the energy to initiate and propagate radical oxidation reactions[6][11]. |
| Container | Tightly Sealed Glass Vial[2][12] | Prevents exposure to both air and ambient moisture. Glass is preferred as it is chemically inert[12]. |
Step-by-Step Protocol: Receipt and Long-Term Storage
-
Initial Inspection: Upon receipt, visually inspect the compound through the sealed container. High-purity ACMB should be a light-colored solid. Note any significant discoloration (e.g., deep yellow, brown) as this may indicate oxidation during transit.
-
Prepare for Storage: Move the unopened container to a controlled environment, preferably a glovebox or an area equipped for inert gas purging (e.g., a Schlenk line).
-
Inert Gas Purge: Once in the inert environment, carefully open the primary container. If the material is to be stored in its original vial, backfill the vial with dry argon or nitrogen.
-
Aliquotting (Recommended): To prevent repeated exposure of the bulk material to potential atmospheric contamination, it is highly recommended to aliquot the powder into smaller, single-use vials.
-
Pre-label several amber glass vials with the compound name, lot number, and date.
-
Transfer the desired amount of ACMB into each vial.
-
Backfill each new vial with inert gas.
-
-
Sealing: Tightly seal each vial. For maximum protection, use vials with PTFE-lined caps and wrap the cap/vial interface with Parafilm®.
-
Final Storage: Place the sealed vials inside a secondary, labeled container. Store this container in a refrigerator at 2-8°C[9]. Ensure the storage location is dark.
Caption: Recommended workflow for handling and storing ACMB.
Part 3: Troubleshooting Guide & FAQs
Even with the best practices, issues can arise. This section addresses common problems in a question-and-answer format.
Q1: My solid this compound has turned yellow/brown. What happened and can I still use it?
A1: A color change is a primary indicator of amine oxidation[1][4]. The yellow-to-brown color likely results from the formation of highly conjugated oxidation byproducts[1].
-
Cause: This is almost certainly due to prolonged or repeated exposure to atmospheric oxygen and/or light. It can happen if the container was not sealed properly, not stored under an inert atmosphere, or opened frequently in the open air.
-
Usability: For non-sensitive applications, the material might still be usable, but the purity is compromised. For reactions sensitive to impurities or requiring precise stoichiometry (e.g., in drug development), using discolored material is strongly discouraged. It can lead to lower yields, unexpected side products, and difficult purification.
-
Corrective Action:
-
Verify Purity: Analyze the material's purity via HPLC, GC, or NMR to quantify the extent of degradation[2]. Compare this to a fresh, high-purity standard if available.
-
Decision: Based on the purity analysis, decide if it meets the requirements for your specific application.
-
Recommendation: For best results, it is always recommended to use a fresh, unopened batch of the reagent and review your storage and handling procedures to prevent future oxidation[2].
-
Q2: My reaction with ACMB is giving inconsistent results and lower-than-expected yields. Could oxidation be the cause?
A2: Yes, this is a classic symptom of using a degraded starting material.
-
Impact of Amine Oxidation: Oxidized amine impurities may not participate in the desired reaction, effectively lowering the concentration of your active starting material. These impurities can also interfere with catalysts or react to form their own set of side products.
-
Impact of Aldehyde Oxidation: The presence of the carboxylic acid byproduct introduces an acidic impurity. This can be problematic in pH-sensitive reactions, base-catalyzed reactions, or if the acid itself can react with other components in your mixture.
-
Troubleshooting Steps:
-
Analyze Starting Material: Before troubleshooting the reaction, confirm the purity of your ACMB stock as described in A1.
-
Work under Inert Conditions: If your reaction itself is sensitive, ensure it is performed under an inert atmosphere (nitrogen or argon) to prevent in-situ oxidation of the reactant[1][4]. Degas all solvents before use.
-
Consider Temperature: Running the reaction at a lower temperature, if feasible, can help minimize oxidation during the process[4].
-
Q3: Can I use an antioxidant to protect my ACMB?
A3: While possible, this is an advanced technique that requires careful consideration.
-
Mechanism: An antioxidant is a sacrificial substance that oxidizes more readily than your compound of interest[1][13]. Aromatic amines and phenolic compounds are sometimes used for this purpose[14][15][16].
-
Considerations: The addition of any substance introduces a potential impurity that must be separated later. The antioxidant must be compatible with your reaction conditions and not interfere with the desired chemical transformation. For example, a phenolic antioxidant like BHT is acidic and could interfere with base-catalyzed steps.
-
Recommendation: For most laboratory-scale syntheses, strict adherence to inert atmosphere techniques is a more practical and cleaner solution than adding an antioxidant. The use of antioxidants is more common in long-term bulk storage or formulation science[6].
Q4: Is it better to protect the amine group before my reaction?
A4: Yes, using a protecting group is a robust chemical strategy to prevent amine oxidation, especially in reactions involving oxidizing reagents or harsh conditions.
-
Strategy: Temporarily masking the highly reactive amino group with a protecting group can prevent its oxidation[1]. A common method is acetylation to form an acetanilide. The acetamido group is much less prone to oxidation but still directs subsequent reactions on the aromatic ring. The protecting group can be removed in a later step to regenerate the free amine[1].
-
When to Use: Consider this strategy if your reaction protocol involves known oxidants (e.g., certain metal salts like Cu(II) or Fe(III)) or if you are unable to exclude air effectively and are still observing oxidation-related side products[1].
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Aldehyde - Wikipedia [en.wikipedia.org]
- 6. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. wcu.edu [wcu.edu]
- 9. This compound [myskinrecipes.com]
- 10. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 11. researchgate.net [researchgate.net]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. quora.com [quora.com]
- 14. performanceadditives.us [performanceadditives.us]
- 15. nbinno.com [nbinno.com]
- 16. Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Schiff Base Formation with Substituted Benzaldehydes
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Schiff Base Synthesis
Schiff bases, characterized by the azomethine functional group (-C=N-), are pivotal intermediates in organic synthesis and are integral to the development of various therapeutic agents due to their wide-ranging biological activities.[1][2] The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction between a primary amine and an aldehyde or ketone.[1][3] The reaction typically proceeds through an unstable carbinolamine intermediate, which then dehydrates to form the stable imine.[1][4] This dehydration step is often the rate-determining step and can be catalyzed by either acid or base.[4][5]
The equilibrium nature of the reaction means that the removal of water is crucial to drive the reaction towards the product.[6][7] This guide will delve into common issues encountered during this synthesis, particularly when using substituted benzaldehydes, and provide evidence-based solutions.
Troubleshooting Guide & FAQs
Reaction & Yield Issues
Question: My Schiff base reaction is not proceeding to completion, and I have a low yield. What are the primary factors I should investigate?
Answer: Low yields in Schiff base formation are a common issue and typically stem from the reversible nature of the reaction. To drive the equilibrium towards the product, several factors must be optimized:
-
Water Removal: The elimination of water is the most critical factor for maximizing yield.[7][8]
-
Dean-Stark Apparatus: For reactions in solvents that form an azeotrope with water (e.g., toluene, benzene), a Dean-Stark trap is highly effective for continuous water removal.[9][10]
-
Drying Agents: The addition of a drying agent directly to the reaction mixture is a practical alternative. Molecular sieves (3Å or 4Å) are particularly effective.[4][6][11] Anhydrous sodium sulfate or magnesium sulfate can also be used.[8]
-
Dehydrating Solvents: Using a dehydrating solvent like trimethyl orthoformate can also serve to remove water in situ.[8][12]
-
-
Catalysis: While some Schiff base formations proceed without a catalyst, many require acid or base catalysis to accelerate the dehydration of the carbinolamine intermediate.[4][5]
-
Acid Catalysis: A catalytic amount of a weak acid, such as glacial acetic acid or p-toluenesulfonic acid, is often used.[1][13] However, the pH must be carefully controlled; a pH between 4 and 6 is generally optimal.[14][15] At lower pH, the amine nucleophile becomes protonated and non-reactive. At higher pH, there isn't enough acid to protonate the hydroxyl group of the carbinolamine for elimination.[16]
-
Lewis Acids: Lewis acids like ZnCl₂, TiCl₄, and Mg(ClO₄)₂ have also been reported as effective catalysts.[8]
-
-
Reaction Temperature and Time: Heating the reaction mixture, often to reflux, provides the necessary activation energy and helps to remove water.[14] Reaction times can vary from a few hours to over 24 hours, depending on the reactivity of the substrates.[1][17] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1][18]
Question: I am working with an electron-withdrawing group on my benzaldehyde, and the reaction is very slow. How can I improve the reaction rate?
Answer: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the benzaldehyde ring increase the electrophilicity of the carbonyl carbon, which should facilitate the initial nucleophilic attack by the amine. However, they can also affect the stability of the intermediates. If the reaction is slow, consider the following:
-
Stronger Acid Catalysis: A slightly stronger acid catalyst might be necessary to facilitate the dehydration of the carbinolamine intermediate. However, be cautious not to use a strong acid that will fully protonate the amine.
-
Higher Temperatures: Increasing the reflux temperature, perhaps by using a higher-boiling solvent like toluene or xylene, can provide the necessary energy to overcome the activation barrier.[14][19]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often without the need for a solvent.[4][20]
Question: My substituted benzaldehyde has a bulky ortho-substituent, and I'm observing very little product formation. What is causing this, and how can I overcome it?
Answer: Steric hindrance from bulky ortho-substituents on the benzaldehyde can significantly impede the approach of the amine nucleophile to the carbonyl carbon.[21][22] This steric effect can override favorable electronic factors.[21]
-
Less Bulky Amine: If possible, using a smaller primary amine can sometimes alleviate the steric clash.
-
Higher Energy Input: Prolonged heating at higher temperatures may be required to overcome the steric barrier.[8]
-
Alternative Catalysts: Certain Lewis acid catalysts may be more effective in coordinating to the carbonyl oxygen and activating it for nucleophilic attack, even in a sterically hindered environment.[8] In some cases, unexpected side reactions like dealkylation can occur with certain catalysts like ZnCl₂ under harsh conditions.[22]
Solvent & Solubility Problems
Question: My starting materials (substituted benzaldehyde and/or amine) are not soluble in common solvents like ethanol or methanol. What are my options?
Answer: Solubility issues can prevent the reactants from interacting effectively. Here are several strategies to address this:
-
Alternative Solvents: A range of solvents can be used for Schiff base synthesis. If reactants are not soluble in alcohols, consider:
-
Solvent Mixtures: Using a mixture of solvents can sometimes achieve the desired solubility for both reactants. For instance, a small amount of a polar solvent like DMF can be used to dissolve one component, followed by the addition of a less polar solvent like methanol or ethanol.[19]
-
Solvent-Free Conditions: Grinding the reactants together, sometimes with a catalytic amount of acid, can be a highly effective and environmentally friendly method.[19][20] Microwave irradiation is also often performed under solvent-free conditions.[4]
-
Heterogeneous Reaction: Even if one reactant is not fully dissolved, the reaction can still proceed at the solid-liquid interface.[19] Ensure vigorous stirring to maximize the surface area for reaction.
Purification & Stability
Question: I'm having difficulty purifying my Schiff base. My TLC shows unreacted aldehyde and/or amine. What is the best purification strategy?
Answer: Purifying Schiff bases can be challenging due to their potential instability and the similar polarities of the product and starting materials.
-
Recrystallization: This is often the most effective and preferred method for purifying solid Schiff bases.[18][23] Common recrystallization solvents include ethanol, methanol, or mixtures with water.[18] For less polar compounds, solvents like n-pentane, toluene, or acetonitrile may be suitable.[24]
-
Column Chromatography: If recrystallization is unsuccessful, column chromatography can be used.[18] However, it's important to choose the stationary phase carefully. Silica gel is acidic and can cause hydrolysis of the Schiff base.[23] Using neutral alumina is often a better choice.[23]
-
Washing with Sodium Metabisulfite: To remove unreacted aldehyde, the crude product can be dissolved in an organic solvent and washed with an aqueous solution of sodium metabisulfite (Na₂S₂O₅). This forms a water-soluble bisulfite adduct with the aldehyde, which can then be separated in the aqueous layer.[24]
-
Filtration and Washing: If the Schiff base precipitates from the reaction mixture, simple filtration followed by washing with a suitable solvent (like cold ethanol or water) can be sufficient to remove impurities.[4][23]
Question: My purified Schiff base seems to be decomposing back to the starting materials over time. How can I improve its stability?
Answer: The stability of a Schiff base is highly dependent on its structure and the conditions under which it is stored. The C=N bond is susceptible to hydrolysis.[3][25]
-
Avoid Moisture: Store the purified Schiff base in a sealed container, preferably in a desiccator, to protect it from atmospheric moisture.[23]
-
Avoid High Temperatures: Elevated temperatures can promote decomposition. Store the compound at a low temperature.[23]
-
Structural Considerations: Schiff bases derived from aliphatic aldehydes, especially those with alpha-hydrogens, can be unstable due to tautomerization to the enamine form.[23] Aromatic Schiff bases are generally more stable.[26]
-
Reduction to Amine: If the imine functionality is not required for the final application, the Schiff base can be reduced to a more stable secondary amine using a reducing agent like sodium borohydride (NaBH₄).[27]
Experimental Protocols & Visualizations
Protocol 1: General Synthesis of a Schiff Base via Reflux with a Dean-Stark Trap
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted benzaldehyde (1.0 eq.) and the primary amine (1.0-1.1 eq.).
-
Solvent & Catalyst: Add a suitable solvent that forms an azeotrope with water, such as toluene, to the flask.[9] Add a catalytic amount of p-toluenesulfonic acid or a few drops of glacial acetic acid.[1][8]
-
Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask.[28] Fill the Dean-Stark trap with the solvent.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the trap.[28]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent.[23]
Diagram: Schiff Base Formation Workflow
Caption: A typical experimental workflow for Schiff base synthesis.
Diagram: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low Schiff base yields.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvent Choice | Toluene, Ethanol, Methanol, DMF, Chloroform[14][19] | Depends on reactant solubility and water removal method. Toluene is ideal for Dean-Stark separation.[9] |
| Catalyst | Glacial Acetic Acid, p-TsOH, Lewis Acids (e.g., ZnCl₂)[1][8] | Accelerates the rate-limiting dehydration step.[5] |
| pH Control | Optimal range is typically 4-6[14][15] | Balances the need for an unprotonated amine nucleophile and acid-catalyzed dehydration.[16] |
| Water Removal | Dean-Stark trap, Molecular Sieves (3Å or 4Å), Anhydrous Na₂SO₄[4][8][9] | Drives the reaction equilibrium towards product formation.[7] |
| Purification | Recrystallization, Column Chromatography (Neutral Alumina)[18][23] | Removes unreacted starting materials and byproducts. Silica gel can hydrolyze the product.[23] |
References
- 1. benchchem.com [benchchem.com]
- 2. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpca.org [ijpca.org]
- 10. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. ijraset.com [ijraset.com]
- 13. globalconference.info [globalconference.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. researchgate.net [researchgate.net]
- 20. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 21. researchgate.net [researchgate.net]
- 22. thieme-connect.com [thieme-connect.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. jetir.org [jetir.org]
- 28. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of 4-Amino-5-chloro-2-methoxybenzaldehyde
Welcome to the Technical Support Center for the purification of 4-Amino-5-chloro-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important chemical intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal recrystallization solvent for this compound?
A definitive, single ideal solvent for the recrystallization of this compound is not extensively documented in publicly available literature. However, based on its molecular structure, which includes an aromatic ring, an amino group, a chloro group, a methoxy group, and an aldehyde, the compound exhibits moderate polarity. The presence of the amino group also allows for hydrogen bonding.
Therefore, a systematic solvent screening is the most reliable method to determine the optimal solvent or solvent system for your specific sample, as purity levels can influence solubility.
Recommended Solvents for Screening:
-
Polar Protic Solvents: Ethanol, Methanol, Isopropanol, and Water. These solvents can engage in hydrogen bonding with the amino group.
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate, and Acetonitrile.
-
Nonpolar Solvents: Toluene, Hexanes, and Heptane. These are more likely to be used as anti-solvents in a mixed-solvent system.
A good starting point for screening would be alcohols like ethanol or isopropanol, or a mixed solvent system such as ethanol/water or toluene/heptane.
Q2: My compound "oils out" during cooling instead of forming crystals. What causes this and how can I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens under two conditions:
-
High Solute Concentration: The solution is too supersaturated, causing the compound to come out of solution above its melting point.
-
Inappropriate Solvent: The solvent may be too good at dissolving the compound, preventing crystal lattice formation.
Troubleshooting Steps:
-
Add More Solvent: Re-heat the solution until the oil redissolves and add a small amount of additional hot solvent to reduce the saturation level.
-
Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling.
-
Change Solvent System: If the problem persists, the chosen solvent may not be suitable. Try a more polar or less polar solvent, or a different mixed-solvent system.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can sometimes induce crystallization.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled solution can initiate crystallization.
Q3: The recovery of my purified this compound is very low. What are the likely reasons?
Low recovery is a common issue in recrystallization and can be attributed to several factors:
-
Using Too Much Solvent: The most common cause is dissolving the crude material in an excessive amount of solvent. This keeps a significant portion of the compound dissolved even after cooling. To remedy this, you can try to carefully evaporate some of the solvent and re-cool the solution.
-
Premature Crystallization: If crystals form in the hot solution during gravity filtration to remove insoluble impurities, product will be lost. Ensure the solution and filtration apparatus are kept hot.
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will lead to product loss. Always wash with a minimal amount of ice-cold recrystallization solvent.
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can result in incomplete precipitation. Cooling in an ice bath after the solution has reached room temperature can improve yield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in the hot solvent. | The solvent is not a good solvent for the compound. | Select a more suitable solvent. Try a solvent with a polarity that better matches the compound. |
| No crystals form upon cooling. | 1. Too much solvent was used.2. The solution is not sufficiently cooled.3. The compound is very soluble in the chosen solvent at all temperatures. | 1. Boil off some of the solvent and allow the solution to cool again.2. Cool the flask in an ice bath.3. Try inducing crystallization by scratching or adding a seed crystal. If this fails, a different solvent is needed. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product. |
| Formation of very fine powder instead of crystals. | The solution cooled too quickly. | Allow the solution to cool more slowly at room temperature before moving it to an ice bath. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
This protocol outlines a systematic approach to identify a suitable solvent for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Small test tubes
-
A selection of solvents (e.g., ethanol, methanol, isopropanol, water, acetone, ethyl acetate, toluene, heptane)
-
Hot plate or water bath
-
Vortex mixer (optional)
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.
-
Observe the solubility at room temperature. A good solvent should not dissolve the compound well at this stage.
-
Gently heat the test tubes that showed poor solubility at room temperature in a water bath or on a hot plate. Add the solvent dropwise while heating until the compound just dissolves.
-
Allow the solutions to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at an elevated temperature, and which forms well-defined crystals upon cooling with good recovery.
Protocol 2: Recrystallization of this compound
This is a general procedure. The choice of solvent should be determined by the screening protocol above. This example will use a hypothetical successful solvent system of ethanol/water.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid. This should be done on a hot plate in a fume hood.
-
If there are any insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Visualizing the Recrystallization Workflow
Technical Support Center: Purifying 4-Amino-5-chloro-2-methoxybenzaldehyde
Welcome to the technical support center for the purification of 4-Amino-5-chloro-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this compound and its reaction products. As Senior Application Scientists, our goal is to explain not just the procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in a crude reaction mixture containing this compound?
This is the critical first question in designing any purification strategy. The impurities are almost always a direct consequence of the synthetic route and workup conditions. For a compound like this compound, often synthesized via a formylation reaction such as the Vilsmeier-Haack reaction[1][2][3], you should anticipate the following:
-
Unreacted Starting Material: The precursor, likely 4-chloro-2-methoxyaniline , is a common impurity. Its basicity and polarity are similar to the product, which can complicate purification.
-
Isomeric Byproducts: Formylation of electron-rich aromatic rings can sometimes lead to the formation of small amounts of regioisomers.[4] Depending on the precise directing effects of the substituents, you might see trace amounts of formylation at other positions.
-
Oxidation Product: Aldehydes are susceptible to air oxidation, especially under non-inert conditions or during prolonged workup, leading to the formation of the corresponding carboxylic acid: 4-Amino-5-chloro-2-methoxybenzoic acid .[5] This acidic impurity is typically straightforward to remove.
-
Hydrolysis Products from Synthesis: If using a Vilsmeier-Haack type reaction, the intermediate iminium salt must be hydrolyzed to yield the aldehyde.[2][6] Incomplete hydrolysis can leave behind related impurities that may require specific workup conditions to fully convert to the desired product.
-
Reagents & Salts: Residual reagents (e.g., from quenching) and inorganic salts from pH adjustments are common. These are usually removed with simple aqueous washes.
Q2: My TLC of the crude product shows three spots. What is a logical approach to identify them and plan a purification?
A Thin Layer Chromatography (TLC) plate is your primary diagnostic tool. Let's hypothesize what these three spots could be, assuming a standard silica plate (polar stationary phase) and a moderately polar eluent like 3:1 Hexane:Ethyl Acetate:
-
Highest Rf Spot (Least Polar): This could be a less polar byproduct or, in some cases, the desired aldehyde if it is significantly less polar than the starting amine.
-
Middle Rf Spot: This is often the desired product , this compound.
-
Lowest Rf Spot (Most Polar): This is frequently the unreacted starting material, 4-chloro-2-methoxyaniline , as primary amines often interact more strongly with silica than the corresponding aldehyde. The carboxylic acid impurity would also have a very low Rf and may even streak without an acidic modifier in the eluent.
Action Plan:
-
Co-spotting: Spot your crude mixture alongside the pure starting material (if available) on the same TLC plate. If one of the spots in your crude lane matches the Rf of the starting material, you have your first identification.
-
Staining: Use different visualization techniques. For example, a potassium permanganate stain can indicate oxidizable groups like aldehydes and amines.
-
Systematic Purification: Based on this initial analysis, you can devise a purification strategy. The presence of a baseline (very low Rf) spot suggests an acidic impurity, pointing towards an initial basic wash. The proximity of the product and starting material spots suggests that careful column chromatography will be necessary.
Q3: Should I use column chromatography or recrystallization as my primary purification method?
The choice depends on the nature of your impurities and the physical state of your product.
-
Recrystallization is ideal when your desired product is a solid and comprises the vast majority of the crude material (e.g., >90%), with impurities that have significantly different solubility profiles. It is an excellent method for removing small amounts of highly soluble or completely insoluble impurities and is easily scalable.
-
Column Chromatography is the more versatile and powerful technique, especially for complex mixtures where components have similar polarities or when the product is an oil.[7] It is the method of choice for separating the desired aldehyde from the unreacted aniline precursor, as their polarities are often quite close.[8]
Our Recommendation: For a typical crude reaction mixture, a combination is often best. Use a simple acid-base extraction first to remove the bulk of any acidic or highly basic impurities, then proceed with column chromatography for fine separation, and finally, perform a recrystallization on the pooled, pure fractions to obtain a highly crystalline, solvent-free final product.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: My product seems to be decomposing on the silica gel column.
Observation: You see streaking on the TLC, a new, lower Rf spot appearing during chromatography, or you recover a low yield of a discolored product.
Causality & Solution: Standard silica gel is slightly acidic (pH ~4-5), which can be harsh on sensitive molecules, particularly those with acid-labile groups or those prone to polymerization. Aldehydes can sometimes be sensitive to these conditions.[8]
Troubleshooting Steps:
-
Deactivate the Silica: Neutralize the silica gel before packing the column. This is a crucial step.
-
Method: Prepare a slurry of your silica gel in your starting eluent (e.g., 5% ethyl acetate in hexane). Add 1% triethylamine (Et3N) relative to the solvent volume. Swirl thoroughly and let it sit for 15-20 minutes before packing the column. Run the column using an eluent that also contains a small amount of triethylamine (e.g., 0.1-0.5%). This neutralizes the acidic sites on the silica surface.[8]
-
-
Switch the Stationary Phase: If deactivation is insufficient, switch to a more neutral stationary phase.
-
Alumina (Al2O3): Alumina is available in neutral, basic, or acidic grades. For your compound, neutral or basic alumina would be an excellent alternative to silica gel. You will need to re-optimize your solvent system with TLC, as Rf values will differ.
-
-
Minimize Residence Time: Do not let your compound sit on the column for an extended period. Prepare everything in advance and run the chromatography session efficiently. Use a slightly more polar solvent system than what gives the "perfect" separation to speed up elution, or consider using flash chromatography with positive pressure.
Problem 2: I can't separate my product from the unreacted 4-chloro-2-methoxyaniline starting material.
Observation: The TLC spots for your product and the starting aniline are very close (ΔRf < 0.1), and they co-elute during column chromatography.
Causality & Solution: The amino group on both molecules dominates their interaction with the silica gel, leading to similar retention times. To separate them, you need to exploit other chemical properties or enhance the small polarity difference.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Try Different Solvents: Instead of the common Hexane/Ethyl Acetate system, explore other solvent combinations. Dichloromethane/Methanol or Toluene/Acetone can sometimes provide different selectivity and improve separation.[8] Run several TLCs with different systems to find the best one.
-
Fine-Tune Polarity: If you have some separation, try running a very shallow gradient on your flash chromatography system or run the column isocratically with a meticulously optimized eluent.
-
-
Chemical Separation: Acid-Base Extraction: This is often the most effective solution.
-
Principle: The amino group in both your product and the starting material is basic and will be protonated in an acidic solution, forming a water-soluble salt. However, their basicities (pKa values) might be slightly different. A more robust method is to temporarily protect the amine on your desired product if possible, but a simple extraction is often sufficient. A more direct approach is to use an extraction to remove other types of impurities first.
-
See Protocol 3: Acid-Base Wash for a specific procedure to remove acidic impurities like the corresponding carboxylic acid.
-
-
Chemical Separation: Bisulfite Adduct Formation: This is a highly specific and effective method for separating aldehydes from other compounds, including the precursor amine.[9]
-
Principle: The aldehyde functional group reacts reversibly with sodium bisulfite to form a water-soluble salt (the bisulfite adduct). The starting amine does not react and will remain in the organic phase. After separating the layers, the aldehyde can be regenerated by adding a base to the aqueous layer.[9]
-
This technique is excellent for this specific separation problem. See Protocol 4 for a detailed procedure.
-
Problem 3: My final product contains the carboxylic acid impurity (4-Amino-5-chloro-2-methoxybenzoic acid).
Observation: You see a baseline spot on your TLC (which may streak), and NMR analysis shows a broad singlet characteristic of a carboxylic acid proton.
Causality & Solution: This is due to the oxidation of the aldehyde. This impurity is acidic and easily removed with a basic wash.
Troubleshooting Steps:
-
Perform a Basic Wash: This is the most straightforward solution.
-
Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO3).[10] The bicarbonate is a weak base that will deprotonate the carboxylic acid, forming the water-soluble sodium carboxylate salt, which partitions into the aqueous layer.
-
Separate the layers and wash the organic layer again with brine to remove residual water. Dry the organic layer over an anhydrous salt (like Na2SO4 or MgSO4), filter, and evaporate the solvent.
-
-
Prevent Oxidation: For future syntheses, take steps to minimize oxidation.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
During workup, use degassed solvents and avoid prolonged exposure to air.
-
Store the purified product in a cool, dark place, preferably under an inert atmosphere.
-
Data Summary & Key Parameters
Table 1: Common Impurities and Recommended Removal Strategies
| Impurity Name | Structure | Type | Polarity | Recommended Purification Method |
| 4-chloro-2-methoxyaniline | Basic | High | Column Chromatography, Bisulfite Extraction (indirectly) | |
| 4-Amino-5-chloro-2-methoxybenzoic acid | Acidic | Very High | Basic wash (e.g., aq. NaHCO3) | |
| Isomeric Aldehyde | Neutral | Medium | High-resolution Column Chromatography |
Experimental Protocols
Protocol 1: High-Resolution Flash Column Chromatography
This protocol is designed for separating the target aldehyde from the slightly more polar aniline precursor.
-
Prepare the Column:
-
Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 0.5% triethylamine.
-
Pack the column evenly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the column eluent.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
-
Elution:
-
Begin eluting with the low-polarity solvent (e.g., 95:5 Hexane:EtOAc).
-
Gradually and slowly increase the polarity of the eluent (a "gradient"). For example, increase to 90:10, then 85:15, and so on. A slow, shallow gradient is key to separating compounds with similar Rf values.
-
Collect fractions continuously and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions that contain only the pure desired product.
-
Evaporate the solvent under reduced pressure to yield the purified compound.
-
Protocol 2: Recrystallization
This protocol is for obtaining a highly pure, crystalline product from an already enriched (>90%) solid.
-
Solvent Selection:
-
Test the solubility of your product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water).
-
The ideal solvent will dissolve the product completely when hot but poorly when cold.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the minimum amount of boiling solvent required to just dissolve the solid completely.
-
-
Hot Filtration (if necessary):
-
If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
-
Isolation & Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Protocol 3: Selective Removal of Aldehyde via Bisulfite Adduct
This protocol is highly effective for separating the target aldehyde from non-aldehyde impurities like the starting aniline.[9]
-
Adduct Formation:
-
Dissolve the crude mixture (e.g., 1 gram) in a suitable organic solvent in which both the product and impurity are soluble (e.g., 20 mL of diethyl ether or ethyl acetate) in a separatory funnel.
-
Prepare a saturated aqueous solution of sodium bisulfite (NaHSO3). Add an excess of this solution (e.g., 20 mL) to the separatory funnel.
-
Shake the funnel vigorously for 5-10 minutes. A white precipitate of the adduct may form at the interface.
-
-
Separation:
-
Allow the layers to separate. The organic layer contains the non-aldehyde impurities (e.g., the aniline). The aqueous layer (and any solid precipitate) contains the aldehyde adduct.
-
Drain the aqueous layer and any solid. Extract the organic layer once more with a small amount of the bisulfite solution to ensure complete removal of the aldehyde.
-
The organic layer can now be discarded or processed to recover other components.
-
-
Regeneration of Aldehyde:
-
Combine the aqueous layers and solid adduct in a flask.
-
Slowly add a saturated aqueous sodium carbonate (Na2CO3) solution or a 10% sodium hydroxide (NaOH) solution with stirring until the solution is basic (pH > 9). This will reverse the reaction and regenerate the aldehyde, which may precipitate out or form an oily layer.
-
-
Isolation:
-
Extract the regenerated aldehyde from the aqueous mixture with a fresh portion of an organic solvent (e.g., 3 x 20 mL of diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and evaporate the solvent to yield the purified aldehyde.
-
Visual Workflows
General Purification Workflow
Caption: A general decision workflow for purifying the target compound.
Troubleshooting Logic for Column Chromatography Failure
Caption: Decision tree for troubleshooting common column chromatography issues.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stability of 4-Amino-5-chloro-2-methoxybenzaldehyde
Welcome to the technical support center for 4-Amino-5-chloro-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving this compound. As your Senior Application Scientist, I've structured this guide in a question-and-answer format to directly address the practical challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, primarily:
-
pH: The presence of the amino group suggests a potential for pH-dependent stability. While this specific molecule hasn't been extensively studied, related aromatic amines can be susceptible to degradation in highly acidic or alkaline conditions. For instance, a structurally similar compound, NSC-281612, which also contains a substituted aniline ring, exhibits pH-independent stability in the pH range of 2-11 but shows increased degradation at a pH of 12.[1]
-
Solvent Choice: The solvent can significantly impact the stability of the compound. Polar protic solvents, like methanol and ethanol, can form hydrogen bonds and may participate in degradation reactions. Polar aprotic solvents, such as DMSO and acetonitrile, are generally more inert but can still influence stability. A study on a related benzamide derivative in water, methanol, ethanol, and DMSO suggests that interactions with these solvents can vary, which may correlate with stability.[2]
-
Light Exposure: Aromatic aldehydes and compounds with chloro- and amino-substituents can be susceptible to photodegradation. It is recommended to handle and store solutions of this compound protected from light.[1]
-
Temperature: As with most chemical compounds, elevated temperatures can accelerate degradation. For long-term storage, it is advisable to keep the compound and its solutions in a cool environment. Supplier recommendations for the solid compound suggest storage at 2-8°C.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly in the presence of light or metal ions.
Q2: I'm preparing a stock solution of this compound. Which solvent do you recommend for the best stability?
A2: For short-term use, high-purity, anhydrous polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally recommended for preparing stock solutions of aromatic aldehydes. These solvents are less likely to participate in hydrogen bonding or act as nucleophiles compared to protic solvents. Acetonitrile is another aprotic option.
For applications where protic solvents are necessary, such as in certain biological assays, anhydrous methanol or ethanol can be used, but it is crucial to prepare these solutions fresh and use them promptly. It is also advisable to purge the solvent with an inert gas like argon or nitrogen before use to minimize dissolved oxygen.
Q3: I've observed a change in the color of my this compound solution over time. What could be the cause?
A3: A color change in your solution is a common indicator of degradation. This can be due to several factors:
-
Oxidation: The amino group on the aromatic ring can be susceptible to oxidation, which often leads to the formation of colored byproducts. This can be accelerated by exposure to air (oxygen) and light.
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of colored degradation products.
-
Reaction with Solvent: Although less common with high-purity solvents, impurities in the solvent or slow reactions with the solvent itself could lead to colored products.
To mitigate this, always store your stock solutions protected from light (e.g., in amber vials or wrapped in aluminum foil) and at a low temperature (e.g., -20°C or -80°C for long-term storage). It is also good practice to prepare smaller, fresh batches of stock solutions more frequently rather than storing a large amount for an extended period.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results using the same stock solution. | Degradation of the compound in solution over time. | 1. Prepare a fresh stock solution from solid material. 2. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air. 3. Perform a stability study of your stock solution under your specific storage conditions (see Experimental Protocol below). |
| Precipitate forms in my stock solution upon storage. | The compound has limited solubility at the storage temperature, or the solvent has absorbed moisture, reducing solubility. | 1. Ensure you are using an anhydrous solvent. 2. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If it does, consider storing the stock at a slightly higher temperature (e.g., 4°C instead of -20°C) if stability allows, or prepare a more dilute stock solution. 3. If the precipitate does not redissolve, it may be a degradation product. In this case, the stock solution should be discarded. |
| Low purity of the compound confirmed by analytical methods (e.g., HPLC, LC-MS). | The initial solid material may have degraded, or the compound is unstable in the chosen analytical mobile phase. | 1. Re-evaluate the storage conditions of the solid material. It should be stored at 2-8°C, protected from light, and preferably under an inert atmosphere. 2. Assess the pH and composition of your mobile phase. If it is highly acidic or basic, it could be causing on-column degradation. Consider using a mobile phase with a more neutral pH if your chromatography allows. |
Data Summary
| Solvent | Solvent Type | Expected Short-Term Stability (Room Temp, Protected from Light) | Considerations |
| DMSO | Polar Aprotic | Good | Hygroscopic; absorb moisture from the air which can affect stability. Use anhydrous grade. |
| DMF | Polar Aprotic | Good | Can decompose to form amines, which may affect pH and reactivity. Use high-purity grade. |
| Acetonitrile | Polar Aprotic | Moderate to Good | Generally inert, but some benzaldehydes can undergo photochemical reactions in acetonitrile. |
| Methanol | Polar Protic | Moderate | Can act as a nucleophile or participate in hydrogen bonding. Prepare solutions fresh. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, solutions should be prepared fresh for optimal results. |
| Water (buffered) | Aqueous | pH-dependent | Expected to be most stable in the neutral to slightly acidic range (pH 4-7). Potential for hydrolysis, especially at alkaline pH. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Chosen Solvent
This protocol outlines a general procedure to determine the stability of the compound in your solvent of choice under your specific experimental conditions.
Materials:
-
This compound
-
High-purity, anhydrous solvent of choice (e.g., DMSO, Methanol)
-
HPLC or LC-MS system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, analyze the stock solution by HPLC or LC-MS. This will serve as your baseline (T=0) measurement.
-
Develop an analytical method that gives a sharp, symmetrical peak for the parent compound and can separate it from potential degradation products.
-
Record the peak area of the parent compound.
-
-
Storage Conditions: Aliquot the remaining stock solution into several amber vials and store them under the conditions you wish to test (e.g., room temperature, 4°C, -20°C). Protect all samples from light.
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), retrieve one vial from each storage condition.
-
Sample Analysis: Allow the sample to come to room temperature and analyze it using the same HPLC or LC-MS method as the T=0 sample.
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample using the peak areas.
-
Plot the percentage of the remaining compound versus time for each storage condition.
-
Identify any new peaks that appear in the chromatogram, as these are likely degradation products.
-
Visualizing Potential Degradation Pathways
The following diagrams illustrate potential degradation pathways for this compound based on the chemistry of related compounds.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Catalyst Selection for Reactions Involving 4-Amino-5-chloro-2-methoxybenzaldehyde
Welcome to the technical support center for synthetic applications involving 4-Amino-5-chloro-2-methoxybenzaldehyde. This molecule is a valuable intermediate in pharmaceutical development, particularly for agents targeting gastrointestinal disorders and serving as antagonists for serotonin and dopamine receptors.[1][2] However, its multifunctional nature—possessing an aldehyde, a primary aromatic amine, a chloro-substituent, and a methoxy group—presents unique challenges in catalyst selection and reaction optimization.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will delve into the causality behind catalyst choices, offering field-proven insights to troubleshoot your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction at the C-Cl bond is failing. What is the likely cause and how do I choose a better catalyst system?
This is a common and critical challenge. The C-Cl bond on this compound is notoriously difficult to activate for two primary reasons:
-
Electronic Effects: The benzene ring is electron-rich due to the strong electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups. This electron density makes the oxidative addition of the aryl chloride to a Pd(0) center, the first and often rate-limiting step of the catalytic cycle, electronically disfavored.[3][4]
-
Catalyst Inhibition: The primary amino group (-NH₂) can act as a ligand, coordinating to the palladium center. This can lead to catalyst deactivation or the formation of unreactive complexes, effectively poisoning the catalyst.[5]
Troubleshooting & Catalyst Selection:
To overcome these hurdles, you must employ a catalyst system specifically designed for challenging, electron-rich aryl chlorides.
-
For Suzuki-Miyaura Coupling (C-C bond formation): Standard catalysts like Pd(PPh₃)₄ are often ineffective. Success requires the use of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with highly electron-rich and sterically bulky phosphine ligands.[6][7] These ligands promote the difficult oxidative addition step and stabilize the active catalytic species.[6]
-
For Buchwald-Hartwig Amination (C-N bond formation): This reaction is the most widely used for C-N bond formation.[8] Similar to Suzuki coupling, success hinges on using advanced catalyst systems. Bulky trialkylphosphine or dialkylbiaryl phosphine ligands are essential for coupling aryl chlorides.[9][10][11] N-Heterocyclic Carbene (NHC) ligands also offer excellent stability and reactivity.[12]
Recommended Catalyst Systems for Cross-Coupling of this compound:
| Reaction Type | Palladium Precursor | Recommended Ligand(s) | Base | Rationale |
| Suzuki-Miyaura | Pd(OAc)₂ or G2/G3 Precatalysts | SPhos, XPhos, RuPhos | K₂CO₃, K₃PO₄ | Bulky, electron-rich biaryl phosphine ligands accelerate oxidative addition and reductive elimination for sterically hindered substrates.[3][4][13] |
| Buchwald-Hartwig | Pd₂(dba)₃ or G3/G4 Precatalysts | BrettPhos, RuPhos, AdBrettPhos | NaOt-Bu, LHMDS, K₃PO₄ | These ligands provide the necessary steric bulk and electron density to facilitate C-N coupling with challenging aryl chlorides.[9][14] |
Catalyst Selection Workflow
Caption: Troubleshooting workflow for C-Cl cross-coupling reactions.
Q2: I am attempting a reductive amination using the aldehyde, but I'm getting low yields and multiple byproducts. What catalyst/reagent should I be using?
Reductive amination is a cornerstone transformation for aldehydes, but success depends on balancing the rates of imine formation and reduction. With this compound, the electron-donating groups can modulate the reactivity of the aldehyde.
Common Issues & Troubleshooting:
-
Byproduct Formation (Alcohol): If the reduction of the aldehyde is faster than imine formation, the corresponding alcohol will be a major byproduct. This often happens with aggressive reducing agents like sodium borohydride (NaBH₄).
-
Slow Imine Formation: The electronics of the ring can influence the rate of condensation with the incoming amine.
-
Catalyst Incompatibility: In catalytic hydrogenation, the substrate's functional groups (amine, chloride) can interfere with catalyst activity (e.g., Pd/C).
Recommended Reagents and Catalysts:
For this substrate, direct reductive amination using a hydride reagent is often more reliable and chemoselective than catalytic hydrogenation.
| Reagent/Catalyst | Conditions | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | AcOH (cat.), DCM or DCE, RT | Mild and selective; reduces the imine much faster than the aldehyde, minimizing alcohol byproduct formation. Tolerates a wide range of functional groups.[15] | Stoichiometric reagent; can be slow with hindered amines. |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild acid (e.g., AcOH), MeOH, RT | Similar to NaBH(OAc)₃ but requires careful pH control (toxic HCN gas can be evolved if too acidic). | Toxicity concerns; less commonly used now. |
| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | H₂ (balloon or Parr), EtOH/MeOH | Atom economical. | Risk of dehalogenation (C-Cl to C-H). The amino group can inhibit the catalyst. May require higher pressures/temperatures. |
| Iridium-based Catalysts | H₂ source (e.g., Formic Acid) | Can show high activity and selectivity for electron-deficient or sterically bulky substrates.[16] | Less common, catalyst may be expensive. |
Primary Recommendation: Start with Sodium Triacetoxyborohydride (NaBH(OAc)₃) . It is the most reliable and forgiving choice for this specific substrate, offering an excellent balance of reactivity and selectivity that avoids most common pitfalls.[15]
Q3: Could the substrate itself be inhibiting my catalyst? How do I confirm and mitigate this?
Yes, this is a significant concern, particularly in palladium-catalyzed cross-coupling reactions. The primary aromatic amine on your substrate is a known inhibitor for many transition metal catalysts.[5]
Mechanism of Inhibition: The lone pair of electrons on the nitrogen atom of the amino group can coordinate strongly to the empty orbitals of the palladium center. This can lead to several negative outcomes:
-
Formation of a stable, off-cycle Pd-amine complex that is catalytically inactive.
-
Displacement of essential ligands (e.g., phosphines) from the palladium, shutting down the catalytic cycle.
-
Altering the electronic properties of the catalyst, thereby slowing down key steps like oxidative addition or reductive elimination.
Confirmation and Mitigation Strategies:
-
Run a Control Experiment: Set up a reaction with a similar but non-aminated substrate (e.g., 5-chloro-2-methoxybenzaldehyde). If this reaction proceeds smoothly under conditions where your substrate fails, it strongly suggests substrate inhibition.
-
Increase Catalyst/Ligand Loading: Sometimes, simply increasing the concentration of the catalyst and, more importantly, the ligand, can overcome substrate inhibition by mass action. However, this is not cost-effective for large-scale synthesis.
-
Amine Protection (Most Robust Solution): The most reliable way to prevent inhibition is to temporarily protect the amino group. Converting the -NH₂ to a carbamate (e.g., Boc or Cbz) withdraws electron density from the nitrogen, making it a much poorer ligand for the palladium center. The protecting group can be removed in a subsequent step after the cross-coupling is complete.
Decision Logic for Catalyst Inhibition
References
- 1. scispace.com [scispace.com]
- 2. This compound [myskinrecipes.com]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rsc.org [rsc.org]
- 16. kanto.co.jp [kanto.co.jp]
Validation & Comparative
A Comparative Analysis of 4-Amino-5-chloro-2-methoxybenzaldehyde and Other Key Benzaldehydes for Synthetic Applications
For researchers, scientists, and professionals in drug development, the selection of the appropriate starting materials is a critical decision that profoundly influences the efficiency, yield, and outcome of a synthetic pathway. Substituted benzaldehydes are a cornerstone in organic synthesis, serving as versatile precursors for a vast array of complex molecules. This guide provides an in-depth, objective comparison of 4-Amino-5-chloro-2-methoxybenzaldehyde with other commonly utilized benzaldehydes: Vanillin (4-hydroxy-3-methoxybenzaldehyde), Anisaldehyde (4-methoxybenzaldehyde), and 4-Chlorobenzaldehyde. This analysis is supported by physicochemical data, reactivity principles, and detailed experimental protocols to empower researchers in making informed decisions for their synthetic endeavors.
Introduction to the Compared Benzaldehydes
This compound is a polysubstituted aromatic aldehyde with a unique combination of electron-donating (amino, methoxy) and electron-withdrawing (chloro) groups. This substitution pattern imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting gastrointestinal disorders.[1] The other benzaldehydes chosen for comparison represent a spectrum of electronic effects:
-
Vanillin: Possesses a hydroxyl and a methoxy group, both of which are electron-donating. It is widely used in the flavor and fragrance industry and as a precursor in pharmaceutical synthesis.[2][3][4]
-
Anisaldehyde: Features a single, strong electron-donating methoxy group. It is a common intermediate in the synthesis of pharmaceuticals, perfumes, and other organic compounds.[5]
-
4-Chlorobenzaldehyde: Contains an electron-withdrawing chloro group, which significantly alters the reactivity of the aldehyde functionality.[5][6]
Physicochemical Properties: A Tabular Comparison
The physical and chemical properties of a starting material are fundamental to its handling, reaction setup, and purification. The following table summarizes key properties of the four benzaldehydes.
| Property | This compound | Vanillin | Anisaldehyde | 4-Chlorobenzaldehyde |
| Molecular Formula | C₈H₈ClNO₂[1] | C₈H₈O₃[2] | C₈H₈O₂[5] | C₇H₅ClO[7] |
| Molecular Weight | 185.61 g/mol [1] | 152.15 g/mol [2] | 136.15 g/mol [5] | 140.57 g/mol [7] |
| Appearance | Not specified, likely solid | White to slightly yellow crystalline powder[2] | Colorless to light yellow liquid[5] | Colorless to yellow powder or white crystalline solid[8] |
| Melting Point | Not specified | 81-83 °C[2] | -1 °C[5] | 45-50 °C |
| Boiling Point | 340.5±42.0 °C at 760 mmHg[1] | 285 °C[2] | 248 °C[5] | 213-214 °C |
| Solubility | Not specified | Slightly soluble in water; soluble in ethanol, ether[2] | Insoluble in water; soluble in organic solvents | Insoluble in water[6] |
Comparative Reactivity: The Influence of Substituents
The reactivity of the benzaldehyde carbonyl group is fundamentally governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.[9][10]
Caption: Influence of electronic groups on benzaldehyde reactivity.
Based on this principle, we can predict the relative reactivity of the four benzaldehydes in common synthetic transformations:
-
4-Chlorobenzaldehyde: The chloro group is an EWG, thus this molecule is expected to be the most reactive towards nucleophiles among the four.
-
This compound: The net electronic effect is complex. The amino and methoxy groups are strong EDGs, while the chloro group is an EWG. The overall effect will depend on the specific reaction conditions and the interplay of these opposing influences. However, the strong electron-donating character of the amino group likely dominates, rendering it less reactive than 4-chlorobenzaldehyde but potentially more reactive than anisaldehyde and vanillin in certain reactions due to the presence of the chloro group.
-
Anisaldehyde: The methoxy group is a strong EDG, making it less reactive than unsubstituted benzaldehyde and 4-chlorobenzaldehyde.
-
Vanillin: With both a hydroxyl and a methoxy group as EDGs, vanillin is expected to be the least reactive towards nucleophiles.
This trend is generally observed in reactions such as the Wittig reaction and Knoevenagel condensation. For instance, in the Wittig reaction, benzaldehydes with electron-withdrawing groups exhibit significantly higher reaction rates.[9] Similarly, in Knoevenagel condensations, electron-withdrawing substituents on the benzaldehyde ring enhance its reactivity.[10]
Key Synthetic Applications and Experimental Protocols
The following sections detail two pivotal reactions where these benzaldehydes are commonly employed, complete with detailed experimental protocols that can be adapted for each specific substrate.
The Wittig Reaction: A Gateway to Alkenes
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The general workflow involves the reaction of the benzaldehyde with a phosphorus ylide.
Caption: Generalized workflow for the Wittig reaction.
Experimental Protocol: Wittig Reaction of a Substituted Benzaldehyde [9]
This protocol provides a general procedure that can be optimized for each of the compared benzaldehydes.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
(Carbethoxymethylene)triphenylphosphorane (ylide, 1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzaldehyde (e.g., 50 mg) in dichloromethane (3 mL).
-
Ylide Addition: To the stirring solution, add the phosphorus ylide portion-wise over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).
-
Solvent Removal: Once the reaction is complete, remove the dichloromethane under a stream of nitrogen gas or using a rotary evaporator.
-
Precipitation of Byproduct: Dissolve the crude residue in a minimal amount of 25% diethyl ether in hexanes (2-3 mL). The triphenylphosphine oxide byproduct will precipitate as a white solid.
-
Isolation of Crude Product: Carefully decant or filter the solution to separate the liquid containing the desired alkene from the solid triphenylphosphine oxide. Rinse the solid with a small amount of the ether/hexanes mixture and combine the liquid fractions.
-
Purification: Concentrate the liquid fraction and purify the crude product by microscale wet column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified alkene product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product. This reaction is highly versatile for C-C bond formation.[8]
Experimental Protocol: Knoevenagel Condensation of a Substituted Benzaldehyde with Malononitrile [8]
This protocol outlines a general procedure for the Knoevenagel condensation.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (e.g., 1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. For less reactive benzaldehydes, gentle heating may be required.
-
Product Precipitation: Upon completion of the reaction, the product may precipitate from the reaction mixture. If not, the product can often be precipitated by the addition of cold water.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol or a mixture of ethanol and water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Confirm the structure of the purified product using analytical methods such as melting point determination, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Conclusion
The choice between this compound, vanillin, anisaldehyde, and 4-chlorobenzaldehyde for a synthetic application is a nuanced decision that depends on the desired reactivity and the specific transformation being performed. 4-Chlorobenzaldehyde offers the highest reactivity for nucleophilic additions due to its electron-withdrawing substituent. Conversely, vanillin and anisaldehyde, with their electron-donating groups, are less reactive. This compound presents a unique and complex reactivity profile due to its combination of both electron-donating and electron-withdrawing groups, making it a valuable and versatile intermediate for the synthesis of complex target molecules, particularly in the pharmaceutical industry. The provided experimental protocols offer a solid foundation for researchers to explore the synthetic potential of these important benzaldehydes.
References
- 1. This compound [myskinrecipes.com]
- 2. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. nbinno.com [nbinno.com]
- 6. 4-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Substituted Benzaldehydes in Claisen-Schmidt Condensation
<
For Researchers, Scientists, and Drug Development Professionals
The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation, is instrumental in the synthesis of α,β-unsaturated ketones, known as chalcones.[1] These compounds are not only valuable synthetic intermediates but are also precursors to biologically active molecules like flavonoids.[1] The efficiency of this base-catalyzed reaction between an aromatic aldehyde (like benzaldehyde) and a ketone with α-hydrogens (like acetophenone) is profoundly influenced by the electronic nature of substituents on the aromatic aldehyde.[1][2] This guide provides an in-depth comparison of the reactivity of various substituted benzaldehydes, supported by experimental data and detailed protocols, to empower researchers in optimizing their synthetic strategies.
The Decisive Role of Electronic Effects: Mechanism Deep Dive
The Claisen-Schmidt condensation proceeds via a base-catalyzed mechanism. The first and often rate-determining step is the nucleophilic attack of a ketone enolate on the carbonyl carbon of the aldehyde.[3][4] The electrophilicity of this carbonyl carbon is the primary determinant of the reaction rate.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) groups positioned on the benzaldehyde ring pull electron density away from the carbonyl carbon. This inductive effect and/or resonance effect increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus accelerating the nucleophilic attack by the enolate.[5][6]
-
Electron-Donating Groups (EDGs): Conversely, groups such as methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the aromatic ring. This effect reduces the electrophilicity of the carbonyl carbon, thereby slowing down the reaction rate.[5][7]
This relationship is well-described by the Hammett equation, where a positive reaction constant (ρ) signifies that the reaction is accelerated by electron-withdrawing groups.[5] Studies have shown a positive ρ value for the Claisen-Schmidt condensation, confirming that EWGs enhance reaction rates.[4][6]
Comparative Experimental Data
To illustrate the impact of substituents, the following table summarizes typical results for the Claisen-Schmidt condensation of various substituted benzaldehydes with acetophenone under standardized basic conditions.
| Substituted Benzaldehyde | Substituent | Electronic Effect | Typical Reaction Time | Typical Yield (%) |
| 4-Nitrobenzaldehyde | -NO₂ | Strong Electron-Withdrawing | ~1-2 hours | >90% |
| 4-Chlorobenzaldehyde | -Cl | Weak Electron-Withdrawing | ~2-4 hours | ~70-85% |
| Benzaldehyde | -H | Neutral (Reference) | ~3-5 hours | ~60-75%[1] |
| 4-Methoxybenzaldehyde | -OCH₃ | Strong Electron-Donating | > 6 hours | ~40-60%[1] |
Note: Reaction times and yields are illustrative and can vary based on specific reaction conditions such as temperature, solvent, and base concentration.
As the data indicates, the presence of a strong electron-withdrawing group like a nitro group dramatically accelerates the reaction and leads to higher yields. In contrast, an electron-donating group like a methoxy group significantly retards the reaction.
Detailed Experimental Protocol: Synthesis of Chalcones
This protocol provides a representative procedure for the base-catalyzed Claisen-Schmidt condensation.[8]
Materials:
-
Substituted Benzaldehyde (10 mmol, 1.0 eq)
-
Acetophenone (10 mmol, 1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (10 mmol) and acetophenone (10 mmol) in 30-50 mL of 95% ethanol.[8]
-
Cooling: Cool the mixture in an ice bath with continuous magnetic stirring to maintain a temperature below 25°C.[8]
-
Base Addition: Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes.[8] The formation of a precipitate is often observed.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).[8][9]
-
Workup and Isolation: Pour the reaction mixture into a beaker containing approximately 200 g of crushed ice and acidify with dilute HCl until the solution is neutral to litmus paper.[8]
-
Filtration: Collect the precipitated crude chalcone by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic salts.[10]
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.[8][11]
-
Characterization: The final product should be characterized by determining its melting point and by spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, and IR spectroscopy) to confirm its structure.
Conclusion
The electronic properties of substituents on the benzaldehyde ring are a critical factor in determining the rate and yield of the Claisen-Schmidt condensation. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, leading to faster reactions and higher yields, while electron-donating groups have the opposite effect. This predictable relationship allows chemists to rationally design synthetic strategies for chalcones and related compounds, which is of particular importance in the fields of medicinal chemistry and materials science where precise control over reaction outcomes is essential.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. rsc.org [rsc.org]
A Comparative Guide to a Validated HPLC Method for 4-Amino-5-chloro-2-methoxybenzaldehyde Assay
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides an in-depth look at a validated High-Performance Liquid Chromatography (HPLC) method for the assay of 4-Amino-5-chloro-2-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the rationale behind the method development, a comparative analysis with alternative techniques, and a detailed breakdown of the validation process in accordance with international regulatory standards.
Introduction: The Significance of Quantifying this compound
This compound serves as a critical building block in organic synthesis, particularly in the pharmaceutical industry for the creation of prokinetic agents that enhance gastrointestinal motility.[1] Its purity and concentration directly impact the yield and impurity profile of the final drug substance. Therefore, a robust and reliable analytical method for its quantification is essential for ensuring product quality and consistency. High-Performance Liquid Chromatography (HPLC) stands out as the technique of choice due to its high precision, reproducibility, and ability to separate complex mixtures.[2][3]
The Recommended Analytical Approach: Reverse-Phase HPLC with UV Detection
Based on the chemical structure of this compound, which contains an aromatic ring, an aldehyde group, and polar substituents (amino, chloro, and methoxy groups), a reverse-phase HPLC (RP-HPLC) method with UV detection is the most suitable approach.
Rationale for Method Selection:
-
Reverse-Phase Chromatography: The analyte possesses both hydrophobic (aromatic ring) and hydrophilic (polar functional groups) characteristics, making it ideal for separation on a non-polar stationary phase (like C18 or C8) with a polar mobile phase. This mode of chromatography offers excellent resolution and is highly robust.[4][5]
-
UV Detection: The presence of a chromophore (the substituted benzene ring) in the molecule allows for sensitive detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution of the analyte to ensure optimal sensitivity.
-
Simplicity and Cost-Effectiveness: HPLC with UV detection is a widely available and cost-effective technique in most analytical laboratories.[2]
Proposed HPLC Method Parameters
The following table outlines the recommended starting parameters for the HPLC analysis of this compound. These parameters should be optimized during method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic compounds. The C18 phase offers strong hydrophobic interactions. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Acetonitrile is a common organic modifier in RP-HPLC. The water component allows for the elution of polar compounds. Formic acid helps to protonate the amino group, leading to sharper peaks and improved peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column, providing a good balance between analysis time and separation efficiency. |
| Injection Volume | 10 µL | A typical injection volume that minimizes band broadening. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | To be determined by UV scan (likely around 254 nm or 280 nm) | The wavelength of maximum absorbance provides the highest sensitivity for the analyte. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility with the chromatographic system and good peak shape. |
Comparison with Alternative Analytical Methods
While HPLC is the recommended method, it is important to consider other analytical techniques and understand their limitations in this context.
| Method | Advantages | Disadvantages |
| Gas Chromatography (GC) | High resolution for volatile compounds. | The analyte may have low volatility and could require derivatization, adding complexity to the method. |
| Thin-Layer Chromatography (TLC) | Simple, rapid, and low-cost for qualitative analysis. | At best semi-quantitative and lacks the precision and accuracy of HPLC for quantitative assays.[6] |
| UV-Vis Spectrophotometry | Simple and rapid for quantification of a pure substance. | Lacks specificity; cannot separate the analyte from impurities or related substances, leading to inaccurate results in a mixture. |
| Mass Spectrometry (MS) | Highly sensitive and specific, providing structural information. | Higher cost and complexity compared to UV detection. Often coupled with HPLC (LC-MS) for enhanced specificity. |
A Guide to Method Validation: Ensuring Scientific Integrity
A critical component of any analytical method is its validation, which demonstrates that the procedure is suitable for its intended purpose.[7][8] The validation of the HPLC method for this compound should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10][11][12]
The Validation Workflow
The following diagram illustrates the key stages of the analytical method validation process.
Caption: A typical workflow for analytical method validation.
Experimental Protocols and Acceptance Criteria
The following sections provide detailed, step-by-step methodologies for each validation parameter.
Objective: To ensure the chromatographic system is performing adequately before initiating the validation experiments.
Protocol:
-
Prepare a standard solution of this compound at a concentration of 100 µg/mL.
-
Inject the standard solution five replicate times.
-
Calculate the mean and relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
-
Peak Area RSD: ≤ 2.0%
-
Retention Time RSD: ≤ 1.0%
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13]
Protocol:
-
Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Inject a standard solution of the analyte.
-
Inject a sample solution.
-
If available, inject solutions of known related substances or impurities.
-
Perform forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) on a sample solution and analyze the stressed samples to demonstrate that the degradation products do not interfere with the analyte peak.
Acceptance Criteria:
-
The analyte peak should be well-resolved from any other peaks in the chromatogram.
-
The peak purity of the analyte should be evaluated using a photodiode array (PDA) detector, if available.
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.[13]
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
Objective: To determine the closeness of the measured value to the true value.[13]
Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of the analyte into a placebo or sample matrix.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0%
-
RSD of Recovery: ≤ 2.0%
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13]
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six individual samples of this compound at 100% of the working concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both days.
-
Acceptance Criteria:
-
Repeatability RSD: ≤ 2.0%
-
Intermediate Precision RSD: ≤ 2.0%
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Calculate LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve).
-
Calculate LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve).
-
Acceptance Criteria:
-
The LOQ should be demonstrated with acceptable precision and accuracy.
Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 2 nm)
-
-
Analyze a standard solution under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, tailing factor).
Acceptance Criteria:
-
The system suitability parameters should still be met under all varied conditions.
-
The change in results should be minimal, demonstrating the method's robustness.
Data Presentation: A Summary of Validation Results
The following tables provide a template for summarizing the data obtained during method validation.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area | RSD (%) |
| 50 | [Data] | [Data] |
| 75 | [Data] | [Data] |
| 100 | [Data] | [Data] |
| 125 | [Data] | [Data] |
| 150 | [Data] | [Data] |
| Correlation Coefficient (r²) | \multicolumn{2}{ | c |
| Slope | \multicolumn{2}{ | c |
| Y-intercept | \multicolumn{2}{ | c |
Table 2: Accuracy (Recovery) Data
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean Recovery (%) | RSD (%) |
| 80% | [Data] | [Data] | [Data] | [Data] | [Data] |
| 100% | [Data] | [Data] | [Data] | ||
| 120% | [Data] | [Data] | [Data] |
Table 3: Precision Data
| Precision Type | Sample No. | Assay (%) | Mean Assay (%) | RSD (%) |
| Repeatability | 1 | [Data] | [Data] | [Data] |
| 2 | [Data] | |||
| 3 | [Data] | |||
| 4 | [Data] | |||
| 5 | [Data] | |||
| 6 | [Data] | |||
| Intermediate Precision | \multicolumn{4}{ | c | }{[Combined Data from two different days/analysts/instruments]} |
Conclusion: A Framework for Reliable Analysis
This guide has presented a comprehensive framework for the development and validation of a reverse-phase HPLC method for the assay of this compound. By following the principles outlined herein, researchers, scientists, and drug development professionals can establish a robust, reliable, and scientifically sound analytical method that meets stringent regulatory requirements. The key to a successful validation lies in a thorough understanding of the analytical procedure and a systematic approach to evaluating its performance characteristics.
References
- 1. This compound [myskinrecipes.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. database.ich.org [database.ich.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. youtube.com [youtube.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to the Spectral Data Comparison of 4-Amino-5-chloro-2-methoxybenzaldehyde and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the precise characterization of substituted benzaldehydes is paramount. These molecules serve as versatile building blocks, and their purity and structural integrity directly impact downstream applications. This guide provides an in-depth comparative analysis of the spectral data for 4-Amino-5-chloro-2-methoxybenzaldehyde and two of its key derivatives: an N-acetylated amide and an aniline-derived Schiff base.
Our approach moves beyond a simple cataloging of data. We will explore the causal relationships between structural modifications and their spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By understanding why spectra change, researchers can gain a more profound and predictive understanding of their molecules, enabling more robust characterization and quality control.
The Core Structure and Its Derivatives
This compound is a polysubstituted aromatic ring featuring three key functional groups susceptible to chemical modification: an aldehyde, a primary amine, and a methoxy group, all influenced by an electron-withdrawing chlorine atom. We will examine the parent compound and compare it against two common derivatives that selectively modify the amine and aldehyde groups, respectively.
-
Parent Compound (PC): this compound
-
Derivative A (N-Acetyl): N-(4-formyl-2-chloro-5-methoxyphenyl)acetamide
-
Derivative B (Schiff Base): (E)-N-((4-amino-5-chloro-2-methoxyphenyl)methylene)aniline
A Senior Application Scientist's Guide to the Purity Analysis of Commercial 4-Amino-5-chloro-2-methoxybenzaldehyde
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible research and the safe, effective manufacturing of Active Pharmaceutical Ingredients (APIs). 4-Amino-5-chloro-2-methoxybenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds, particularly those targeting gastrointestinal disorders.[1][2] Its purity can significantly influence reaction yields, impurity profiles of subsequent steps, and the overall safety and efficacy of the final drug product.
This guide provides a comprehensive framework for the purity analysis of commercial this compound. We will delve into the likely synthetic impurities, present detailed protocols for a multi-modal analytical approach, and offer insights into interpreting the resulting data. This guide is designed to be a practical resource, empowering you to critically assess the quality of this vital intermediate from various commercial sources.
The Synthetic Landscape and Potential Impurities
A common synthetic route to this compound involves the reduction of its corresponding carboxylic acid, 4-Amino-5-chloro-2-methoxybenzoic acid. This transformation, while routine, can introduce several process-related impurities that are crucial to identify and quantify.
Diagram of the Synthetic Pathway and Potential Impurities
Caption: Synthetic pathway and key impurities.
The primary impurities of concern are:
-
Unreacted Starting Material: Incomplete conversion will result in the presence of 4-Amino-5-chloro-2-methoxybenzoic acid in the final product.
-
Over-reduction Product: The aldehyde functional group is susceptible to further reduction to an alcohol, yielding 4-Amino-5-chloro-2-methoxybenzyl alcohol.
-
Other Process-Related Impurities: Depending on the specific reagents and conditions used in the synthesis, other byproducts may be present.
A Multi-Pronged Approach to Purity Verification
A robust purity analysis relies on the orthogonal application of several analytical techniques. This ensures a comprehensive characterization of the material, leaving no stone unturned. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is the cornerstone of purity analysis for non-volatile and thermally labile compounds like this compound. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound from its key impurities.
Experimental Protocol: RP-HPLC Method for Purity Profiling
Objective: To develop a stability-indicating RP-HPLC method for the simultaneous determination of this compound and its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in methanol to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare a sample solution of the commercial product at the same concentration.
-
Spiked Sample: To confirm the separation of impurities, a sample can be spiked with small amounts of the starting material and the potential over-reduced alcohol.
Rationale Behind Experimental Choices:
-
A C18 column is a versatile choice for the separation of moderately polar aromatic compounds.
-
The gradient elution allows for the effective separation of compounds with a range of polarities, from the more polar benzoic acid starting material to the less polar benzaldehyde product.
-
Phosphoric acid is used to control the pH of the mobile phase and ensure the ionization state of the acidic and basic functional groups, leading to better peak shape.
-
UV detection at 254 nm is suitable for aromatic compounds containing chromophores.
Hypothetical Comparative Data for Commercial Batches:
| Sample | Purity (%) by HPLC | 4-Amino-5-chloro-2-methoxybenzoic acid (%) | 4-Amino-5-chloro-2-methoxybenzyl alcohol (%) |
| Batch A | 99.5 | 0.2 | 0.1 |
| Batch B | 98.2 | 1.1 | 0.5 |
| Batch C | 99.8 | < 0.05 | < 0.05 |
Workflow for HPLC Analysis
Caption: HPLC analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
While HPLC is the primary tool for purity assessment, GC-MS can be invaluable for identifying volatile impurities and providing structural confirmation of the main component and its byproducts through fragmentation analysis.
Experimental Protocol: GC-MS Analysis
Objective: To identify volatile impurities and confirm the structure of the main components.
Instrumentation:
-
GC-MS system with a mass selective detector
-
A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
GC Conditions:
| Parameter | Setting |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium at 1 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
MS Conditions:
| Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Rationale Behind Experimental Choices:
-
A non-polar column like HP-5ms is suitable for the separation of a wide range of organic compounds.
-
The temperature program allows for the elution of compounds with varying boiling points.
-
Electron ionization at 70 eV provides reproducible fragmentation patterns that can be compared to mass spectral libraries for identification.
Expected Fragmentation Patterns:
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragments resulting from the loss of the aldehyde group, methoxy group, and chlorine atom. The presence of chlorine will be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments.
Workflow for GC-MS Analysis
Caption: GC-MS analysis workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of the main component and can be used to identify and quantify impurities without the need for reference standards for each impurity (qNMR).
Experimental Protocol: ¹H and ¹³C NMR Analysis
Objective: To confirm the structure of this compound and identify any structural isomers or other impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve ~10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Expected ¹H NMR Spectral Features:
The ¹H NMR spectrum should show distinct signals for the aldehyde proton (around 9.5-10.5 ppm), the aromatic protons, the methoxy group protons (around 3.8-4.0 ppm), and the amino group protons. The splitting patterns and coupling constants of the aromatic protons will confirm the substitution pattern on the benzene ring.
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum will show signals for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons, and the methoxy carbon.
Hypothetical ¹H NMR Data Comparison:
| Functional Group | This compound (Expected δ, ppm) | 4-Amino-5-chloro-2-methoxybenzyl alcohol (Expected δ, ppm) |
| Aldehyde/Alcohol CH | ~10.0 (s) | ~4.5 (s) |
| Aromatic CH | ~6.5-7.5 (m) | ~6.5-7.5 (m) |
| Methoxy CH₃ | ~3.9 (s) | ~3.8 (s) |
| Amino NH₂ | ~5.0-6.0 (br s) | ~4.5-5.5 (br s) |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Check for Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is an excellent tool for a quick identity check and to screen for major impurities.
Experimental Protocol: FTIR Analysis
Objective: To confirm the presence of key functional groups and identify any major impurities.
Instrumentation:
-
FTIR spectrometer with an ATR accessory
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
Expected Characteristic FTIR Peaks:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C=O stretch (aldehyde) | 1680-1700 |
| C=C stretch (aromatic) | 1500-1600 |
| C-O stretch (methoxy) | 1200-1300 |
| C-Cl stretch | 700-800 |
The presence of a broad O-H stretch around 3200-3600 cm⁻¹ in addition to the N-H stretches could indicate the presence of the over-reduced alcohol impurity or residual starting material.
Conclusion: A Holistic Approach to Ensuring Quality
The purity of this compound is paramount for its successful application in pharmaceutical synthesis. A comprehensive analytical approach, employing a combination of HPLC, GC-MS, NMR, and FTIR, is essential for a thorough assessment of commercial batches. By understanding the potential impurities and applying these orthogonal analytical techniques, researchers and drug development professionals can make informed decisions about the quality and suitability of this critical intermediate, ultimately contributing to the development of safe and effective medicines.
References
A Senior Application Scientist's Guide to the Characterization of 4-Amino-5-chloro-2-methoxybenzaldehyde Reaction Products
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of the expected reaction products of 4-Amino-5-chloro-2-methoxybenzaldehyde, a versatile substituted aminobenzaldehyde, with a focus on two pivotal synthetic pathways: the Friedländer annulation for quinoline synthesis and the Knoevenagel condensation for the formation of α,β-unsaturated systems. While direct, comprehensive experimental data for this specific aldehyde is not extensively published, this guide leverages established principles and documented results from closely related analogues to provide a robust predictive framework for its reactivity and product characterization. By understanding the influence of its unique substitution pattern—an electron-donating amino group, an electron-withdrawing chloro group, and an electron-donating methoxy group—we can anticipate its behavior and devise effective synthetic and analytical strategies.
The Friedländer Annulation: A Gateway to Substituted Quinolines
The Friedländer synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct route to quinoline scaffolds through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] Given its structure, this compound is an ideal candidate for this transformation, poised to yield 6-chloro-8-methoxyquinoline derivatives, which are of significant interest in medicinal chemistry.
Predicted Reaction Pathway and Product
The reaction with an active methylene compound, such as ethyl acetoacetate, is expected to proceed via an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. The regioselectivity of the cyclization is directed by the positions of the amino and aldehyde groups.
Caption: Predicted Friedländer annulation pathway.
Comparative Performance with Alternative 2-Aminobenzaldehydes
The reactivity of 2-aminobenzaldehydes in the Friedländer synthesis is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) can enhance the nucleophilicity of the amino group, potentially facilitating the initial condensation, while electron-withdrawing groups (EWGs) can increase the electrophilicity of the aldehyde, also accelerating the reaction.
| Starting Aldehyde | Active Methylene Compound | Product | Yield (%) | Reference |
| 2-Aminobenzaldehyde | Acetone | 2-Methylquinoline | High | |
| 2-Amino-5-chlorobenzaldehyde | Ethyl Acetoacetate | Ethyl 6-chloro-2-methylquinoline-3-carboxylate | Moderate to Good | [3] |
| 2-Aminobenzophenone | Ethyl Acetoacetate | Ethyl 2-phenylquinoline-3-carboxylate | Good | [4] |
For this compound, the interplay of the electron-donating methoxy and amino groups, and the electron-withdrawing chloro group presents a nuanced scenario. The overall electron-donating character is expected to render the aldehyde less electrophilic than 2-amino-5-chlorobenzaldehyde, potentially requiring slightly more forcing reaction conditions.
Experimental Protocol: Friedländer Synthesis (Adapted from Analogues)
This protocol is adapted from established procedures for similar 2-aminobenzaldehydes.[4]
Materials:
-
This compound (1 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount, ~3 drops) or Potassium Hydroxide (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add ethyl acetoacetate to the solution.
-
Add the acid or base catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If using an acid catalyst, neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Friedländer synthesis.
Predicted Spectroscopic Characterization
Based on the expected product, ethyl 6-chloro-8-methoxy-2-methylquinoline-3-carboxylate, the following spectral data can be anticipated:
-
¹H NMR: Signals for the aromatic protons on the quinoline core, a singlet for the methyl group at the 2-position, a quartet and a triplet for the ethyl ester group, and a singlet for the methoxy group.
-
¹³C NMR: Resonances for the quinoline ring carbons, the ester carbonyl, the methyl and ethyl carbons, and the methoxy carbon.
-
IR: Characteristic peaks for the C=O stretch of the ester, C=N and C=C stretches of the quinoline ring, and C-O stretches.
-
MS: A molecular ion peak corresponding to the calculated mass of the product.
The Knoevenagel Condensation: Formation of Activated Alkenes
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[5] This reaction is highly effective for aldehydes and is often catalyzed by a weak base.
Predicted Reaction Pathway and Product
When this compound reacts with an active methylene compound like malononitrile, the product is expected to be 2-((4-amino-5-chloro-2-methoxyphenyl)methylene)malononitrile.
Caption: Predicted Knoevenagel condensation pathway.
Comparative Performance with Alternative Benzaldehydes
The rate and yield of the Knoevenagel condensation are highly dependent on the electrophilicity of the aldehyde's carbonyl carbon. Electron-withdrawing groups on the benzaldehyde ring generally accelerate the reaction, while electron-donating groups can slow it down.
| Starting Aldehyde | Active Methylene Compound | Product | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Malononitrile | 2-(4-Chlorobenzylidene)malononitrile | 97% | [5] |
| 4-Methoxybenzaldehyde | Malononitrile | 2-(4-Methoxybenzylidene)malononitrile | High | [6] |
| 4-Nitrobenzaldehyde | Malononitrile | 2-(4-Nitrobenzylidene)malononitrile | 98% | [5] |
The presence of the strongly electron-donating amino and methoxy groups on this compound will likely decrease the electrophilicity of the carbonyl carbon compared to benzaldehydes with only electron-withdrawing groups. However, the reaction is still expected to proceed efficiently, potentially requiring slightly longer reaction times or a more effective catalytic system.
Experimental Protocol: Knoevenagel Condensation (Adapted from Analogues)
This protocol is based on established methods for the Knoevenagel condensation of substituted benzaldehydes with malononitrile.[6]
Materials:
-
This compound (1 mmol)
-
Malononitrile (1.1 mmol)
-
Ethanol or Water (as solvent)
-
Piperidine or another basic catalyst (catalytic amount)
Procedure:
-
Dissolve this compound and malononitrile in the chosen solvent in a reaction vessel.
-
Add a catalytic amount of the base.
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
The product often precipitates from the reaction mixture upon completion.
-
Collect the solid product by filtration and wash with a cold solvent.
-
If the product does not precipitate, perform an aqueous workup and extract with an organic solvent.
-
The crude product can be purified by recrystallization.
Caption: Experimental workflow for Knoevenagel condensation.
Predicted Spectroscopic Characterization
For the expected product, 2-((4-amino-5-chloro-2-methoxyphenyl)methylene)malononitrile, the following spectral features are anticipated, with comparative data from 2-(4-chlorobenzylidene)malononitrile for reference.
| Spectral Data | 2-(4-Chlorobenzylidene)malononitrile | Predicted for 2-((4-amino-5-chloro-2-methoxyphenyl)methylene)malononitrile |
| ¹H NMR (δ, ppm) | Aromatic protons (~7.5-7.9), Vinyl proton (~7.7) | Aromatic protons, Vinyl proton, Methoxy singlet, Amino broad singlet. |
| ¹³C NMR (δ, ppm) | Aromatic carbons (~129-141), Vinyl carbons (~83, 158), Nitrile carbons (~112-113) | Aromatic carbons, Vinyl carbons, Nitrile carbons, Methoxy carbon. |
| IR (cm⁻¹) | ~2227 (C≡N), ~1585 (C=C) | ~2220 (C≡N), ~1600 (C=C), ~3300-3500 (N-H) |
| MS (m/z) | 188 [M]⁺ | Expected [M]⁺ peak |
Conclusion
This compound is a promising precursor for the synthesis of highly substituted quinolines and α,β-unsaturated compounds via the Friedländer annulation and Knoevenagel condensation, respectively. While direct experimental data for this specific starting material is limited in the current literature, a thorough analysis of the reactivity of analogous compounds provides a strong foundation for predicting its behavior and developing robust synthetic protocols. The electronic effects of the substituents play a crucial role, and this guide serves as a practical tool for researchers to anticipate reaction outcomes and streamline their synthetic efforts. Further experimental validation of these predicted pathways and product characterizations will be a valuable contribution to the field.
References
Comparing catalytic efficiency for substituted benzaldehyde reactions
A Senior Application Scientist's Guide to Comparing Catalytic Efficiency in Substituted Benzaldehyde Reactions
In the landscape of synthetic chemistry, substituted benzaldehydes are pivotal building blocks for a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficiency of their transformation is paramount, dictating the economic and environmental viability of a synthetic route. This guide provides a comparative analysis of catalytic systems for reactions involving substituted benzaldehydes, offering insights into catalyst selection, reaction optimization, and the interpretation of performance data.
The Critical Role of Catalysis in Benzaldehyde Functionalization
Substituted benzaldehydes, with their electrophilic carbonyl carbon and tunable aromatic ring, are versatile substrates for a multitude of chemical transformations. The nature and position of substituents on the benzene ring profoundly influence the reactivity of the aldehyde group through electronic and steric effects. Catalysis is essential to control the regioselectivity, stereoselectivity, and overall efficiency of these reactions. This guide will focus on comparing the catalytic efficiency of different systems in key transformations of substituted benzaldehydes, such as asymmetric aldol, Henry, and cyanation reactions.
Comparing Catalytic Systems: Organocatalysis vs. Metal Catalysis
The two primary strategies for catalyzing reactions of substituted benzaldehydes are organocatalysis and metal catalysis. Each approach presents a unique set of advantages and disadvantages regarding efficiency, selectivity, and substrate scope.
Organocatalysis: The Metal-Free Approach
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For substituted benzaldehyde reactions, proline and its derivatives have emerged as powerful catalysts, particularly in asymmetric synthesis.
Mechanism of Proline-Catalyzed Aldol Reaction:
The catalytic cycle of a proline-catalyzed aldol reaction proceeds through an enamine intermediate. The secondary amine of proline reacts with a ketone to form an enamine, which then attacks the electrophilic carbonyl carbon of the substituted benzaldehyde. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Experimental Data: Proline-Catalyzed Aldol Reaction of Substituted Benzaldehydes
The following table summarizes the performance of L-proline as a catalyst in the aldol reaction between acetone and various substituted benzaldehydes.
| Substituent (on Benzaldehyde) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 4-NO₂ | 2 | 99 | 99 | |
| 4-Cl | 24 | 95 | 96 | |
| H | 48 | 90 | 76 | |
| 4-OCH₃ | 96 | 68 | 60 |
Analysis of Substituent Effects:
The data clearly indicates a strong correlation between the electronic nature of the substituent and the catalytic efficiency. Electron-withdrawing groups (e.g., -NO₂) significantly enhance the reaction rate and enantioselectivity. This is attributed to the increased electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enamine. Conversely, electron-donating groups (e.g., -OCH₃) deactivate the benzaldehyde, leading to longer reaction times and lower yields and enantioselectivities.
Metal Catalysis: High Turnover and Selectivity
Transition metal complexes are widely employed as catalysts for reactions involving substituted benzaldehydes, offering high turnover numbers (TON) and turnover frequencies (TOF). Chiral metal complexes are particularly effective for asymmetric transformations.
Mechanism of a Chiral Salen-Cr(III) Catalyzed Asymmetric Henry Reaction:
The catalytic cycle of a chiral Salen-Cr(III) complex in a nitroaldol (Henry) reaction involves the coordination of both the substituted benzaldehyde and the nitronate to the chromium center. This dual coordination pre-organizes the transition state, leading to high enantioselectivity.
Caption: Simplified catalytic cycle for a chiral Salen-Cr(III) catalyzed Henry reaction.
Experimental Data: Asymmetric Henry Reaction of Substituted Benzaldehydes
The following table compares the catalytic efficiency of a chiral Salen-Cr(III) complex for the Henry reaction with different substituted benzaldehydes.
| Substituent (on Benzaldehyde) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 4-CF₃ | 24 | 92 | 94 | |
| 2-Br | 36 | 88 | 91 | |
| H | 48 | 95 | 92 | |
| 4-Me | 60 | 85 | 88 |
Analysis of Steric and Electronic Effects:
In this metal-catalyzed system, both steric and electronic factors influence catalytic efficiency. The electron-withdrawing 4-CF₃ group accelerates the reaction. The ortho-substituent in 2-bromobenzaldehyde introduces steric hindrance, which can slightly decrease the reaction rate but may also enhance enantioselectivity by providing a more rigid transition state. The electron-donating 4-methyl group leads to a slower reaction.
Experimental Protocols for Assessing Catalytic Efficiency
To ensure the reliability and reproducibility of catalytic efficiency data, standardized experimental protocols are crucial.
General Procedure for a Proline-Catalyzed Aldol Reaction
-
To a solution of the substituted benzaldehyde (1.0 mmol) in DMSO (4.0 mL) is added acetone (10.0 mmol).
-
L-proline (0.2 mmol, 20 mol%) is then added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The yield is determined gravimetrically, and the enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for a Chiral Salen-Cr(III) Catalyzed Henry Reaction
-
The chiral Salen-Cr(III) catalyst (0.05 mmol, 5 mol%) is added to a flame-dried Schlenk tube under an inert atmosphere.
-
Anhydrous solvent (e.g., CH₂Cl₂) (2.0 mL) is added, followed by the substituted benzaldehyde (1.0 mmol).
-
The mixture is cooled to the desired temperature (e.g., -20 °C), and nitromethane (5.0 mmol) is added dropwise.
-
A base (e.g., N,N-diisopropylethylamine, 0.1 mmol) is added to generate the nitronate in situ.
-
The reaction is stirred at this temperature and monitored by TLC.
-
After completion, the reaction is quenched with dilute HCl and extracted with CH₂Cl₂.
-
The organic layer is washed with brine, dried over MgSO₄, and concentrated.
-
Purification by flash chromatography affords the desired nitroaldol product.
-
Yield and enantiomeric excess are determined as described above.
Conclusion and Future Outlook
The choice of catalyst for reactions involving substituted benzaldehydes is a critical decision that significantly impacts the efficiency and selectivity of the transformation. Organocatalysts like proline offer a metal-free, environmentally benign option, with efficiency being highly dependent on the electronic properties of the substrate. Metal catalysts, such as chiral Salen complexes, provide high turnover and enantioselectivity, with performance influenced by a combination of steric and electronic factors.
Future research will likely focus on the development of novel catalysts with broader substrate scope and higher efficiency under milder reaction conditions. The integration of flow chemistry and high-throughput screening will undoubtedly accelerate the discovery and optimization of catalytic systems for the synthesis of valuable molecules derived from substituted benzaldehydes.
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 4-Amino-5-chloro-2-methoxybenzaldehyde
For researchers, medicinal chemists, and professionals in drug development, the isomeric purity of pharmaceutical intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1][2] An impurity, particularly an isomer, can exhibit different pharmacological or toxicological profiles, making its detection and quantification a regulatory and scientific necessity.[2] This guide provides an in-depth comparison of three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the robust determination of the isomeric purity of 4-Amino-5-chloro-2-methoxybenzaldehyde, a key building block in organic synthesis.
The Genesis of Isomeric Impurities in the Synthesis of this compound
The substitution pattern of this compound presents a classic scenario for the formation of regioisomeric impurities during synthesis. A common synthetic pathway involves the electrophilic formylation of a substituted aniline precursor, such as 3-chloro-4-methoxyaniline. Due to the directing effects of the amino and methoxy groups, electrophilic attack is guided to specific positions on the aromatic ring. However, under certain reaction conditions, minor products resulting from substitution at other positions can be formed.
The primary isomeric impurities of concern are:
-
Isomer A (Target): this compound
-
Isomer B (Potential Impurity): 6-Amino-3-chloro-2-methoxybenzaldehyde
-
Isomer C (Potential Impurity): 2-Amino-3-chloro-4-methoxybenzaldehyde
This guide will focus on the comparative efficacy of HPLC, GC-MS, and NMR in resolving and quantifying these specific isomers.
Comparative Analysis of Analytical Methodologies
A summary of the key performance attributes of each technique for the analysis of this compound isomeric purity is presented below.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning between a stationary and mobile phase based on polarity. | Separation based on volatility and polarity, with mass-based detection. | Nuclear spin transitions in a magnetic field, providing detailed structural information. |
| Resolution of Isomers | Excellent, highly tunable with column and mobile phase selection. | Good, but can be challenging for isomers with similar boiling points. | Excellent for structural isomers; unique chemical shifts for each proton and carbon. |
| Quantification | Highly accurate and precise with external standards. | Good, but can be affected by ionization efficiency differences. | Inherently quantitative (qNMR) without the need for identical standards. |
| Sensitivity | High (ppm to ppb range). | Very high (ppb to ppt range). | Lower (requires higher concentration, typically >0.1 mg/mL). |
| Sample Throughput | High. | High. | Lower, due to longer acquisition times for high sensitivity. |
| Structural Information | Minimal (retention time only). | Provides fragmentation patterns aiding in identification. | Definitive structural elucidation. |
In-Depth Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC is a cornerstone of pharmaceutical quality control due to its high resolving power for closely related compounds.[3] For substituted benzaldehydes, a reversed-phase C18 column provides a robust platform for separation based on subtle differences in polarity conferred by the varied substitution patterns of the isomers.
Experimental Protocol:
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 20% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: 1 mg/mL solution in 50:50 Acetonitrile:Water.
Expected Results & Interpretation:
The isomers are expected to elute at distinct retention times due to differences in their polarity. The elution order will depend on the overall hydrophobicity of each isomer. The peak area percentage can be used to determine the relative purity of the main isomer.
-
Illustrative Data:
-
Isomer C: ~8.5 min
-
Isomer A (Target): ~9.2 min
-
Isomer B: ~10.1 min
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and provides structural information through mass spectral fragmentation patterns.[4] For substituted benzaldehydes, GC-MS can differentiate isomers based on both their chromatographic behavior and their unique mass spectra.
Experimental Protocol:
-
Instrument: GC-MS system with an Electron Ionization (EI) source.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: 1 mg/mL solution in Dichloromethane.
Expected Results & Interpretation:
Isomers with different boiling points will have different retention times. The mass spectrometer will provide a mass spectrum for each eluting peak. The molecular ion peak (M+) should be present, and the fragmentation patterns, particularly the loss of substituents like -CHO, -Cl, and -OCH3, will be characteristic for each isomer, allowing for their unambiguous identification.
-
Illustrative Data:
-
Isomer A (Target): Molecular Ion [M]+ at m/z 185/187 (due to 35Cl/37Cl isotopes). Key fragments at m/z 156 ([M-CHO]+), 128 ([M-CHO-CO]+).
-
Isomer B: Similar molecular ion, but potentially different relative abundances of fragment ions.
-
Isomer C: Similar molecular ion, with its own unique fragmentation fingerprint.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[5] For isomers, the distinct electronic environment of each nucleus results in a unique set of chemical shifts and coupling constants, providing a definitive fingerprint for each compound. Quantitative NMR (qNMR) further allows for the determination of purity and isomeric ratios without the need for isomer-specific reference standards.[6][7]
Experimental Protocol:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d6.
-
Internal Standard (for qNMR): Maleic acid (a known amount).
-
Experiments: 1H, 13C, and 2D experiments (COSY, HSQC) for full assignment.
-
1H NMR Parameters (for qNMR):
-
Pulse angle: 90°
-
Relaxation delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of scans: 16-64 (for good signal-to-noise).
-
-
Sample Preparation: Accurately weigh ~20 mg of the sample and ~10 mg of maleic acid into an NMR tube and dissolve in ~0.7 mL of DMSO-d6.
Expected Results & Interpretation:
Each isomer will exhibit a unique set of signals in the 1H and 13C NMR spectra. The chemical shifts of the aromatic protons and the aldehydic proton will be particularly sensitive to the positions of the substituents. For qNMR, the purity of the target isomer can be calculated by comparing the integral of a well-resolved proton signal from the target molecule to the integral of the known amount of the internal standard.
-
Illustrative 1H NMR Data (Aromatic Region):
-
Isomer A (Target): Two singlets in the aromatic region.
-
Isomer B: Two doublets in the aromatic region.
-
Isomer C: Two doublets in the aromatic region, but with different chemical shifts and coupling constants compared to Isomer B.
-
Conclusion and Recommendations
The choice of analytical technique for determining the isomeric purity of this compound depends on the specific requirements of the analysis.
-
For routine quality control with high throughput and excellent quantitative accuracy, HPLC-UV is the method of choice. Its ability to resolve closely related isomers is a significant advantage.
-
When structural confirmation of impurities is required, GC-MS provides invaluable data through its fragmentation patterns, complementing the chromatographic separation.
-
For a definitive structural elucidation and as a primary method for quantitative analysis without the need for specific impurity standards, NMR spectroscopy is unparalleled. qNMR, in particular, offers a high degree of accuracy and is considered a primary ratio method of measurement.[7]
In a comprehensive drug development setting, a combination of these techniques provides a self-validating system. HPLC is ideal for routine purity checks, while GC-MS and NMR can be employed for in-depth characterization of any detected impurities, ensuring the highest standards of scientific integrity and product quality.
References
- 1. rroij.com [rroij.com]
- 2. scispace.com [scispace.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. spectroscopyasia.com [spectroscopyasia.com]
- 5. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijsdr.org [ijsdr.org]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Amino-5-chloro-2-methoxybenzaldehyde
For researchers, scientists, and drug development professionals, understanding the specificity of reagents is paramount to ensuring data integrity and the safety of therapeutic agents. This guide provides an in-depth technical overview of how to approach cross-reactivity studies for 4-Amino-5-chloro-2-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis.[1] Given the absence of direct comparative studies, this document outlines a comprehensive strategy based on established principles of immunochemistry and analytical chemistry, drawing parallels from studies on structurally related aromatic aldehydes.
Introduction: The Significance of Specificity
This compound is a substituted aromatic aldehyde with a distinct pattern of electron-donating (amino, methoxy) and electron-withdrawing (chloro) groups. This substitution pattern dictates its reactivity and potential for interaction with biological macromolecules. In drug development and diagnostics, where this molecule might be an impurity, a metabolite, or a synthetic precursor, its potential to cross-react with antibodies or other detection reagents raised against a target analyte is a critical concern.
Cross-reactivity can lead to false-positive results, inaccurate quantification, and a misinterpretation of a compound's efficacy or toxicity. Therefore, rigorous cross-reactivity profiling is not merely a quality control step but a fundamental aspect of scientific validation.
Understanding the Chemical Basis of Cross-Reactivity
The primary mechanism of interaction for aromatic aldehydes with proteins involves the formation of a Schiff base (imine) with primary amino groups, such as the side chain of lysine residues.[2] The stability of this linkage and the overall binding affinity are influenced by the electronic properties of the substituents on the aromatic ring.
The reactivity of aromatic aldehydes is a key factor in their potential to form adducts with proteins.[2] For instance, a chloro substituent in the meta position to the aldehyde can increase reactivity, while methoxy and hydroxy groups can have varying effects based on their position.[2] Understanding these structure-activity relationships is crucial for predicting potential cross-reactants.
Designing a Comprehensive Cross-Reactivity Study
A robust cross-reactivity study for this compound should be designed to challenge the specificity of the analytical method with a panel of structurally related and functionally relevant compounds.
Selection of Potential Cross-Reactants
The choice of compounds to include in a cross-reactivity panel is critical. Based on the structure of this compound, the following categories of molecules should be considered:
-
Structural Analogs: Molecules with minor variations in their substitution pattern.
-
Precursors and Synthetic Intermediates: Compounds used in the synthesis of the target molecule.
-
Metabolites: Potential breakdown products of the target molecule or related drugs.
-
Structurally Unrelated but Functionally Similar Molecules: Other aromatic aldehydes that might be present in the sample matrix.
Table 1: Proposed Panel of Potential Cross-Reactants
| Compound Name | CAS Number | Molecular Formula | Rationale for Inclusion |
| Target Analyte | |||
| This compound | 145742-50-3 | C₈H₈ClNO₂ | The primary analyte of interest.[3] |
| Structural Analogs | |||
| 4-Amino-2-methoxybenzaldehyde | 1196-65-2 | C₈H₉NO₂ | Lacks the chloro substituent.[4] |
| 4-Chloro-2-methoxybenzaldehyde | 53581-86-5 | C₈H₇ClO₂ | Lacks the amino substituent.[5][6] |
| 2-Chloro-4-methoxybenzaldehyde | Not specified | C₈H₇ClO₂ | Isomeric variation of chloro and methoxy positions.[7] |
| 2-Methoxybenzaldehyde (o-Anisaldehyde) | 135-02-4 | C₈H₈O₂ | A simpler structural analog. |
| Related Compounds | |||
| 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | C₈H₈ClNO₃ | Potential oxidation product.[8][9] |
| 4-Amino-5-chloro-2-methoxybenzamide | 24190-74-7 | C₈H₉ClN₂O₂ | Structurally similar amide derivative.[10] |
| Methyl 4-amino-5-chloro-2-methoxybenzoate | 20896-27-9 | C₉H₁₀ClNO₃ | A related ester derivative.[11] |
Experimental Workflow: A Multi-Faceted Approach
A combination of immunoassays and chromatographic methods provides the most comprehensive assessment of cross-reactivity.
Caption: A dual-platform workflow for comprehensive cross-reactivity assessment.
Detailed Experimental Protocols
The following protocols are provided as a template and should be optimized for the specific reagents and instrumentation used.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to quantify the cross-reactivity of the selected compounds in a competitive immunoassay format.
Protocol Steps:
-
Coating: Coat a 96-well microplate with an appropriate concentration of a conjugate of this compound with a carrier protein (e.g., BSA). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant. Add the standards and samples to the wells, followed immediately by a fixed, limiting concentration of the primary antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until color develops.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
Data Analysis:
Calculate the concentration of the target analyte and each potential cross-reactant that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity can then be calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides an orthogonal assessment of specificity by physically separating the compounds before detection.
Protocol Steps:
-
Sample Preparation: Prepare solutions of the target analyte and each potential cross-reactant in a suitable solvent (e.g., methanol/water).
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
Injection Volume: Typically 10-20 µL.
-
-
Detection: Monitor the eluent using a UV detector at a wavelength where the target analyte and potential cross-reactants have significant absorbance.
-
Data Analysis:
-
Inject each compound individually to determine its retention time.
-
Inject a mixture of the target analyte and all potential cross-reactants to assess for co-elution.
-
Spike a sample matrix with the potential cross-reactants and analyze for any interference with the quantification of the target analyte.
-
Interpreting the Results: A Holistic View
The results from both the immunoassay and chromatographic methods should be considered together for a comprehensive understanding of cross-reactivity.
Table 2: Hypothetical Cross-Reactivity Data
| Compound | Immunoassay % Cross-Reactivity | HPLC-UV Co-elution with Target |
| 4-Amino-2-methoxybenzaldehyde | 15% | No |
| 4-Chloro-2-methoxybenzaldehyde | <0.1% | No |
| 2-Chloro-4-methoxybenzaldehyde | <0.1% | No |
| 4-Amino-5-chloro-2-methoxybenzoic acid | 1% | Yes (with modified gradient) |
In this hypothetical example, 4-Amino-2-methoxybenzaldehyde shows significant cross-reactivity in the immunoassay, likely due to its high structural similarity to the target analyte. While it is chromatographically separable, its presence in a sample could lead to an overestimation of the target analyte concentration if only an immunoassay is used. The benzoic acid derivative shows low cross-reactivity in the immunoassay but has the potential to co-elute with the target analyte under certain chromatographic conditions, highlighting the importance of method optimization.
Caption: A decision-making framework for interpreting cross-reactivity data.
Conclusion and Recommendations
The thorough investigation of cross-reactivity is a non-negotiable aspect of robust analytical method development and validation. For this compound, a systematic approach that combines immunoassay and chromatographic techniques is essential to ensure the specificity and accuracy of analytical results. By carefully selecting a panel of potential cross-reactants and employing orthogonal analytical methods, researchers can confidently assess the selectivity of their assays and make informed decisions in their drug development and research endeavors. It is recommended to perform such studies early in the development process to mitigate risks associated with non-specific detection.
References
- 1. This compound [myskinrecipes.com]
- 2. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 4-Amino-2-methoxybenzaldehyde | C8H9NO2 | CID 19765051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2-methoxybenzaldehyde | 53581-86-5 | DCA58186 [biosynth.com]
- 6. 4-Chloro-2-methoxybenzaldehyde 96 53581-86-5 [sigmaaldrich.com]
- 7. 2-chloro-4-methoxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-氨基-5-氯-2-甲氧基苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-Amino-5-chloro-2-methoxybenzamide | C8H9ClN2O2 | CID 9834239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl 4-amino-5-chloro-2-methoxybenzoate | 20896-27-9 | FM25431 [biosynth.com]
Safety Operating Guide
4-Amino-5-chloro-2-methoxybenzaldehyde proper disposal procedures
As a Senior Application Scientist, I understand that providing clear, accurate, and actionable guidance on chemical disposal is paramount for laboratory safety and regulatory compliance. This document outlines the comprehensive procedures for the proper disposal of 4-Amino-5-chloro-2-methoxybenzaldehyde, designed for researchers, scientists, and drug development professionals. Our goal is to empower you with the knowledge to manage this chemical waste safely and effectively, ensuring the protection of both personnel and the environment.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound is a substituted aromatic aldehyde. While specific toxicity data for this compound is not extensively published, we can infer its primary hazards from its functional groups and data on similar molecules.
Primary Hazards:
-
Skin and Eye Irritation: Aromatic aldehydes can cause significant irritation upon contact with skin and eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2][3]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[2][3]
-
Potential for Sensitization: Similar to other aminobenzaldehydes, there may be a risk of allergic skin reactions with repeated exposure.[3]
-
Environmental Hazards: While not classified as acutely toxic to aquatic life, improper disposal can be harmful to the environment.[4]
Personal Protective Equipment (PPE)
To mitigate the risks identified above, the following PPE is mandatory when handling this compound, especially during disposal procedures where the risk of splashing or dust generation is higher:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a sufficient barrier against incidental contact. Double-gloving is recommended for extended handling. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles.[1][2] |
| Skin and Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2][5] | Minimizes inhalation exposure to dust or vapors. |
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
For Small Spills (less than 1 gram in a fume hood):
-
Restrict Access: Ensure no one enters the immediate area without appropriate PPE.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
For Large Spills (greater than 1 gram or outside a fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the laboratory doors and prevent entry.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Contact Safety Personnel: Notify your institution's Environmental Health and Safety (EHS) department for professional cleanup. Do not attempt to clean up a large spill without specialized training and equipment.
Step-by-Step Disposal Procedures
The disposal of this compound must be in accordance with local, state, and federal regulations.[6][7] The primary guiding regulation in the United States is the Resource Conservation and Recovery Act (RCRA) administered by the EPA.[6]
Step 1: Waste Characterization This compound is not explicitly listed as a P- or U-listed hazardous waste by the EPA.[6][8] Therefore, its classification as hazardous waste will depend on whether it exhibits any of the four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9] Given its chemical structure, it is unlikely to be ignitable, corrosive, or reactive under normal conditions. However, due to its potential toxicity, it is prudent to manage it as a hazardous waste.
Step 2: Waste Collection and Segregation
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weigh boats, contaminated gloves, absorbent pads) in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container.
-
Incompatible Wastes: Do not mix this waste with incompatible chemicals. Based on its amine and aldehyde functional groups, avoid mixing with strong oxidizing agents, strong acids, or strong bases to prevent vigorous reactions.[10][11][12]
Step 3: Container Labeling Proper labeling is crucial for safe handling and disposal.[7][13] Your hazardous waste container must be labeled with:
-
The words "Hazardous Waste"[13]
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date of accumulation
Step 4: Storage Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] The SAA should be away from general traffic and have secondary containment to capture any potential leaks. Do not accumulate more than 55 gallons of hazardous waste in an SAA.[14]
Step 5: Disposal Request Once the waste container is full or you are ready for disposal, contact your institution's EHS department to arrange for pickup.[14][15] Do not attempt to dispose of this chemical down the drain or in the regular trash.[6][13][14]
Disposal of Empty Containers: For a container that held this compound, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[15] Subsequent rinses may be permissible for drain disposal, but it is best to consult with your EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. 2-Aminobenzaldehyde CAS#: 529-23-7 [m.chemicalbook.com]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. vumc.org [vumc.org]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Safely Handling 4-Amino-5-chloro-2-methoxybenzaldehyde
As researchers dedicated to advancing drug development, our work with novel chemical entities demands an unwavering commitment to safety. Handling compounds like 4-Amino-5-chloro-2-methoxybenzaldehyde (CAS No. 145742-50-3)[1] requires a proactive and informed approach to personal protection. While comprehensive toxicological data for every new compound is not always available, we can establish a robust safety protocol by analyzing its structure and the known hazards of similar molecules.
This guide provides essential, field-tested procedures for the safe handling of this substituted benzaldehyde, ensuring that your operational and disposal plans are built on a foundation of scientific integrity and best practices.
Hazard Analysis: Understanding the Compound's Profile
This compound is a multifunctional aromatic compound. Its safety profile is dictated by its benzaldehyde, aromatic amine, and chlorinated functional groups. A safety data sheet for the structurally analogous compound, 4-Amino-5-chloro-2-methoxybenzoic acid, indicates that it causes skin and serious eye irritation and may cause respiratory irritation[2][3]. Therefore, it is prudent to assume this compound possesses similar hazards.
Primary Assumed Hazards:
Our safety protocol is designed to mitigate these risks through a combination of engineering controls and meticulous use of personal protective equipment.
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is your primary defense against chemical exposure.[6] The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes/Face | Safety glasses with side-shields (minimum) or chemical safety goggles. | Must conform to EN166 (EU) or be NIOSH-approved (US)[7]. This protects against accidental splashes and airborne particles, which can cause serious eye irritation.[8][9] |
| Skin/Hands | Chemical-resistant gloves (Nitrile or Neoprene). | Nitrile gloves offer broad resistance to many chemicals, including aromatic compounds.[9] Always inspect gloves for tears or punctures before use and remove them correctly to avoid contaminating your skin.[10][11] |
| Body | Laboratory coat or chemical-resistant apron. | A lab coat prevents incidental contact with skin and protects personal clothing from contamination.[7][9] |
| Respiratory | Required when handling powders outside of a fume hood or if dust/aerosols are generated. | A NIOSH-approved N95 dust mask or a full-face respirator with appropriate cartridges should be used to prevent respiratory tract irritation.[3][5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following steps provide a self-validating system for safe handling, from initial preparation to final disposal.
Step 1: Engineering Controls and Preparation
Your first line of defense is a safe work environment.
-
Ventilation: Always handle this compound within a certified chemical fume hood.[11][12] This is the most effective way to control the inhalation of airborne particles.
-
Emergency Equipment: Before starting, confirm the location and functionality of the nearest eyewash station and safety shower.[6][7]
-
Area Preparation: Ensure your workspace is clean and uncluttered.[12] Lay down absorbent bench paper to contain any minor spills.
Step 2: Handling the Chemical
This compound is a solid, meaning the primary risk during handling is the generation of airborne dust.
-
Aliquotting: When weighing the powder, perform the task in the fume hood to contain any dust. Use anti-static weigh boats or liners if static electricity is an issue.
-
Transfers: Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds, such as dropping the material from a height.
-
Labeling: Ensure any container holding the chemical is clearly and accurately labeled with its full name and any known hazards.[13]
Step 3: Decontamination and Disposal
Proper disposal is a critical component of the laboratory safety lifecycle.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and absorbent paper, must be treated as hazardous waste.[14] Do not mix this waste with general lab trash.[10]
-
Waste Containers: Collect solid chemical waste in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name, and appropriate hazard symbols.[14]
-
Disposal: The final disposal of the contents must be conducted through an approved waste disposal plant.[2] Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.
Workflow Visualization
The following diagram outlines the logical flow for safely handling this compound.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-氨基-5-氯-2-甲氧基苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. biosynth.com [biosynth.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. trimaco.com [trimaco.com]
- 10. cdc.gov [cdc.gov]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. Handling Chemicals | Wittenberg University [wittenberg.edu]
- 14. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
